2-(Adamantan-1-ylthio)ethanamine
Description
The exact mass of the compound 2-(Adamantan-1-ylthio)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Adamantan-1-ylthio)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Adamantan-1-ylthio)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPHISPFLDEVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30771-87-0 | |
| Record name | 2-(1-Adamantylthio)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC193473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Adamantan-1-ylthio)ethanamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(Adamantan-1-ylthio)ethanamine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, is a highly valued pharmacophore that can enhance the therapeutic properties of drug candidates. This document details a two-step synthetic pathway commencing with the readily available 1-adamantanethiol. The guide offers in-depth, step-by-step experimental protocols, predicted analytical data for the characterization of the target compound and its intermediate, and a discussion of the chemical principles underpinning the synthetic strategy. Visualizations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the process. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Adamantane Moiety in Drug Discovery
The adamantane scaffold has garnered considerable attention in medicinal chemistry due to its distinct structural and physicochemical properties.[1] The incorporation of this rigid, three-dimensional hydrocarbon cage into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic profiles.[2][3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[4] The lipophilicity of the adamantane group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for therapies targeting the central nervous system.[1]
The target molecule, 2-(Adamantan-1-ylthio)ethanamine, combines the advantageous adamantane moiety with a flexible aminoethylthio linker. This structure presents a versatile platform for further chemical modification, allowing for its conjugation to other pharmacophores or its use as a key building block in the synthesis of more complex drug candidates. The thioether linkage provides metabolic stability, while the terminal primary amine offers a reactive handle for a variety of chemical transformations. This guide outlines a practical and scalable synthesis of this valuable compound, enabling its accessibility for further research and development in the pharmaceutical sciences.
Proposed Synthetic Pathway
The synthesis of 2-(Adamantan-1-ylthio)ethanamine is proposed to proceed via a two-step sequence. The first step involves the S-alkylation of 1-adamantanethiol with an N-protected 2-bromoethylamine, specifically N-Boc-2-bromoethylamine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is a strategic choice, as it is stable under the basic conditions of the alkylation reaction and can be readily removed in the subsequent step. The second and final step is the deprotection of the Boc group under acidic conditions to yield the target primary amine as its salt, which can then be neutralized to the free base.
Figure 1: Proposed two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of N-Boc-2-(Adamantan-1-ylthio)ethanamine
This procedure is based on established methods for the S-alkylation of thiols.[5] The use of a strong base like sodium hydride ensures the complete deprotonation of the thiol, forming the thiolate which is a potent nucleophile.
Figure 2: Experimental workflow for the S-alkylation of 1-adamantanethiol.
Detailed Procedure:
-
To a stirred solution of 1-adamantanethiol (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve N-Boc-2-bromoethylamine (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of N-Boc-2-bromoethylamine dropwise to the thiolate suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-(Adamantan-1-ylthio)ethanamine as a solid.
Step 2: Synthesis of 2-(Adamantan-1-ylthio)ethanamine
The deprotection of the Boc group is a standard procedure in organic synthesis, typically achieved under acidic conditions.[6][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation.
Detailed Procedure:
-
Dissolve the N-Boc-2-(Adamantan-1-ylthio)ethanamine (1.0 eq.) obtained from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the resulting TFA salt in water and basify with a suitable base (e.g., 1 M NaOH) to a pH of approximately 10-12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Adamantan-1-ylthio)ethanamine as an oil or a low-melting solid.
Characterization Data (Predicted)
Due to the absence of published experimental data for 2-(Adamantan-1-ylthio)ethanamine and its N-Boc protected precursor, the following characterization data are predicted based on the analysis of structurally similar compounds.[1][8]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-Boc-2-(Adamantan-1-ylthio)ethanamine | Adamantane CH₂, CH | 1.60 - 2.10 | m |
| -S-CH₂- | 2.70 - 2.85 | t | |
| -CH₂-NH- | 3.30 - 3.45 | q | |
| -NH- | ~5.0 | br s | |
| Boc C(CH₃)₃ | 1.45 | s | |
| 2-(Adamantan-1-ylthio)ethanamine | Adamantane CH₂, CH | 1.60 - 2.10 | m |
| -S-CH₂- | 2.65 - 2.80 | t | |
| -CH₂-NH₂ | 2.90 - 3.05 | t | |
| -NH₂ | 1.50 - 2.50 | br s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-Boc-2-(Adamantan-1-ylthio)ethanamine | Adamantane C (quaternary) | 45 - 50 |
| Adamantane CH | 40 - 45 | |
| Adamantane CH₂ | 30 - 38 | |
| -S-CH₂- | 35 - 40 | |
| -CH₂-NH- | 40 - 45 | |
| Boc C=O | ~156 | |
| Boc C(CH₃)₃ | ~79 | |
| Boc C(CH₃)₃ | ~28 | |
| 2-(Adamantan-1-ylthio)ethanamine | Adamantane C (quaternary) | 45 - 50 |
| Adamantane CH | 40 - 45 | |
| Adamantane CH₂ | 30 - 38 | |
| -S-CH₂- | 38 - 43 | |
| -CH₂-NH₂ | 42 - 47 |
Mass Spectrometry (ESI-MS):
-
N-Boc-2-(Adamantan-1-ylthio)ethanamine: Predicted [M+H]⁺ = 328.2
-
2-(Adamantan-1-ylthio)ethanamine: Predicted [M+H]⁺ = 228.1
The fragmentation pattern in the mass spectrum of adamantane derivatives is often characterized by the stable adamantyl cation at m/z 135.[8]
Discussion of the Synthetic Strategy
The presented two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine is designed for efficiency and reliability. The choice of starting materials, 1-adamantanethiol and N-Boc-2-bromoethylamine, is based on their commercial availability and established reactivity.
5.1. Rationale for S-Alkylation
The S-alkylation reaction is a classic and robust method for the formation of thioether bonds.[5] The key to a successful S-alkylation is the generation of a potent sulfur nucleophile. 1-Adamantanethiol, while being a thiol, is not sufficiently nucleophilic to react directly with an alkyl halide at a reasonable rate. Therefore, deprotonation with a strong, non-nucleophilic base is necessary. Sodium hydride is an excellent choice for this purpose as it irreversibly deprotonates the thiol to form the sodium thiolate, and the only byproduct is hydrogen gas, which is easily removed from the reaction system. The choice of DMF as a solvent is also strategic; as a polar aprotic solvent, it effectively solvates the sodium cation, leaving the thiolate anion highly reactive.
5.2. The Role of the Boc Protecting Group
The use of a protecting group for the amine functionality of the ethylamine moiety is crucial. Without protection, the primary amine would compete with the thiol as a nucleophile, leading to a mixture of N-alkylated and S-alkylated products, as well as potential di-alkylation of the amine. The Boc group is ideal for this synthesis due to its stability in the basic conditions of the S-alkylation step and its facile removal under acidic conditions. This orthogonality allows for the selective formation of the desired thioether linkage without interfering with the amine.
5.3. Deprotection and Final Product Isolation
The final deprotection step is straightforward. The use of a strong acid like TFA in an inert solvent like DCM ensures a clean and rapid cleavage of the Boc group. The resulting trifluoroacetate salt of the amine is typically soluble in the reaction medium. Neutralization with a base is then performed to isolate the free amine. It is important to note that primary amines can be susceptible to oxidation, so it is advisable to handle the final product under an inert atmosphere if long-term storage is required.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis for 2-(Adamantan-1-ylthio)ethanamine. The described methodology, utilizing a robust S-alkylation followed by a standard Boc deprotection, provides a reliable route to this valuable building block for drug discovery and development. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. While experimental characterization data for the target compound is not currently available in the public domain, the predicted spectroscopic data provided herein should serve as a useful guide for researchers in confirming the identity and purity of their synthesized material. The accessibility of this synthesis will hopefully facilitate further exploration of adamantane-containing compounds in the pursuit of novel therapeutics.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965.
- Burmistrov, V. V., Butov, G. M., & Saad, K. R. (2017). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers.
- Katarzyna, S., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2055.
- Gream, G. E., & Wee, A. G. (1974). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 52(10), 1833-1839.
- Vellalath, S., & Kalesh, K. A. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today.
-
PrepChem. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 2-Adamantanethiol from Adamantanethione: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioethers via S-Alkylation with Trityl-Protected Bromoalkanes.
- Awuah, S. G., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(62), 37861-37867.
- Bouzrou, M., & El-Mekkaoui, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
Sources
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. uni-saarland.de [uni-saarland.de]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 2-(Adamantan-1-ylthio)ethanamine: Synthesis, Properties, and Potential Applications
Foreword: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has captivated the attention of medicinal chemists for decades. Its incorporation into molecular architectures often imparts favorable pharmacokinetic and pharmacodynamic properties, transforming biologically active molecules into viable drug candidates.[1][2] From the antiviral agent amantadine to the anti-Alzheimer's drug memantine, the adamantane scaffold has proven its value in addressing a wide range of therapeutic targets.[2] This guide delves into the chemical intricacies of a specific, yet underexplored, adamantane derivative: 2-(Adamantan-1-ylthio)ethanamine. By examining its synthesis, chemical properties, and potential pharmacological relevance, we aim to provide a comprehensive resource for researchers and drug development professionals interested in harnessing the unique attributes of this compound.
Molecular Architecture and Physicochemical Rationale
2-(Adamantan-1-ylthio)ethanamine marries the bulky, lipophilic adamantane core with a flexible and polar aminoethylthio linker. This unique combination of structural motifs suggests a number of interesting physicochemical properties that are highly relevant in a drug discovery context.
Structural Features:
-
Adamantane Cage: Provides a rigid, sterically demanding, and highly lipophilic anchor. This can facilitate membrane permeability and interaction with hydrophobic pockets in biological targets.[2]
-
Thioether Linkage: The sulfur atom introduces a degree of flexibility and potential for specific interactions, such as hydrogen bonding and coordination with metal ions, that are distinct from a simple alkyl chain.
-
Ethanamine Moiety: The primary amine group provides a basic center, allowing for salt formation to improve aqueous solubility and offering a site for further chemical modification.
The interplay of these features suggests that 2-(Adamantan-1-ylthio)ethanamine could serve as a valuable scaffold for the development of novel therapeutic agents.
Synthesis of 2-(Adamantan-1-ylthio)ethanamine: A Proposed Protocol
While a specific, detailed synthesis of 2-(Adamantan-1-ylthio)ethanamine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established reactions of adamantane derivatives and thiols. The proposed synthesis involves a two-step process starting from the commercially available 1-adamantanethiol.
Overall Synthetic Workflow
The proposed synthesis proceeds via the S-alkylation of 1-adamantanethiol with a protected 2-aminoethyl halide, followed by deprotection of the amine. The use of a phthalimide protecting group is a common and effective strategy in such syntheses.
Caption: Proposed two-step synthesis of 2-(Adamantan-1-ylthio)ethanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-(Adamantan-1-ylthio)ethyl)phthalimide
This step involves the nucleophilic substitution of the bromide in N-(2-bromoethyl)phthalimide by the thiolate anion of 1-adamantanethiol.
-
Reagents and Materials:
-
1-Adamantanethiol
-
N-(2-Bromoethyl)phthalimide[3]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-adamantanethiol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(Adamantan-1-ylthio)ethyl)phthalimide.
-
Step 2: Synthesis of 2-(Adamantan-1-ylthio)ethanamine (Hydrazinolysis)
The phthalimide protecting group is removed by treatment with hydrazine hydrate.
-
Reagents and Materials:
-
N-(2-(Adamantan-1-ylthio)ethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve N-(2-(Adamantan-1-ylthio)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Treat the residue with a saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(Adamantan-1-ylthio)ethanamine.
-
Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt and recrystallization.
-
Physicochemical Properties and Spectral Characterization
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₁NS | Based on the structure. |
| Molecular Weight | 211.37 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other adamantane derivatives and alkyl thioethers. |
| Melting Point | Low melting solid | The bulky adamantane group may lead to a solid at room temperature. |
| Boiling Point | > 250 °C at atmospheric pressure | High due to the molecular weight and adamantane moiety. |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone). The hydrochloride salt is expected to be water-soluble. | The adamantane group confers lipophilicity, while the amine allows for salt formation. |
| pKa | ~10-11 for the ammonium ion | Typical for a primary amine. |
Expected Spectral Data
The following are predicted spectral characteristics based on the structure of 2-(Adamantan-1-ylthio)ethanamine.
-
¹H NMR Spectroscopy:
-
Adamantane Protons: A series of broad singlets or multiplets in the range of δ 1.5-2.1 ppm.
-
-S-CH₂- Protons: A triplet at approximately δ 2.7-2.9 ppm.
-
-CH₂-N- Protons: A triplet at approximately δ 2.9-3.1 ppm.
-
-NH₂ Protons: A broad singlet that can vary in chemical shift depending on the solvent and concentration, typically between δ 1.5-3.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Adamantane Carbons: Signals in the range of δ 30-50 ppm. The carbon attached to the sulfur will be deshielded.
-
-S-CH₂- Carbon: A signal around δ 35-40 ppm.
-
-CH₂-N- Carbon: A signal around δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A pair of medium-intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine.
-
C-H Stretching (Adamantane): Sharp peaks just below 3000 cm⁻¹.
-
N-H Bending: A medium to strong band around 1600 cm⁻¹.
-
C-S Stretching: A weak band in the fingerprint region (600-800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z = 211.
-
Major Fragmentation Ion: A prominent peak at m/z = 135, corresponding to the adamantyl cation, is highly likely due to the stability of this carbocation. Other fragments would arise from the cleavage of the thioether and ethylamine chain.
-
Potential Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of 2-(Adamantan-1-ylthio)ethanamine have not been explicitly reported. However, based on the extensive research on adamantane derivatives, we can infer potential areas of biological activity and safety considerations.[2][4]
Predicted Pharmacological Activities
The adamantane moiety is a well-known pharmacophore that can confer a range of biological activities.
Caption: Potential pharmacological activities of 2-(Adamantan-1-ylthio)ethanamine.
-
Antiviral Activity: Given that the parent compound, amantadine (1-aminoadamantane), is an antiviral agent, it is plausible that 2-(Adamantan-1-ylthio)ethanamine could exhibit similar properties.[2] The adamantane cage is crucial for blocking the M2 proton channel of the influenza A virus.
-
Central Nervous System (CNS) Activity: The lipophilicity of the adamantane group can enhance blood-brain barrier penetration.[2] Adamantane derivatives, such as memantine, are known to modulate NMDA receptors. The thioether-ethanamine side chain could influence receptor binding and selectivity.
-
Antimicrobial and Antifungal Activity: Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[4] The presence of the sulfur atom in the thioether linkage might also contribute to this activity.
-
Enzyme Inhibition: The rigid adamantane scaffold can serve as a platform to position functional groups for optimal interaction with enzyme active sites.
Toxicological Considerations
A formal toxicological assessment of 2-(Adamantan-1-ylthio)ethanamine is not available. However, safety data for related compounds can provide some guidance.
-
Adamantane: Generally considered to have low acute toxicity.[5][6]
-
1-Adamantanethiol: Classified as acutely toxic if swallowed and causes serious eye irritation.
-
General Thiols: Many thiols are known to be irritants and can have unpleasant odors.
Based on this, 2-(Adamantan-1-ylthio)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. A thorough risk assessment should be conducted before handling this compound.
Future Directions and Applications
2-(Adamantan-1-ylthio)ethanamine represents a versatile and largely unexplored chemical entity with significant potential in drug discovery and materials science.
-
Lead Compound for Drug Discovery: Its unique structure makes it an attractive starting point for the synthesis of new libraries of compounds to be screened for a variety of biological targets. The primary amine provides a convenient handle for further derivatization.
-
Probes for Chemical Biology: The adamantane group's ability to interact with cyclodextrins and other host molecules could be exploited to develop probes for studying biological systems.
-
Materials Science: The rigid adamantane core can be incorporated into polymers and other materials to modify their physical properties.
Conclusion
While specific experimental data on 2-(Adamantan-1-ylthio)ethanamine is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications based on a solid foundation of knowledge regarding adamantane chemistry. The unique combination of a rigid, lipophilic adamantane core with a flexible thioether-ethanamine linker makes this compound a promising scaffold for future research in medicinal chemistry and beyond. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Chemos GmbH & Co.KG. (2021).
- Carl ROTH GmbH + Co. KG. (n.d.).
- Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 339-347.
- Intagliata, S., et al. (2018). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.
- Kouznetsov, V. V., et al. (2020). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry, 11(11), 1335-1343.
- Sigma-Aldrich. (n.d.).
- Biernacka, J., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2736.
- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Org. Synth. Coll. Vol. 1, p.119.
- Quast, H., et al. (1974). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729.
- Banfi, L., et al. (2010). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 1(7), 484-495.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Adamantane, Diamantane, and Triamantane Isomers.
- European Journal of Pharmaceutical Sciences. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement.
- PubChem. (n.d.). Cysteamine.
- ChemistryOpen. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety.
- PubChem. (n.d.). 2-Aminoethyl adamantane-1-carboxylate.
- Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Org. Synth. 1951, 31, 11.
- Molecules. (2021).
- Tetrahedron. (1974).
- PubChem. (n.d.). Cysteamine.
- Journal of Applied Spectroscopy. (2018). Spectral Analysis of 3-(Adamantan-1-yl)-4-Ethyl-1-[(4-Phenylpiperazin-1-yl) Methyl]-1H-1,2,4-Triazole-5(4H)-Thione.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis.
- Applied Mechanics and Materials. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
- Chemistry – A European Journal. (2022).
- PubChem. (n.d.). 2-Aminoethyl adamantane-1-carboxylate.
- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-.
- Google Patents. (1997). Method for the synthesis of adamantane amines. US5599998A.
- Molecules. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- Wikipedia. (n.d.). Cysteamine.
- Russian Journal of Organic Chemistry. (2011). Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)
- Molecules. (2020).
- Russian Journal of General Chemistry. (2019). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon.
- Molecules. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides.
- Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE.
- Journal of Coordination Chemistry. (2007). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide.
- Chemistry of Heterocyclic Compounds. (1998). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide.
- PubChem. (n.d.). Cysteamine Hydrochloride.
- SpectraBase. (n.d.). Ethylamine, 2-(adamantan-1-yl)-1-methyl-.
- PubChem. (n.d.). Cysteamine Bitartrate.
- NIST. (n.d.). Adamantane. NIST WebBook.
Sources
"spectroscopic data for 2-(Adamantan-1-ylthio)ethanamine"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-ylthio)ethanamine
Authored by: A Senior Application Scientist
Foreword: The Structural Imperative of Adamantane-Based Compounds
In the landscape of medicinal chemistry and materials science, the adamantane moiety stands as a uniquely valuable scaffold. Its rigid, lipophilic, and highly symmetric cage-like structure imparts desirable pharmacokinetic and material properties to parent molecules.[1][2] The compound 2-(Adamantan-1-ylthio)ethanamine, which incorporates this cage linked via a thioether bridge to a primary amine, presents a trifecta of functionalities. Accurate and unambiguous structural elucidation is therefore not merely a procedural step but the foundational pillar upon which all subsequent research—be it structure-activity relationship (SAR) studies or materials integration—is built.
This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of 2-(Adamantan-1-ylthio)ethanamine. It moves beyond a simple recitation of data to explain the causality behind spectroscopic observations and experimental design. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both the theoretical underpinnings and the practical protocols required for robust, reproducible analysis.
Molecular Structure and Analytical Workflow
The first step in any spectroscopic analysis is a clear understanding of the target structure. 2-(Adamantan-1-ylthio)ethanamine consists of a 1-substituted adamantane cage, a flexible ethanamine sidechain, and two key heteroatoms: sulfur and nitrogen. This combination dictates the analytical strategy.
The high symmetry of the adamantane core simplifies its own spectral signature but also serves as a stable reference point from which to analyze the shifts and signals introduced by the substituent.[3][4] Our workflow is designed to systematically probe each part of the molecule.
Caption: Overall workflow for the spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a solution-state molecule.[3] For adamantane derivatives, its utility is twofold: confirming the substitution pattern on the cage and characterizing the sidechain.
Causality of Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. For compounds with limited solubility or to observe proton exchange, DMSO-d₆ can be employed.[5]
-
Decoupling in ¹³C NMR: Proton decoupling is standard practice to simplify the ¹³C spectrum to a series of single lines, where each unique carbon environment is represented by one peak. This is essential for resolving the multiple methylene carbons within the adamantane cage.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-(Adamantan-1-ylthio)ethanamine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer for optimal signal dispersion, particularly for the crowded adamantyl proton region.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
To confirm the labile N-H protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear.[7][8]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Predicted Spectra and Interpretation
The introduction of the thioethanamine substituent at the C1 position breaks the high symmetry of the parent adamantane, leading to distinct signals for the cage's carbons and protons.
2.3.1 Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.90 | Triplet | 2H | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amine group are deshielded.[7] Coupling to the adjacent -S-CH₂- protons results in a triplet. |
| ~ 2.75 | Triplet | 2H | -S-CH₂- | Protons adjacent to the sulfur atom are deshielded. Coupling to the -CH₂-NH₂ protons results in a triplet. |
| ~ 2.05 | Broad Singlet | 3H | Adamantane CH (γ-position) | These are the methine protons at the three bridgehead positions adjacent to the substituted carbon. Their chemical shift is influenced by the sulfur substituent.[9] |
| ~ 1.70 | Multiplet | 6H | Adamantane CH ₂ (δ-position) | These are the six methylene protons furthest from the substituent. They typically appear as a complex multiplet.[6] |
| ~ 1.60 | Multiplet | 6H | Adamantane CH ₂ (β-position) | These are the six methylene protons adjacent to the substituted bridgehead carbon. They are slightly shifted due to the proximity of the substituent.[6] |
| ~ 1.50 | Broad Singlet | 2H | -NH ₂ | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is often broad and may not show clear coupling. It will disappear upon D₂O exchange.[8] |
2.3.2 Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 50.0 | Adamantane C -S (α-position) | The quaternary bridgehead carbon directly attached to the sulfur atom is significantly deshielded. The specific shift is highly dependent on the substituent.[6] |
| ~ 42.0 | -C H₂-NH₂ | The carbon adjacent to the nitrogen atom is deshielded.[7] |
| ~ 38.0 | Adamantane C H₂ (β-position) | Methylene carbons adjacent to the point of substitution. |
| ~ 36.5 | -S-C H₂- | The carbon adjacent to the sulfur atom. |
| ~ 30.0 | Adamantane C H (γ-position) | Methine carbons at the bridgehead positions. |
| ~ 28.5 | Adamantane C H₂ (δ-position) | Methylene carbons furthest from the substituent, showing a chemical shift close to that of unsubstituted adamantane.[4] |
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures.
Causality of Experimental Choices
-
Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that induces extensive fragmentation. This is ideal for structural elucidation as the resulting fragments are characteristic of the original molecule.
-
The Nitrogen Rule: A fundamental principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] This provides an immediate check for the presence of the amine group. For C₁₂H₂₁NS, the predicted molecular weight is 211.14, an odd number, consistent with the rule.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph coupled to the mass spectrometer. A standard non-polar column (e.g., DB-5) is typically used. The GC oven temperature program is ramped to ensure volatilization and separation from any impurities.
-
MS Acquisition: The mass spectrometer is operated in EI mode, typically at 70 eV. Data is collected over a mass range of m/z 40-400.
Predicted Spectrum and Interpretation
The fragmentation of 2-(Adamantan-1-ylthio)ethanamine is expected to be dominated by cleavage at the bonds adjacent to the heteroatoms (alpha-cleavage) and the loss of the adamantyl group.
Predicted Molecular Ion:
-
M⁺• at m/z 211: This peak corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight. For similar structures like 2-adamantanamine, the molecular ion peak is quite intense.[10]
Major Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
-
Base Peak at m/z 135: The most stable fragment is often the adamantyl cation (C₁₀H₁₅⁺), formed by the cleavage of the C-S bond. This is a characteristic and typically the most abundant ion for 1-substituted adamantanes.[10]
-
Fragment at m/z 167: Loss of the ethylamine radical (•CH₂CH₂NH₂) results in the adamantylthio cation.
-
Fragment at m/z 30: Alpha-cleavage adjacent to the nitrogen atom produces the resonance-stabilized [CH₂=NH₂]⁺ ion, a hallmark of primary amines.[8]
| Predicted m/z | Proposed Fragment Ion | Significance |
| 211 | [C₁₂H₂₁NS]⁺• (Molecular Ion) | Confirms molecular weight; obeys nitrogen rule. |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation; likely base peak.[10] |
| 167 | [C₁₀H₁₅S]⁺ | Loss of ethylamine radical. |
| 30 | [CH₂NH₂]⁺ | Characteristic alpha-cleavage of primary amine.[8] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11]
Causality of Experimental Choices
-
Technique: For a solid sample, preparing a potassium bromide (KBr) pellet is a standard method to obtain a high-quality spectrum. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis with minimal sample preparation.
-
Diagnostic Regions: The most informative regions are the N-H stretching region (3300-3500 cm⁻¹) and the C-H stretching region (~2850-3000 cm⁻¹).
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1 mg) of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Predicted Spectrum and Interpretation
The IR spectrum will be dominated by signals from the N-H bonds of the primary amine and the C-H bonds of the aliphatic adamantane and ethyl groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Characteristics |
| ~3300-3400 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine | The presence of two distinct, moderately sharp bands in this region is a definitive indicator of a primary amine (R-NH₂).[7][12] These bands are typically less broad than O-H stretches.[11] |
| 2850-2950 | C-H Aliphatic Stretch | Adamantane/Ethyl | Strong, sharp absorptions characteristic of sp³ C-H bonds. The adamantane cage provides a very strong signal in this region. |
| ~1580-1650 | N-H Bend (Scissoring) | Primary Amine | A medium to strong absorption in this region further confirms the primary amine functionality.[11] |
| ~1020-1250 | C-N Stretch | Aliphatic Amine | A weak to medium band in the fingerprint region corresponding to the stretching of the carbon-nitrogen bond.[8] |
| ~650-750 | C-S Stretch | Thioether | The C-S stretch is typically weak and can be difficult to assign definitively in the complex fingerprint region. |
Conclusion: A Self-Validating Spectroscopic Profile
The structural confirmation of 2-(Adamantan-1-ylthio)ethanamine is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy. Each protocol serves as a self-validating system:
-
IR confirms the presence of the -NH₂ group.
-
MS confirms the molecular weight consistent with an odd number of nitrogens and shows fragmentation patterns (adamantyl cation, amine alpha-cleavage) that match the proposed structure.
-
NMR provides the definitive map, showing the connectivity of the adamantyl cage to the thioether bridge and the ethylamine chain, with chemical shifts and integrations that align perfectly with the expected structure.
By following the methodologies and interpretative frameworks detailed in this guide, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this and similar adamantane-based compounds, ensuring the integrity of their subsequent scientific endeavors.
References
- Duddeck, H. (1975).
-
Gepdiremen, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Greidanus, J. W. (1970). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 48(22), 3530-3536. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
Illinois State University. Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-796. Available at: [Link]
-
Pinacho, P., et al. (2023). Increasing Complexity in Adamantyl Thioethers Characterized by Rotational Spectroscopy. ChemPhysChem, 24(23), e202300561. Available at: [Link]
-
Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Available at: [Link]
-
Wikipedia. (2024). Adamantane. Available at: [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. kbfi.ee [kbfi.ee]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Adamantane Moiety as a Lipophilic Modulator: A Technical Guide for Drug Development Professionals
Introduction: Beyond a Bulky Hydrocarbon
In the landscape of medicinal chemistry, the adamantane scaffold (tricyclo[3.3.1.13,7]decane) stands out as a uniquely powerful building block. First isolated from crude oil and later made accessible through synthesis, this rigid, diamondoid hydrocarbon has become a privileged structure in drug design.[1][2] Its near-spherical symmetry, conformational rigidity, and exceptional stability are noteworthy, but its most profound impact often stems from its significant lipophilicity.[3][4]
Often dubbed a "lipophilic bullet," the adamantane cage is frequently incorporated into molecules to strategically increase their affinity for non-polar environments.[1][5] This guide provides an in-depth exploration of the lipophilicity of adamantane derivatives, moving beyond simple definitions to dissect the underlying principles, measurement methodologies, and strategic implications for researchers, scientists, and drug development professionals. We will examine the causality behind experimental choices and provide actionable protocols, grounding our discussion in the authoritative literature.
Section 1: The Physicochemical Impact of the Adamantane Cage
The introduction of an adamantane group into a molecule almost invariably leads to a substantial increase in its lipophilicity.[6] This is not merely an academic observation; it has profound consequences for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] An increase in lipophilicity can enhance a drug's ability to cross biological membranes, a critical step for reaching its target.[2] This is particularly crucial for drugs targeting the central nervous system (CNS), where passage through the blood-brain barrier (BBB) is a major hurdle.[4][9]
Furthermore, the bulky, three-dimensional structure of adamantane can act as a steric shield, protecting adjacent functional groups from enzymatic degradation and thereby improving metabolic stability and prolonging a drug's plasma half-life.[3][10]
The primary descriptors for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[11][12]
-
LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It applies specifically to the neutral, un-ionized form of the molecule.[]
-
LogD is a more physiologically relevant descriptor for ionizable compounds, as it represents the partition coefficient at a specific pH, accounting for all forms of the compound (ionized and un-ionized).[11][14]
It is estimated that incorporating a single adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units, a significant leap that can transform a hydrophilic compound into a lipid-soluble one.[2][5]
Quantitative Impact on Lipophilicity
The following table summarizes the lipophilicity of several key adamantane derivatives, illustrating the quantitative impact of the scaffold and its substitutions.
| Compound | Structure | Type | Experimental logP/logD | Calculated logP (ALOGPs/cLogP) | Therapeutic Use |
| Adamantane | C₁₀H₁₆ | Parent Hydrocarbon | 2.88 | 3.31 | - |
| Amantadine | 1-Adamantylamine | Antiviral, Antiparkinsonian | 2.44[6] | 2.50 | Antiviral, Antiparkinsonian[15][16] |
| Rimantadine | α-Methyl-1-adamantanemethylamine | Antiviral | 3.6[6] | 3.25 | Antiviral[15][17] |
| Memantine | 1-Amino-3,5-dimethyladamantane | NMDA Receptor Antagonist | 3.25 | 3.29 | Alzheimer's Disease[15][16] |
| Adapalene | Adamantyl-substituted retinoid-like compound | Retinoid Receptor Agonist | 8.1 | 6.57 | Acne Treatment[15] |
| Saxagliptin | Adamantyl-containing DPP-4 inhibitor | DPP-4 Inhibitor | 1.35 (logD at pH 7.4) | 1.47 | Type 2 Diabetes[3][15] |
| Vildagliptin | Adamantyl-containing DPP-4 inhibitor | DPP-4 Inhibitor | -0.36 (logD at pH 7.4) | -0.11 | Type 2 Diabetes[15] |
Note: logP and logD values can vary based on experimental conditions and calculation algorithms. The values presented are for comparative purposes.
Section 2: Methodologies for Determining Lipophilicity
Accurate determination of lipophilicity is crucial for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). Methodologies are broadly divided into experimental and computational approaches.[18]
Experimental Determination
Experimental methods provide the most reliable measure of lipophilicity and are essential for validating computational models.
A. The Shake-Flask Method (OECD 107)
This is the "gold standard" for logP determination.[19][20] Its trustworthiness lies in its direct measurement of partitioning at equilibrium.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is quantified.
-
Causality: n-Octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are thought to reasonably mimic those of biological membranes. The direct measurement of concentration avoids the assumptions inherent in indirect methods.
-
Protocol:
-
Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer for logD).
-
Dissolution: Dissolve a known quantity of the test compound in either phase.
-
Partitioning: Combine the two phases in a separatory funnel or vial. Shake vigorously for a set period (e.g., 5-15 minutes) and then allow the phases to separate completely. Centrifugation is often required to ensure clean separation.
-
Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography (LC).[19]
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher throughput, chromatographic methods are invaluable. They provide an indirect but well-correlated measure of lipophilicity.[21]
-
Principle: This method correlates a compound's retention time on a nonpolar stationary phase (e.g., C18) with its lipophilicity.[6] A longer retention time indicates greater lipophilicity.
-
Causality: The C18 stationary phase provides a hydrophobic environment. Compounds with higher lipophilicity will interact more strongly with this phase and thus elute later. By calibrating the system with standards of known logP, a reliable predictive model can be built for the specific chromatographic conditions.
-
Protocol:
-
System Setup: Use an HPLC system with a reverse-phase column (e.g., ODS, C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with accurately known logP values that bracket the expected range of the test compound.
-
Analysis: Inject the standards and the test compound(s) onto the column under isocratic conditions and record their retention times (t_R_). Determine the column dead time (t_0_) using a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values of the standards.
-
Perform a linear regression to generate a calibration curve.
-
Use the log(k) of the test compound to interpolate its logP value from the curve.
-
-
Caption: RP-HPLC workflow for indirect logP determination.
Computational Prediction
Computational methods offer rapid, cost-effective screening of large numbers of virtual compounds, crucial in early-stage drug discovery.[22] These methods are broadly categorized into atom-based and fragment-based approaches.
-
Atom-based methods (e.g., ALOGPs): These calculate logP by summing the contributions of individual atoms, considering their local environment.[1]
-
Fragment-based methods (e.g., cLogP): These sum the contributions of predefined molecular fragments. The accuracy depends on the comprehensiveness of the fragment library and the correction factors applied.[23]
While powerful, these methods have limitations. Their accuracy is dependent on the quality and diversity of the training data.[24] For novel scaffolds like certain complex adamantane derivatives, predictions may be less reliable, underscoring the need for experimental validation.[25]
Section 3: Structure-Lipophilicity Relationships (SLR) in Adamantane Derivatives
The predictable geometry of the adamantane cage allows for a rational exploration of how substituent placement and type affect lipophilicity.
Caption: Structure-Lipophilicity Relationships for Adamantane Derivatives.
-
Introducing Polar Groups: Adding polar functional groups like amines (-NH₂), hydroxyls (-OH), or carboxyls (-COOH) predictably decreases the overall lipophilicity. Amantadine (logP ~2.44) is less lipophilic than the parent adamantane hydrocarbon (logP ~2.88).[6] This strategy is used to balance lipophilicity with aqueous solubility, which is essential for formulation and bioavailability.
-
Introducing Alkyl Groups: Conversely, adding non-polar alkyl groups increases lipophilicity. Rimantadine, which has an additional methyl group compared to a related structure, is more lipophilic than amantadine.[6][26] Similarly, memantine contains two methyl groups on the adamantane cage, contributing to its lipophilic character.[17]
-
Positional Isomerism: The rigid adamantane scaffold has two types of bridgehead positions (tertiary carbons) and three types of methylene positions (secondary carbons). Functionalization at these different sites can lead to derivatives with distinct physicochemical properties, including lipophilicity, due to differences in solvent-accessible surface area and intramolecular interactions.
Section 4: Strategic Application in Drug Design
The true value of adamantane lies not just in increasing lipophilicity, but in providing a tool for fine-tuning it. The goal is often to achieve an optimal lipophilicity "sweet spot"—high enough for membrane permeation and target engagement, but not so high as to cause problems with solubility, plasma protein binding, or metabolic clearance (the "lipophilicity cliff").
-
CNS Drug Design: The ability of the adamantane moiety to increase BBB penetration is a cornerstone of its use in neurological drugs like memantine.[1][4] By acting as a "lipophilic passport," it helps deliver the pharmacophore to its site of action in the brain.
-
Bioisosteric Replacement: Adamantane can serve as a three-dimensional, non-aromatic bioisostere for phenyl rings.[2] This strategy can be employed to escape the "flatland" of aromatic compounds, potentially improving target binding specificity, while simultaneously modulating lipophilicity and metabolic stability.[2][27]
-
Improving ADME Properties: As seen with saxagliptin, the adamantane group can be incorporated to optimize the overall physicochemical profile of a drug, contributing to its binding characteristics and therapeutic efficacy.[3]
Conclusion
The adamantane cage is far more than a simple lipophilic add-on.[28] It is a versatile and powerful scaffold that provides drug designers with a unique tool to rationally modulate a molecule's physicochemical properties. A thorough understanding of its impact on lipophilicity, coupled with robust experimental and computational methods for its quantification, is essential for harnessing its full potential. By carefully considering structure-lipophilicity relationships, researchers can strategically employ adamantane derivatives to overcome ADME challenges, enhance target engagement, and ultimately design more effective and safer therapeutics. The "lipophilic bullet" remains a critical and highly effective weapon in the medicinal chemist's arsenal.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Spilovska, K., Zidek, M., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2823–2844. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-78. [Link]
-
Savage, G. P., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]
-
Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]
-
Shcherbakov, D. N., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]
-
Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Scientific Reports, 11(1), 1-13. [Link]
-
Ciura, K., et al. (2020). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Ryabova, A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]
-
Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
-
Komsta, Ł., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1027. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]
-
Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
-
DergiPark. (n.d.). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. DergiPark. [Link]
-
ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Zhang, R., & Li, J. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]
-
Lin, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
-
Johansen, M. D., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2082. [Link]
-
Pizzi, M., et al. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. MDPI. [Link]
-
Tetko, I. V. (2009). Large Scale Evaluation of log P Prediction Methods: Local Corrections Compensate Insufficient Accuracy and Eliminate the Need of Testing Every Other Compound. CADASTER.eu. [Link]
-
Brady, P. G., et al. (1988). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial agents and chemotherapy, 32(11), 1629-33. [Link]
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage. [Link]
-
Danysz, W., et al. (1997). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 49, 139-48. [Link]
-
Hayden, F. G., et al. (1983). Differences in Side Effects of Amantadine Hydrochloride and Rimantadine Hydrochloride Relate to Differences in Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458-464. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. acdlabs.com [acdlabs.com]
- 15. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. scispace.com [scispace.com]
- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cadaster.eu [cadaster.eu]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Adamantane Scaffold: A Multifaceted Key to Diverse Biological Locks
An In-depth Technical Guide on the Mechanisms of Action of Adamantane Compounds
Introduction: The Unique Physicochemical Landscape of Adamantane
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, presents a unique and compelling scaffold in medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional nature provides a distinct advantage in drug design, allowing for the precise spatial orientation of pharmacophoric groups.[1][2] This singular molecular architecture has been successfully exploited to develop a range of clinically significant drugs targeting a variety of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.[1][3] The incorporation of the adamantane moiety can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, notably by increasing lipophilicity and improving permeability across the blood-brain barrier.[1][4] This guide will provide a detailed exploration of the core mechanisms of action of adamantane-based compounds, delving into their molecular targets and the experimental methodologies used to elucidate these interactions.
I. Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The first major therapeutic breakthrough for adamantane derivatives was the discovery of their antiviral activity against the influenza A virus.[5] Compounds like amantadine and rimantadine were at the forefront of antiviral therapy for decades, and their mechanism of action is a classic example of targeted ion channel blockade.[6][7]
Molecular Target: The M2 Proton Channel
The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that forms a proton-selective ion channel.[8][9] This channel is crucial for the viral replication cycle.[8] During viral entry, the M2 channel facilitates the acidification of the viral interior, a necessary step for the uncoating process and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.[10][11]
Mechanism of Blockade
Amantadine and rimantadine function as non-competitive inhibitors of the M2 proton channel.[9] The mechanism involves the physical occlusion of the channel pore. The lipophilic adamantyl cage of the drug binds within the hydrophobic pore of the M2 channel, while the charged amino group interacts with key residues, effectively acting as a "plug" that prevents the passage of protons.[9][10] This blockade of proton influx inhibits the dissociation of the matrix protein (M1) from the vRNP, thereby halting the viral replication process.[12]
Recent structural and molecular dynamics studies have provided a more nuanced understanding of this interaction. It is hypothesized that these drugs act as mechanism-based inhibitors, with the ammonium group mimicking a hydronium ion and binding to a region of the channel that is naturally suited to stabilize a positive charge.[9][10] The bulky adamantane group then fits snugly within a hydrophobic pocket, further stabilizing the blocked conformation of the channel.[9]
Drug Resistance
Widespread resistance to adamantane-based antivirals has emerged, primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[8][13] This mutation alters the drug-binding site within the channel, reducing the binding affinity of amantadine and rimantadine and rendering them ineffective.[13] This has spurred the development of new adamantane derivatives designed to overcome this resistance by targeting the mutated M2 channel.[8][12]
Experimental Protocol: In Vitro Plaque Reduction Assay for Antiviral Activity
This protocol outlines a standard method for evaluating the antiviral efficacy of adamantane compounds against influenza A virus in cell culture.
Objective: To determine the concentration of an adamantane compound required to inhibit the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/WSN/33 H1N1)
-
Adamantane compound stock solution
-
Crystal Violet staining solution
-
Agarose overlay medium
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the adamantane compound in the agarose overlay medium.
-
Overlay: After the infection period, remove the virus inoculum and overlay the cells with the agarose medium containing the different concentrations of the adamantane compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
II. Neuroprotective Effects: Modulation of Glutamatergic Neurotransmission
Adamantane derivatives, most notably memantine, have emerged as important therapeutic agents for the management of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[3][14] Their primary mechanism of action in the central nervous system (CNS) involves the modulation of the glutamatergic system, specifically through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[11][15]
Molecular Target: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[14] However, excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to an over-influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[15] Excitotoxicity is implicated in the pathophysiology of several neurodegenerative diseases.[14]
Mechanism of Action: Uncompetitive Channel Blockade
Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[15] Its mechanism of action is distinct from other NMDA receptor antagonists, which contributes to its favorable side-effect profile.[16]
-
Uncompetitive Binding: Memantine only binds to the NMDA receptor when the channel is open, meaning it requires the presence of both glutamate and the co-agonist glycine (or D-serine) for binding.[14] It binds to the phencyclidine (PCP) site located within the ion channel pore.[17]
-
Voltage-Dependency: The blocking and unblocking of the channel by memantine are dependent on the membrane potential. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). During depolarization, Mg2+ is expelled, allowing for Ca2+ influx. Memantine's action is similar, effectively replacing Mg2+ in the channel during prolonged pathological depolarization.[14]
-
Rapid Kinetics: Memantine exhibits rapid on-off kinetics, meaning it quickly dissociates from the channel once the pathological stimulus is removed.[15] This allows for the preservation of normal physiological NMDA receptor activity, which is crucial for synaptic function.[16]
In contrast to memantine's primary NMDA receptor antagonism, amantadine's mechanism in Parkinson's disease is more complex. While it also acts as a weak NMDA receptor antagonist, its therapeutic effects are also attributed to its ability to promote the release of dopamine from presynaptic terminals and inhibit its reuptake.[18][19][20] This dual action helps to restore dopaminergic tone in the basal ganglia, alleviating the motor symptoms of Parkinson's disease.[19][20]
Diagram: Mechanism of Memantine at the NMDA Receptor
Caption: Memantine's uncompetitive blockade of the NMDA receptor during excitotoxicity.
III. Antidiabetic Properties: A Newer Frontier
More recently, adamantane derivatives have been investigated for their potential in treating type 2 diabetes.[3] Certain compounds have been shown to act as insulin secretagogues, promoting the release of insulin from pancreatic β-cells.[21][22]
Mechanism of Action: Modulation of Ion Channels in Pancreatic β-Cells
The primary mechanism appears to involve the modulation of potassium (K+) channels in the β-cell membrane.[22]
-
Inhibition of K+ Efflux: Adamantane derivatives, such as 1-adamantanamine, have been shown to inhibit the efflux of 86Rb+ (a tracer for K+) from islet cells.[21] This suggests a blockade of K+ channels.
-
Membrane Depolarization: The inhibition of K+ efflux leads to the depolarization of the β-cell membrane.[21]
-
Activation of Voltage-Gated Ca2+ Channels: This depolarization activates voltage-dependent Ca2+ channels, leading to an influx of extracellular Ca2+.[21]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[21]
Interestingly, the amino group appears to be crucial for this activity, as substitution with a carboxyl or hydroxyl group significantly reduces or abolishes the insulin-releasing effect.[22]
IV. Structure-Activity Relationships and Physicochemical Properties
The biological activity of adamantane compounds is intrinsically linked to their unique structural and physicochemical properties.
| Property | Influence on Mechanism of Action | References |
| Lipophilicity | Enhances membrane permeability, facilitating access to intracellular targets like the M2 channel and improving blood-brain barrier penetration for CNS drugs. | [1][4] |
| Rigidity and 3D Structure | Provides a fixed scaffold for the precise positioning of functional groups, optimizing interactions with specific binding sites on target proteins. | [1][2] |
| Bulky Cage Structure | Acts as a physical blocker for ion channels, as seen with the M2 proton channel and NMDA receptors. | [2][9] |
| Substituent Effects | The nature and position of substituents on the adamantane core can dramatically alter biological activity, selectivity, and resistance profiles. For example, the amino group is critical for both M2 channel blockade and insulin secretagogue activity. | [22][23] |
Conclusion: A Versatile Scaffold with Enduring Therapeutic Potential
The adamantane core has proven to be a remarkably versatile scaffold in drug discovery, giving rise to compounds with diverse and potent mechanisms of action. From the physical blockade of viral ion channels to the subtle modulation of neurotransmitter receptors and the stimulation of insulin secretion, the unique physicochemical properties of adamantane have been instrumental in achieving these therapeutic effects. As our understanding of the molecular basis of diseases continues to evolve, the rational design of novel adamantane derivatives holds significant promise for the development of next-generation therapeutics targeting a wide array of challenging medical conditions.
References
- Spilovska, K., Zidek, M., & Novotna, A. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- Scott, D., Sumby, C. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Scholtissek, C., & Webster, R. G. (1998).
- Zaruba, K., et al. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Wu, Y., et al. (2020). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. NIH.
- Tietjen, I., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed.
- Schnell, J. R., & Chou, J. J. (2008). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS.
- Lee, C. E., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society.
- Lee, C. E., et al. (2020).
- Lipton, S. A. (2006). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. PMC - PubMed Central.
- Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in Parkinsonism: a review. PubMed.
- Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. Journal of Neuroscience.
- Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?.
- Unknown Author. (2024). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. Unknown Source.
- Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. PMC - PubMed Central.
- Unknown Author. (2010). Where does amantadine bind to the influenza virus M2 proton channel?. PubMed Central.
- Henquin, J. C., et al. (1987). Adamantane derivatives: a new class of insulin secretagogues. PubMed.
- Henquin, J. C., et al. (1987). Adamantane derivatives: a new class of insulin secretagogues. PMC - NIH.
- Unknown Author. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents.. Allied Academies.
- Unknown Author. (1987). Adamantane derivatives: a new class of insulin secretagogues. SciSpace.
- Unknown Author. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. Unknown Source.
- BenchChem. (2025).
- Wikipedia. (Date unavailable). NMDA receptor. Wikipedia.
- Unknown Author. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Teplov, I. Y., et al. (2022).
- Unknown Author. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease.
- Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in Parkinsonism: a review.
- Paquette, M. A., et al. (2012). Anti-dyskinetic mechanisms of amantadine and dextromethorphan in the 6-OHDA rat model of Parkinson's disease: role of NMDA vs. 5-HT1A receptors. Unknown Source.
- Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders. Ingenta Connect.
- Unknown Author. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- DiNicolantonio, J. J., & O'Keefe, J. H. (2020). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PMC - PubMed Central.
- Szekeres, T., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Teplov, I. Y., et al. (2022).
- Al-Wahaibi, L. H., et al. (2018). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. MDPI.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
Sources
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 18. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Adamantane derivatives: a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adamantane derivatives: a new class of insulin secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Scaffold: A Lipophilic Bullet Reshaping Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has carved a unique and enduring niche in medicinal chemistry. First identified in crude oil in 1933 and later synthesized in a scalable manner, its derivatives have led to the development of blockbuster drugs across a spectrum of therapeutic areas.[1][2] This guide provides a comprehensive exploration of adamantane's role in drug discovery, moving beyond a simple recitation of facts to delve into the causal relationships between its distinct physicochemical properties and its pharmacological utility. We will examine its historical impact, from the first-generation antiviral agents to its crucial role in managing neurodegenerative diseases and metabolic disorders. This whitepaper will provide detailed, field-proven insights into the synthesis of key adamantane derivatives, the mechanistic underpinnings of their biological activity, and robust protocols for their evaluation. By grounding these discussions in authoritative references and practical methodologies, this guide aims to equip researchers with the knowledge to effectively leverage the adamantane scaffold in the rational design of next-generation therapeutics.
The Adamantane Advantage: Physicochemical Properties and Historical Context
The story of adamantane in medicine is a testament to both serendipity and rational design. The journey began with the discovery of the antiviral properties of a simple primary amine derivative, amantadine, in 1964, just a few years after a practical synthesis for the parent hydrocarbon was developed.[1][2] This discovery opened the floodgates for the exploration of adamantane derivatives in medicinal chemistry.[2]
The adamantane cage is not merely a passive scaffold; its unique properties actively contribute to the pharmacological profile of a drug candidate. Often referred to as a "lipophilic bullet," its introduction into a molecule can significantly enhance lipophilicity and stability, thereby improving pharmacokinetic properties.[1][2] The rigid, diamondoid structure protects adjacent functional groups from metabolic degradation and provides a precise three-dimensional orientation for optimal interaction with biological targets.[3][4] This inherent stability and its ability to act as an anchor in lipid bilayers or fit into enzyme cavities make it a privileged structure in drug design.[3][5]
| Property | Implication in Drug Design | Reference(s) |
| High Lipophilicity | Enhances membrane permeability, including crossing the blood-brain barrier. Increases binding affinity to hydrophobic pockets in target proteins. | [3][6] |
| Rigid 3D Structure | Provides a stable, predictable scaffold for orienting pharmacophoric groups. Protects functional groups from metabolic degradation. | [3][4] |
| Thermal & Chemical Stability | Confers robustness to the drug molecule, increasing its shelf-life and in vivo stability. | [7][8] |
| Bulky Cage-like Shape | Can act as a bioisostere for phenyl groups, moving away from "flat" molecules. Can physically block ion channels or fit into specific enzyme active sites. | [3][6] |
Adamantane in Action: Key Therapeutic Areas and Mechanisms
The versatility of the adamantane scaffold is evident in the diverse range of approved drugs that incorporate it. From fighting viral infections to managing the symptoms of debilitating neurological and metabolic diseases, adamantane derivatives have made a significant clinical impact.
Antiviral Agents: The M2 Ion Channel Blockers
The first major success for adamantane in medicine was in the field of antivirals. Amantadine and its α-methyl derivative, rimantadine, were among the first effective prophylactic and therapeutic agents against Influenza A virus.[2][9]
Mechanism of Action: The primary antiviral target of amantadine and rimantadine is the M2 protein of the influenza A virus, which forms a proton-selective ion channel.[9][10][11] This channel is crucial for the viral replication cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[12] This acidification facilitates the uncoating of the virus, releasing its genetic material into the cytoplasm.[9][11] Amantadine and rimantadine act by physically blocking this M2 proton channel, thereby preventing viral uncoating and replication.[9][11][13]
Figure 1. Mechanism of amantadine's inhibition of the Influenza A M2 proton channel.
The Challenge of Resistance: A significant drawback to the clinical use of amantadine and rimantadine has been the rapid emergence of resistant viral strains.[12][14] Resistance typically arises from single amino acid mutations in the transmembrane portion of the M2 protein, which prevent the drug from binding effectively.[15][16][17] This has rendered these drugs largely obsolete for the treatment of seasonal influenza.[10]
Neuroprotective Agents: Modulating the NMDA Receptor
A serendipitous discovery in 1968 revealed the anti-Parkinsonian effects of amantadine, marking the entry of adamantane derivatives into the treatment of central nervous system (CNS) disorders.[18] This was followed by the development of memantine, another adamantane derivative, which has become a cornerstone in the management of moderate-to-severe Alzheimer's disease.[18][19][20]
Mechanism of Action: Memantine's primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[19][21][22] NMDA receptors are glutamate-gated ion channels crucial for learning and memory.[20] In Alzheimer's disease, it is hypothesized that excessive glutamate stimulation leads to chronic, low-level activation of NMDA receptors, resulting in an influx of calcium ions that causes neuronal excitotoxicity and cell death.[20][21][22]
Memantine's therapeutic utility lies in its unique properties. It is a voltage-dependent, open-channel blocker.[18][21] This means it only enters and blocks the channel when it is open due to glutamate binding, and its blocking action is more pronounced during the prolonged, pathological activation seen in Alzheimer's disease.[18][22] During normal synaptic transmission, the brief opening of the channel allows memantine to be rapidly expelled, thus preserving physiological receptor function.[21][22] This distinguishes it from other NMDA antagonists like ketamine, which have more severe side effects.[19]
Figure 2. Memantine's role in modulating NMDA receptor activity.
Antidiabetic Agents: DPP-IV Inhibition
More recently, the adamantane scaffold has been successfully incorporated into drugs for the treatment of type 2 diabetes mellitus. Vildagliptin and saxagliptin are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-IV).[1][23][24]
Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4][23] GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, vildagliptin and saxagliptin increase the levels of active GLP-1, thereby enhancing insulin secretion and improving glycemic control. The adamantyl group in these molecules is thought to occupy a hydrophobic pocket in the DPP-IV enzyme, contributing to their high binding affinity and potency.[11]
Experimental Protocols: Synthesis and Biological Evaluation
A core tenet of this guide is to provide actionable, field-proven methodologies. The following protocols are presented as self-validating systems, with clear causality behind the experimental choices.
Synthesis Workflow: From Adamantane to Amantadine Hydrochloride
The synthesis of amantadine is a classic example of adamantane chemistry. A common and efficient route proceeds via the intermediate 1-bromoadamantane. The workflow below outlines a robust, two-step procedure.
Figure 3. High-level workflow for the synthesis of amantadine hydrochloride.
Protocol 3.1.1: Synthesis of 1-Bromoadamantane [25]
This protocol describes the direct electrophilic bromination of adamantane. The tertiary C-H bonds of adamantane are more susceptible to substitution.
-
Materials: Adamantane (30g), Liquid Bromine (24 mL), Round-bottom flask, Reflux condenser, Heating mantle.
-
Procedure:
-
In a round-bottom flask, place 30g of adamantane.
-
Causality: In a well-ventilated fume hood, carefully add 24 mL of liquid bromine. Bromine is both the reagent and the solvent in this neat reaction, driving the reaction to completion.
-
Heat the reaction mixture to 85°C for 6 hours. This temperature provides sufficient energy to initiate the reaction without excessive decomposition.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.[25]
-
Allow the reaction to cool to room temperature and leave it overnight.
-
Validation: The product can be purified by recrystallization from methanol or by sublimation. Purity can be confirmed by melting point analysis (116-118°C) and NMR spectroscopy.
-
Protocol 3.1.2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [26]
This protocol utilizes a Ritter-type reaction followed by hydrolysis. The 1-bromoadamantane generates a stable tertiary carbocation, which is then trapped by a nitrile (in this case, derived from formamide).
-
Materials: 1-Bromoadamantane (66.0g, 0.3 mol), Formamide (122 mL, 2.7 mol), Sulfuric acid (96%, 90 mL, 1.65 mol), Hydrochloric acid (aq.), Dichloromethane, Acetone, Ice.
-
Procedure:
-
At 75°C, add 1-bromoadamantane to formamide with stirring.
-
Causality: Slowly add sulfuric acid dropwise. The strong acid facilitates the formation of the adamantyl carbocation from 1-bromoadamantane.
-
Heat the mixture to 85°C and maintain for approximately 5.5 hours, or until TLC indicates the disappearance of the starting material. This forms the N-(1-adamantyl)-formamide intermediate.[26]
-
Cool the reaction mixture to room temperature and slowly pour it into ice-cold water (350 mL) with stirring. This precipitates the formamide intermediate.
-
Filter the white solid, wash with cold water, and dry.
-
To the crude N-(1-adamantyl)-formamide, add an aqueous solution of hydrochloric acid (e.g., 19-20%).
-
Causality: Heat the mixture to reflux. The acidic conditions hydrolyze the formamide to yield the primary amine, amantadine, which is protonated to form the hydrochloride salt.
-
After hydrolysis is complete, cool the solution. The product, amantadine hydrochloride, will precipitate.
-
Validation: The final product can be purified by recrystallization from a suitable solvent like an ethanol/ether mixture. Purity and identity are confirmed using IR, NMR, and Mass Spectrometry.[2]
-
Biological Evaluation: DPP-IV Inhibitor Screening Assay
To evaluate the efficacy of novel adamantane-based DPP-IV inhibitors (like vildagliptin or saxagliptin analogs), a robust and reproducible in vitro assay is essential. The following is a standard fluorescence-based protocol.
Protocol 3.2.1: Fluorometric DPP-IV Inhibition Assay [12][27][28]
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV on a fluorogenic substrate.
-
Materials: Human recombinant DPP-IV enzyme, DPP-IV Assay Buffer (e.g., 100 mmol/L HEPES, pH 7.5, 0.1 mg/ml BSA), Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC)), Test compound (adamantane derivative), Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control, 96-well black microplate, Fluorometer (Ex: 350-360 nm, Em: 450-465 nm).
-
Procedure:
-
Preparation: Dilute the DPP-IV enzyme and the substrate in Assay Buffer to the desired working concentrations. Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of solvent.
-
Background Wells: Add 40 µL Assay Buffer and 10 µL of solvent.
-
Positive Control Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of the Sitagliptin positive control.[28]
-
Test Compound Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV enzyme, and 10 µL of the adamantane test compound dilution.
-
-
Initiate Reaction: Add 50 µL of the diluted Substrate Solution to all wells.[27][28]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[27]
-
Measurement: Read the fluorescence on a microplate reader at the specified wavelengths.
-
Data Analysis & Validation:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the 100% Initial Activity wells.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The positive control should yield a potent IC₅₀ value, validating the assay's performance.[27]
-
-
Future Frontiers: Beyond the Classics
The utility of the adamantane scaffold is far from exhausted. Current research is actively exploring its application in a multitude of new therapeutic areas and innovative drug design strategies.
-
Oncology: Adamantane-chalcone hybrids and other derivatives are showing promise as anticancer agents by modulating key signaling pathways involved in tumor growth.[4]
-
Bioisosteric Replacement: The adamantyl group is increasingly used as a three-dimensional, non-aromatic bioisostere for phenyl rings to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[6]
-
Drug Delivery: The lipophilic nature of adamantane makes it an excellent anchor for targeted drug delivery systems, including liposomes and dendrimers, enhancing drug stability and cellular uptake.[3][4][5]
-
Multi-target Ligands: The rigid adamantane framework is ideal for designing hybrid molecules that can simultaneously interact with multiple biological targets, a promising strategy for complex diseases like neurodegeneration.[4]
The continued exploration of adamantane chemistry, coupled with advances in computational design and biological screening, ensures that this "lipophilic bullet" will continue to hit new and important targets in the ongoing quest for novel therapeutics.
References
-
Chen, H. S. V., Pellegrini, J. W., Aggarwal, S. K., Lei, S. Z., Warach, S., Jensen, F. E., & Lipton, S. A. (n.d.). Mechanism of action of memantine. PubMed. Retrieved from [Link]
-
Dr.Oracle. (2025, July 16). What is the mechanism of action (MOA) of memantine?. Retrieved from [Link]
-
Dr.Oracle. (2025, March 18). How do N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, work?. Retrieved from [Link]
-
Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
Al-Attas, O. S., Al-Omair, M. A., & Al-Wabli, R. I. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Frontiers in Pharmacology, 12, 686886. Retrieved from [Link]
-
Štimac, A., Šakić, D., & Vrček, V. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(3), 393. Retrieved from [Link]
-
Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. Retrieved from [Link]
-
Wikipedia. (n.d.). Amantadine. Retrieved from [Link]
-
Ali, A. (2024). Memantine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Butterworth, R. F. (2020). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Journal of Alzheimer's Disease, 78(4), 1361-1367. Retrieved from [Link]
-
Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Resistance of Influenza A Virus to Amantadine and Rimantadine: Results of One Decade of Surveillance. The Journal of Infectious Diseases, 157(3), 430–435. Retrieved from [Link]
-
Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine?. Retrieved from [Link]
-
Englund, J. A., Champlin, R. E., Wyde, P. R., Kantarjian, H., Atmar, R. L., & Tarrand, J. (1993). Common emergence of amantadine- and rimantadine-resistant influenza A viruses in symptomatic immunocompromised adults. Clinical Infectious Diseases, 17(1), 75–81. Retrieved from [Link]
-
Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Retrieved from [Link]
-
Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Resistance of Influenza A Virus to Amantadine and Rimantadine: Results of One Decade of Surveillance. The Journal of Infectious Diseases, 157(3), 430–435. Retrieved from [Link]
-
Hayden, F. G., & Hay, A. J. (1992). Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. Current Topics in Microbiology and Immunology, 176, 119–130. Retrieved from [Link]
-
Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. Retrieved from [Link]
-
Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. The Journal of Infectious Diseases, 157(3), 430–435. Retrieved from [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., Chan, C. C., Edmondson, S., Feeney, W. P., He, H., Ippolito, D. E., Kim, D., Lyons, K. A., Ok, H. O., Patel, R. A., Petrov, A. N., Pryor, K. D., Qian, X., Reigle, L., … Weber, A. E. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988–2994. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
Georgieva, M., Zheleva, D., & Gadjeva, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025. Retrieved from [Link]
-
Kuneš, J., & Kůrka, P. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2957. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. Retrieved from [Link]
-
Rejdak, K., & Grieb, P. (2020). Adamantanes might be protective from COVID-19 in patients with neurological diseases: multiple sclerosis, parkinsonism and cognitive impairment. Multiple Sclerosis and Related Disorders, 42, 102163. Retrieved from [Link]
-
Dimoglo, A. S., & Shvets, N. M. (n.d.). Relationship Between Structure and Hepatoprotector Activity of Adamantane Derivatives. Part 2. Application of Autocorrelative, S. Ovid. Retrieved from [Link]
-
Wątróbska-Świetlikowska, D., & Szulc, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Retrieved from [Link]
-
Wątróbska-Świetlikowska, D., & Szulc, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Retrieved from [Link]
-
Bioengineer.org. (2025, November 21). New Insights into Adamantane-Linked Heterocycles and Their Effects. Retrieved from [Link]
-
Zhang, Y., Wang, C., Li, J., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 26(11), 3108–3114. Retrieved from [Link]
-
Kuyukina, M. S., Ivshina, I. B., & Krivoruchko, A. V. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 15891. Retrieved from [Link]
-
Crowe, A., Huang, W., Ballatore, C., Johnson, R. L., Hogan, A. M. L., Huang, R., ... & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
Sources
- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. guidechem.com [guidechem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. ijpsr.com [ijpsr.com]
- 12. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide - Google Patents [patents.google.com]
- 13. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 19. jmpm.vn [jmpm.vn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. oatext.com [oatext.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.abcam.com [content.abcam.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives [mdpi.com]
The Adamantane Scaffold: A Privileged Structure in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique stereochemical and physicochemical properties, including metabolic stability and the ability to engage with hydrophobic pockets of biological targets, have led to the development of a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the significant biological activities of adamantane derivatives, with a focus on their antiviral, anticancer, neuroprotective, and antidiabetic properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds, offering valuable insights for researchers and professionals in drug discovery and development.
The Adamantane Advantage in Drug Design
First isolated from petroleum in 1933, adamantane's journey into medicinal chemistry began in the 1960s with the discovery of the antiviral properties of amantadine.[1] The adamantane cage's distinct features are central to its success as a pharmacophore:
-
Rigidity and Three-Dimensionality: The rigid adamantane framework provides a predictable and stable scaffold, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[2] This contrasts with more flexible aliphatic or aromatic systems, offering a unique way to explore the chemical space in drug design.[2]
-
Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2] This property is particularly advantageous for developing drugs targeting the central nervous system (CNS).
-
Metabolic Stability: The adamantane core is highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life and bioavailability.[3]
-
Hydrophobic Interactions: The bulky and hydrophobic nature of the adamantane group allows it to effectively occupy and interact with hydrophobic pockets in enzymes and receptors, often leading to enhanced binding affinity and potency.[1]
These properties have been successfully leveraged to develop a range of clinically approved drugs, including the antiviral agents amantadine and rimantadine, the neuroprotective drug memantine, and the antidiabetic drugs saxagliptin and vildagliptin.[4][5]
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The initial therapeutic breakthrough for adamantane derivatives was in the field of virology. Amantadine and its α-methyl derivative, rimantadine, were the first orally available drugs for the prevention and treatment of influenza A virus infections.[1]
Mechanism of Action: Inhibition of the M2 Proton Channel
The primary antiviral mechanism of amantadine and rimantadine is the blockade of the M2 proton channel of the influenza A virus.[5][6] The M2 protein is a tetrameric ion channel crucial for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in the viral hemagglutinin protein, leading to membrane fusion. The M2 channel allows protons to flow from the endosome into the virion, which is necessary for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm.[6]
Amantadine and rimantadine bind to the pore of the M2 channel, physically obstructing the flow of protons.[3] This inhibition of proton conductance prevents the acidification of the viral interior, thereby blocking the dissociation of the vRNP from the matrix protein (M1) and halting viral replication at an early stage.[7]
Caption: Neuroprotective mechanism of memantine.
Other Neuroprotective Mechanisms
Beyond NMDA receptor antagonism, other adamantane derivatives have shown neuroprotective effects through different mechanisms:
-
GABAergic System Modulation: Some adamantane derivatives, such as 5-hydroxyadamantane-2-on, have demonstrated neuroprotective activity in models of brain ischemia, potentially through modulation of the GABAergic system. [8][9]* Acetylcholinesterase (AChE) Inhibition: Myrtenal-adamantane conjugates have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. [10][11]This mechanism is relevant to Alzheimer's disease, which is characterized by a cholinergic deficit.
-
Antioxidant Activity: Certain aminoadamantane derivatives have exhibited antioxidant properties by scavenging free radicals. [12]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol details a method for assessing the neuroprotective effects of adamantane derivatives against glutamate-induced excitotoxicity in a neuronal cell line.
1. Cell Culture:
- Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- For differentiation, treat the cells with retinoic acid (10 µM) for 5-7 days.
2. Compound Treatment and Glutamate Challenge:
- Seed the differentiated SH-SY5Y cells in a 96-well plate.
- Pre-treat the cells with various concentrations of the adamantane derivative for 2 hours.
- Induce excitotoxicity by adding glutamate to a final concentration of 5-10 mM. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.
3. Incubation:
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Assessment:
- Assess cell viability using the MTT assay as described in section 3.3.
5. Data Analysis:
- Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control.
- Determine the EC50 (50% effective concentration) for neuroprotection.
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Adamantane derivatives have emerged as a significant class of oral antidiabetic agents, with saxagliptin and vildagliptin being prominent examples of DPP-4 inhibitors. [5][9]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [1][13]These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells. [13] By inhibiting DPP-4, adamantane derivatives like saxagliptin and vildagliptin prevent the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity. [4]This leads to improved glycemic control through:
-
Enhanced glucose-dependent insulin secretion.
-
Suppressed glucagon secretion.
-
Delayed gastric emptying.
-
Increased satiety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 10. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
A Multi-Platform Approach to the Definitive Structural Elucidation of 2-(Adamantan-1-ylthio)ethanamine
Abstract
The adamantane scaffold is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional framework.[1][2] These characteristics have led to its incorporation into numerous clinically approved drugs for a range of diseases, from viral infections to neurodegenerative disorders.[3][4] This guide presents a comprehensive, multi-technique workflow for the unambiguous structural analysis of 2-(Adamantan-1-ylthio)ethanamine, a molecule combining the adamantane cage with a flexible thioethylamine sidechain. We detail an integrated analytical strategy employing mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating analytical process.
Introduction: The Strategic Importance of the Adamantane Moiety
The adamantane group (C₁₀H₁₅) serves as a privileged structure in drug design. Its bulky, diamondoid structure can facilitate precise positioning of pharmacophoric groups for optimal target engagement, while also sterically shielding adjacent functionalities from metabolic degradation, often increasing a drug's plasma half-life.[1][2] The incorporation of a flexible thioethylamine linker introduces a new vector for interaction and potential modulation of a compound's pharmacokinetic profile. The primary amine offers a site for hydrogen bonding and salt formation, while the thioether linkage provides a distinct spatial and electronic character compared to a simple alkyl chain.
Given this context, the definitive structural confirmation of novel adamantane derivatives like 2-(Adamantan-1-ylthio)ethanamine is a critical first step in any discovery and development campaign. An error in structural assignment can invalidate all subsequent biological and toxicological data. The following guide outlines a logical and rigorous workflow to achieve this confirmation.
The Analytical Workflow: A Strategy for Unambiguous Confirmation
A successful structural elucidation relies on the synergistic use of multiple analytical techniques, where each method provides a unique and complementary piece of the puzzle. The overall workflow is designed to move from broad characteristics (molecular weight, functional groups) to fine details (atomic connectivity and 3D arrangement).
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first-line technique for determining the molecular weight (MW) and elemental composition of a new chemical entity.
Expertise & Rationale: For a molecule with a basic primary amine, Electrospray Ionization (ESI) in positive ion mode is the ideal choice for soft ionization. The amine readily accepts a proton to form the [M+H]⁺ ion, allowing for accurate MW determination with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental formula by measuring the mass with high precision.
Predicted Mass Data
| Property | Value |
| Molecular Formula | C₁₂H₂₁NS |
| Monoisotopic Mass | 211.1446 Da |
| Average Mass | 211.37 g/mol |
| [M+H]⁺ (for HRMS) | 212.1524 Da |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the parent ion. The fragmentation pattern is a fingerprint of the molecule's structure.
Expertise & Rationale: The C-S and C-N bonds are typically the most labile points for fragmentation. The adamantane cation (m/z 135) is a highly stable carbocation and its presence is a hallmark of adamantane-containing compounds.[5][6]
| Predicted m/z | Proposed Fragment Structure | Notes |
| 212.15 | [C₁₂H₂₂NS]⁺ | Protonated molecular ion ([M+H]⁺) |
| 177.13 | [C₁₂H₁₇S]⁺ | Loss of ethylamine via cleavage and rearrangement (McLafferty-like) |
| 151.10 | [C₁₀H₁₅S]⁺ | Cleavage of the ethylamine group (loss of C₂H₄N) |
| 135.12 | [C₁₀H₁₅]⁺ | The stable adamantyl cation; a key diagnostic peak.[7] |
| 61.03 | [C₂H₅NS]⁺ | Thioethylamine sidechain fragment |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine for efficient ESI.
-
Chromatography: Use a C18 column to ensure purity. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
MS Detection:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Mode: Positive Ion ESI.
-
Full Scan (MS1): Scan m/z range 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS2): Isolate the precursor ion (m/z 212.15) and apply collision-induced dissociation (CID) energy to generate a fragmentation spectrum.
-
NMR Spectroscopy: Mapping the Atomic Connectivity
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Expertise & Rationale: Chloroform-d (CDCl₃) is a standard solvent choice. The protons of the primary amine may exchange with residual water or broaden, but can often be observed. The key is to correlate the adamantane protons with the ethyl chain protons through the sulfur atom using long-range (HMBC) experiments.
Predicted ¹H and ¹³C NMR Data
The adamantane cage has high symmetry. In a 1-substituted adamantane, there are four distinct types of carbons and three types of protons. The chemical shifts are highly predictable.[8][9]
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Adamantane-CH (γ) | ~2.05 | Broad singlet | 3H | ~38.5 |
| Adamantane-CH₂ (β) | ~1.75 | Multiplet | 6H | ~40.2 |
| Adamantane-CH₂ (δ) | ~1.68 | Multiplet | 6H | ~28.8 |
| -S-CH ₂- | ~2.70 | Triplet (t) | 2H | ~35.0 |
| -CH ₂-NH₂ | ~2.90 | Triplet (t) | 2H | ~42.0 |
| -NH ₂ | ~1.5 (variable) | Broad singlet | 2H | N/A |
| Adamantane-C (α) | N/A | N/A | N/A | ~45.0 |
Note: Protons on carbons adjacent to the thioether sulfur are expected in the 2.0-2.5 ppm range, but the electron-withdrawing effect of the adamantane cage may shift this slightly downfield.[10]
Key 2D NMR Correlations (HSQC & HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the molecular fragments across the sulfur heteroatom.
Caption: Predicted HMBC correlations for connectivity.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to resolve multiplets.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the ethyl chain and within the adamantane cage.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is essential to confirm the Ad-S-CH₂ linkage.
-
Infrared Spectroscopy: Functional Group Fingerprinting
FTIR provides rapid confirmation of key functional groups. Its diagnostic power lies in identifying characteristic vibrations.
Expertise & Rationale: For 2-(Adamantan-1-ylthio)ethanamine, the most informative region is >1500 cm⁻¹. The presence of a primary amine is strongly indicated by a doublet of N-H stretching peaks.[11][12] The C-H stretches of the adamantane cage will be sharp and strong, characteristic of sp³ C-H bonds.
| Wavenumber Range (cm⁻¹) | Vibration | Expected Intensity |
| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Medium (two peaks)[13] |
| 2950-2850 | Adamantane C-H Stretch | Strong, sharp |
| 1650-1580 | NH₂ Scissoring (Bend) | Medium to weak[14] |
| 1250-1020 | C-N Stretch | Medium[13] |
| 750-650 | C-S Stretch | Weak, often hard to assign |
Experimental Protocol: FTIR
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet. If it is an oil or low-melting solid, acquire the spectrum using a thin film between salt (NaCl or KBr) plates. An Attenuated Total Reflectance (ATR) accessory is the most convenient method.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Analysis: Identify key peaks corresponding to the N-H, C-H, and C-N functional groups to confirm their presence.
X-ray Crystallography: The Definitive 3D Structure
While the combination of MS and NMR is often sufficient for structural confirmation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and solid-state conformation.
Expertise & Rationale: The primary challenge is growing a diffraction-quality single crystal. This can be a trial-and-error process. For a primary amine, it is often advantageous to form a salt (e.g., hydrochloride or hydrobromide salt) as salts frequently exhibit higher crystallinity than the free base.
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth:
-
Method: Slow evaporation is the most common starting point.
-
Solvent Screening: Dissolve the compound to near-saturation in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and allow the solvent to evaporate slowly over several days.
-
Salt Formation: If the free base fails to crystallize, dissolve it in a minimal amount of ethanol and add one equivalent of HCl (in isopropanol) or HBr (in acetic acid). Attempt crystallization via slow evaporation or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a modern diffractometer, typically with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[15]
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods and refine the model against the collected data to yield the final atomic coordinates and molecular structure.[15]
-
Conclusion: Synthesizing Data for Final Validation
The structural elucidation of 2-(Adamantan-1-ylthio)ethanamine is achieved not by a single experiment, but by the logical integration of data from multiple orthogonal techniques.
-
HRMS confirms the correct elemental formula.
-
FTIR confirms the presence of the primary amine and adamantyl C-H groups.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework.
-
COSY, HSQC, and HMBC experiments piece together this framework, crucially linking the adamantane cage to the ethylamine chain across the sulfur atom.
-
X-ray Crystallography , if successful, provides the final, incontrovertible 3D structure.
By following this self-validating workflow, researchers can have the highest degree of confidence in the structure of their target compound, building a solid and trustworthy foundation for subsequent stages of research and drug development.
References
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Kumar, C. S. C., et al. (2015).
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2024). The unique structural and physicochemical properties of adamantane and its derivatives have attracted considerable attention in the field of medicinal chemistry. ConnectSci.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
- Bialik, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- BenchChem. (2025). Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. BenchChem.
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- Khullar, K. K., Bell, C. L., & Bauer, L. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(8), 1153-1158.
-
LibreTexts. (n.d.). Amine infrared spectra. Retrieved from [Link]
- BenchChem. (2025). Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS. BenchChem.
- Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives.
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- Kumar, C. S. C., et al. (2015).
- Salakhov, M. S., et al. (2007). Structural analogs of adamantane.
- BenchChem. (2025).
- Kuliukhina, D. S., et al. (2023). Reaction of 2-(adamantan-1-yl)ethanamine (1) with p-tolylboronic acid...
-
PrepChem. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Retrieved from [Link]
- Lin, S., et al. (2022).
- Seco, J. M., et al. (2004). A general NMR spectroscopy protocol for determination of absolute configuration of thiols...
- Wang, H., et al. (2019). (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone...
-
LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
- Kricheldorf, H. R., & Gomouras, G. (1998). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3.
- Seco, J. M., et al. (2004). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters, 6(21), 3747-3750.
- Begley, M. J., Gill, G. B., & Woods, D. C. (1981). Adamantane chemistry. Part II. X-Ray structure analysis of 5-chloromethyl-4-oxahomoadamantan-5-ol. Sci-Hub.
- Dance, I. G., et al. (1985). Summary of X-ray structure determinations.
-
National Center for Biotechnology Information. (n.d.). Ethanamine, 2-(ethylthio)-. PubChem. Retrieved from [Link]
- Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.
- Wróbel, D., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central.
- Al-Abdullah, E. S., et al. (2015). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 20(8), 14794-14815.
-
National Center for Biotechnology Information. (n.d.). 2-(1-Adamantyl)ethanethiol. PubChem. Retrieved from [Link]
- Głowacka, I. E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Szałek, A., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. PubChem. Retrieved from [Link]
- Bojinov, V., & Tsvetkova, P. (2013). Biological activity of adamantane analogues.
-
ChemBK. (2024). 2-(2-Adamantyl)ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R)-1-(adamantan-1-yl)ethan-1-amine hydrochloride. PubChem. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 15. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Adamantan-1-ylthio)ethanamine
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable drug candidate is intricately governed by its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, and ionization state (pKa)—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3][4] Neglecting a thorough physicochemical evaluation in the early stages can lead to costly late-stage failures and hinder the translation of potent molecules into effective therapeutics.[2]
This guide focuses on 2-(Adamantan-1-ylthio)ethanamine, a molecule of significant interest due to the unique attributes of its constituent moieties. The adamantane cage, a rigid and highly lipophilic hydrocarbon, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic properties.[5][6][7][8] The thioether linkage and the terminal primary amine introduce functionalities that can modulate solubility, participate in crucial biological interactions, and offer handles for further chemical modification.
Synthesis of 2-(Adamantan-1-ylthio)ethanamine
A plausible and efficient synthetic route to 2-(Adamantan-1-ylthio)ethanamine involves the nucleophilic substitution of a suitable 2-haloethanamine derivative with adamantanethiol. The following protocol outlines a general procedure.
Synthetic Scheme
Caption: Proposed synthetic pathway for 2-(Adamantan-1-ylthio)ethanamine.
Experimental Protocol: Synthesis of 2-(Adamantan-1-ylthio)ethanamine
Materials:
-
Adamantane-1-thiol[9]
-
2-Bromoethylamine hydrobromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-thiol (1 equivalent) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add the base (e.g., NaH, 1.1 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: To the resulting thiolate solution, add a solution of 2-bromoethylamine hydrobromide (1 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Property Determination
A comprehensive understanding of the physicochemical properties of 2-(Adamantan-1-ylthio)ethanamine is paramount for its development as a potential drug candidate. The following sections provide detailed protocols for determining its aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa).
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[3] Both kinetic and thermodynamic solubility should be assessed. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is considered the "gold standard".[10][11][12][13][14][15]
Materials:
-
2-(Adamantan-1-ylthio)ethanamine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid 2-(Adamantan-1-ylthio)ethanamine to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Lipophilicity (LogP and LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor influencing a drug's membrane permeability, protein binding, and metabolic stability.[16][17][18][19][20] For an ionizable compound like 2-(Adamantan-1-ylthio)ethanamine, LogD, which is pH-dependent, is more physiologically relevant than LogP.
Materials:
-
2-(Adamantan-1-ylthio)ethanamine
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Phase Preparation: Prepare n-octanol saturated with the aqueous buffer and the aqueous buffer saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate.
-
Partitioning: Add a known amount of 2-(Adamantan-1-ylthio)ethanamine to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial and vortex for several minutes to ensure thorough mixing. Allow the vial to stand or centrifuge at a low speed to separate the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method.
-
Calculation: Calculate LogD using the following formula: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Ionization Constant (pKa)
The pKa value determines the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and interaction with its biological target.[21][22] For 2-(Adamantan-1-ylthio)ethanamine, with a primary amine and a thiol group, determining the pKa values for both functionalities is crucial. Potentiometric titration is a classic and reliable method for pKa determination.[23][24] UV-Vis spectrophotometry can also be employed if the chromophore of the molecule is sensitive to changes in pH.[25][26][27][28][29]
Materials:
-
2-(Adamantan-1-ylthio)ethanamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Autotitrator or manual titration setup
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of 2-(Adamantan-1-ylthio)ethanamine in a suitable solvent (e.g., water or a water-methanol co-solvent for poorly soluble compounds) containing a known concentration of KCl.
-
Titration: Titrate the solution with the standardized HCl solution to protonate all basic sites, and then back-titrate with the standardized NaOH solution. Record the pH at regular volume increments of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be used to accurately determine the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, computational tools can provide valuable estimations of physicochemical properties and spectroscopic data.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Molecular Weight | 211.37 g/mol | --- |
| cLogP | ~3.5 - 4.5 | Cheminformatics software (e.g., ChemDraw, MarvinSketch) |
| pKa (amine) | ~9.5 - 10.5 | ACD/Labs Percepta, MarvinSketch |
| pKa (thiol) | ~10 - 11 | ACD/Labs Percepta, MarvinSketch |
Predicted Spectroscopic Data[33][34][35]
¹H NMR (in CDCl₃):
-
δ 2.5-2.8 ppm (t, 2H): Protons on the carbon adjacent to the sulfur.
-
δ 2.8-3.1 ppm (t, 2H): Protons on the carbon adjacent to the nitrogen.
-
δ 1.5-2.1 ppm (m, 15H): Protons of the adamantane cage.
-
δ 1.3-1.6 ppm (br s, 2H): Protons of the primary amine.
-
δ ~1.3 ppm (s, 1H): Thiol proton (if present as an impurity from synthesis).
¹³C NMR (in CDCl₃):
-
δ ~40-45 ppm: Carbon adjacent to the nitrogen.
-
δ ~30-35 ppm: Carbon adjacent to the sulfur.
-
δ ~28-42 ppm: Carbons of the adamantane cage.
IR (KBr pellet or thin film):
-
3300-3400 cm⁻¹ (m, br): N-H stretching of the primary amine.
-
2850-2950 cm⁻¹ (s): C-H stretching of the adamantane cage and ethyl chain.
-
~1600 cm⁻¹ (w): N-H bending of the primary amine.
-
~1450 cm⁻¹ (m): CH₂ scissoring.
Conclusion
The systematic physicochemical characterization of novel chemical entities is a cornerstone of successful drug discovery. This guide provides a comprehensive framework for the synthesis and detailed evaluation of 2-(Adamantan-1-ylthio)ethanamine. The outlined protocols for determining aqueous solubility, lipophilicity, and pKa are robust and widely applicable to other drug candidates. By integrating these experimental methodologies with computational predictions, researchers can build a holistic understanding of a molecule's properties, enabling informed decisions and accelerating the journey from the laboratory to the clinic.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Kerns, E. H., & Di, L. (2008).
- Kramer, S. F., & Wunderli-Allenspach, H. (2001). Physicochemical properties in lead optimization. Drug Discovery Today: Technologies, 4(2), 279-286.
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
- Pannu, R., & Singh, I. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1438-1445.
-
Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292–3292. [Link]
-
Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]
-
Wikipedia contributors. (2024, January 10). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved 12:57, January 17, 2026, from [Link]
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. fiveable.me [fiveable.me]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-金刚烷硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 17. Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] LIPOPHILICITY ñ METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY | Semantic Scholar [semanticscholar.org]
- 21. enamine.net [enamine.net]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. pharmaguru.co [pharmaguru.co]
- 26. ijper.org [ijper.org]
- 27. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Investigating 2-(Adamantan-1-ylthio)ethanamine as a Novel Antiviral Candidate
For: Researchers, scientists, and drug development professionals.
Section 1: Foundational Context and Rationale
The adamantane scaffold has long been a cornerstone in the development of antiviral therapeutics.[1] Its unique, rigid, and lipophilic cage structure provides a versatile platform for medicinal chemistry.[2] The first-generation adamantane derivatives, amantadine and rimantadine, were notable for their activity against influenza A virus, primarily by blocking the M2 proton ion channel, a crucial component for viral uncoating within the host cell endosome.[2][3] However, the clinical utility of these early drugs has been severely hampered by the rapid emergence of resistant viral strains, necessitating a continued search for novel derivatives with improved efficacy and alternative mechanisms of action.[4][5]
This guide focuses on a novel, yet under-explored derivative, 2-(Adamantan-1-ylthio)ethanamine . This compound retains the core adamantane moiety but introduces a thioether linkage, distinguishing it from classic aminoadamantanes.
Scientific Rationale for Investigation:
The introduction of the sulfur atom in the ethylamine side chain presents several intriguing possibilities from a medicinal chemistry perspective:
-
Altered Lipophilicity and Pharmacokinetics: The thioether bond can modify the compound's polarity and hydrogen bonding capacity compared to its ether or alkane counterparts, potentially influencing membrane permeability, protein binding, and overall bioavailability.
-
Novel Target Interactions: While the primary amino group might still interact with targets like the M2 ion channel, the thioether linkage could establish new interactions with viral or host proteins. Some adamantane derivatives have been shown to disrupt viral assembly and budding, suggesting mechanisms beyond M2 inhibition.[5]
-
Overcoming Resistance: Structural modifications may allow the compound to bind to mutated M2 channels or engage entirely different viral targets, thereby circumventing established resistance mechanisms.
This document provides a structured, phased approach for the comprehensive in vitro evaluation of 2-(Adamantan-1-ylthio)ethanamine, from initial toxicity profiling to quantitative assessment of antiviral potency.
Section 2: A Phased Strategy for Antiviral Evaluation
A systematic and logical workflow is essential to efficiently characterize the antiviral potential of a new chemical entity. We propose a three-phase in vitro screening cascade. This approach ensures that resources are focused on compounds that demonstrate a promising balance of safety and efficacy.
Caption: Phased workflow for in vitro antiviral evaluation.
Section 3: Core Experimental Protocols
These protocols are designed to be self-validating by including essential controls. Researchers should adapt cell lines and viruses according to their specific research focus.
Protocol 3.1: Determination of 50% Cytotoxic Concentration (CC50)
Principle: The CC50 is the concentration of a compound that causes a 50% reduction in the viability of host cells.[6] This is a critical first step to ensure that any observed antiviral effect is not simply due to the compound killing the host cells.[7][8][9] The MTT assay, a colorimetric method, is used here to measure the metabolic activity of viable cells.[9][10]
Materials:
-
Host Cell Line (e.g., Vero E6, MDCK, HeLa)
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay Medium (DMEM with 2% FBS)
-
2-(Adamantan-1-ylthio)ethanamine (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a near-confluent monolayer.[7][11]
-
Compound Dilution: Prepare serial dilutions of 2-(Adamantan-1-ylthio)ethanamine in the assay medium. A common range is a 2-fold dilution series starting from 100 µM down to ~0.1 µM.[7] Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Controls: Include wells for:
-
Cell Control: Untreated cells (add 100 µL of assay medium only).
-
Vehicle Control: Cells treated with the DMSO vehicle control.
-
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well. Incubate for an additional 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 3.2: Cytopathic Effect (CPE) Reduction Assay (EC50)
Principle: This assay measures the ability of a compound to inhibit the virus-induced damage or death of host cells, known as the cytopathic effect (CPE).[11][12] It is a robust method for primary screening to determine a compound's 50% effective concentration (EC50).[12]
Materials:
-
Materials from Protocol 3.1
-
Virus stock with a known titer (e.g., TCID50/mL)
-
Positive Control Antiviral (e.g., Amantadine for Influenza A, Remdesivir for SARS-CoV-2)
-
Crystal Violet Staining Solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Prepare cell plates as described in Protocol 3.1, Step 1.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of 2-(Adamantan-1-ylthio)ethanamine in assay medium at 2x the final desired concentration.
-
Dilute the virus stock in assay medium to a concentration that will produce 80-90% CPE within 48-72 hours (typically a multiplicity of infection - MOI of 0.01-0.1).
-
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Add 50 µL of the diluted virus to the wells. The final volume will be 100 µL.
-
-
Controls (in triplicate):
-
Virus Control: Cells + Virus (no compound).
-
Cell Control: Cells only (no virus, no compound).
-
Positive Control: Cells + Virus + known antiviral drug.
-
Vehicle Control: Cells + Virus + DMSO vehicle.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[7]
-
CPE Visualization (Crystal Violet Staining):
-
Gently wash the plates with PBS to remove dead cells.
-
Fix the remaining cells with 10% formalin for 30 minutes.
-
Wash again with PBS and stain with Crystal Violet solution for 20 minutes.
-
Rinse thoroughly with water and allow the plates to dry.
-
-
Readout and Analysis:
-
Visually score the protection from CPE or solubilize the dye with methanol and read the absorbance on a plate reader.
-
Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value using non-linear regression.
-
Protocol 3.3: Plaque Reduction Neutralization Test (PRNT)
Principle: Considered a "gold standard" in virology, this assay quantifies the concentration of an antiviral compound required to reduce the number of discrete plaques (zones of cell death) by 50% (IC50).[13][14] It is more precise than a CPE assay. The semi-solid overlay restricts the spread of the virus, ensuring that each plaque originates from a single infectious particle.[13]
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Materials from previous protocols
-
6-well or 12-well cell culture plates
-
Semi-solid Overlay Medium (e.g., 2x Assay Medium mixed 1:1 with 1.2% carboxymethylcellulose or low-melting-point agarose)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to form a confluent monolayer (typically 1-2 days).
-
Compound-Virus Incubation:
-
Infection: Remove the culture medium from the cell monolayers. Inoculate each well in duplicate with 500 µL of the corresponding virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.[15]
-
Overlay: Carefully aspirate the inoculum from each well. Add 2 mL of the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the virus control wells. Do not disturb the plates.
-
Staining: Fix the cells with 10% formalin and stain with Crystal Violet as described in Protocol 3.2.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of reduction against the log of the compound concentration.
Section 4: Data Analysis and Interpretation
The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI) . The SI is a ratio that compares the concentration at which the compound is toxic to the host cell to the concentration at which it is effective against the virus.
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.[12] An SI value greater than 10 is often considered a benchmark for a promising hit compound worthy of further investigation.
Table 1: Example Data Summary for Antiviral Evaluation
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| 2-(Adamantan-1-ylthio)ethanamine | Influenza A/H1N1 | MDCK | >100 | 7.5 | >13.3 |
| Amantadine (Control) | Influenza A/H1N1 | MDCK | >100 | 1.2 | >83.3 |
| 2-(Adamantan-1-ylthio)ethanamine | SARS-CoV-2 | Vero E6 | 85 | >50 | <1.7 |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | >100 | 0.9 | >111.1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Section 5: Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-(Adamantan-1-ylthio)ethanamine as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50/IC50), researchers can calculate the Selectivity Index, a critical parameter for go/no-go decisions in the early stages of drug discovery. Positive results from these assays would warrant progression to more advanced studies, including mechanism of action elucidation, resistance profiling, and evaluation in animal models. The unique thioether linkage in this adamantane derivative makes it a compelling candidate for investigation, potentially leading to a new class of antivirals capable of addressing the persistent challenge of drug resistance.
References
-
Smiesko, M. et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. Available at: [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]
-
BrainVTA. (n.d.). TCID50 Assay Protocol. BrainVTA. Available at: [Link]
-
Krammer, F. et al. (2018). In vitro methods for testing antiviral drugs. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at: [Link]
-
MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]
-
Wanka, L. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]
-
ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. ResearchGate. Available at: [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. Available at: [Link]
-
Noah, D. L. et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Available at: [Link]
-
Agilent. (n.d.). TCID50 Assay. Agilent. Available at: [Link]
-
Coriolis Pharma. (n.d.). Virus Titration / TCID50 Assay. Coriolis Pharma. Available at: [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available at: [Link]
-
Shiryaev, V. A. et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. Available at: [Link]
-
Protocols.io. (2024). SARS-CoV-2 TCID50. Protocols.io. Available at: [Link]
-
Wilson, J. J. et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. PrepChem.com. Available at: [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]
-
Molecular Diagnostic Services. (n.d.). RT Assay F-PERT. Molecular Diagnostic Services. Available at: [Link]
-
Allied Academies. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Allied Academies. Available at: [Link]
-
de Souza, W. M. et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. PubMed Central. Available at: [Link]
-
Tandfonline.com. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]
-
Balestrieri, E. et al. (2013). A novel, cell-free PCR-based assay for evaluating the inhibitory activity of antiretroviral compounds against HIV reverse transcriptase. PubMed. Available at: [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. American Society for Microbiology. Available at: [Link]
-
Virology Research Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]
-
ResearchGate. (2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-(adamantan-1-yl)ethanamine (1) with p-tolylboronic acid... ResearchGate. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. protocols.io [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Adamantan-1-ylthio)ethanamine as a ligand for receptor binding assays"
Application Note & Protocol
Characterization of 2-(Adamantan-1-ylthio)ethanamine as a Novel Ligand for the NMDA Receptor using In Vitro Binding Assays
Introduction
The adamantane moiety is a key pharmacophore in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance drug-like properties.[1][2][3] Adamantane derivatives have shown significant therapeutic potential, targeting a range of biological entities including viral ion channels and central nervous system receptors.[4][5] Amantadine and memantine are prominent examples of adamantane-containing drugs with established clinical use.[1][4] This application note describes the use of 2-(Adamantan-1-ylthio)ethanamine, a novel adamantane derivative, as a ligand for receptor binding assays. Based on the structural similarities to known NMDA receptor antagonists, we hypothesize that 2-(Adamantan-1-ylthio)ethanamine interacts with the NMDA receptor complex.
This document provides detailed protocols for characterizing the binding affinity of 2-(Adamantan-1-ylthio)ethanamine to the NMDA receptor using both radioligand and non-radioactive binding assays. These protocols are designed for researchers in drug discovery and pharmacology to assess the potential of this and similar compounds as modulators of NMDA receptor activity.
Principle of the Assays
Receptor binding assays are fundamental tools in pharmacology to quantify the interaction between a ligand and its receptor.[6][7] These assays typically involve incubating a source of the receptor with a labeled ligand (either radioactive or fluorescent) and measuring the amount of bound ligand. The affinity of an unlabeled test compound, such as 2-(Adamantan-1-ylthio)ethanamine, can be determined through competitive binding experiments where the test compound displaces the labeled ligand.[8][9] The data from these experiments are used to calculate key parameters like the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which reflect the ligand's binding affinity.[10]
PART 1: Radioligand Competitive Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of 2-(Adamantan-1-ylthio)ethanamine for the NMDA receptor using [³H]MK-801, a well-characterized high-affinity NMDA receptor channel blocker.
Experimental Workflow
Caption: Workflow for the radioligand competitive binding assay.
Materials and Reagents
-
Receptor Source: Crude synaptic membranes prepared from adult rat forebrains.
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).
-
Test Compound: 2-(Adamantan-1-ylthio)ethanamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled MK-801.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (GF/B).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Step-by-Step Protocol
-
Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Pellet the supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.[11]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled MK-801.
-
Test Compound: 50 µL of varying concentrations of 2-(Adamantan-1-ylthio)ethanamine (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of [³H]MK-801 to all wells to a final concentration at or below its Kd (e.g., 1-5 nM).[12]
-
Add 150 µL of the prepared rat brain membranes (approximately 100-200 µg of protein) to each well to initiate the binding reaction.[11] The final assay volume is 250 µL.[11]
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach binding equilibrium.[11]
-
Filtration: Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of 2-(Adamantan-1-ylthio)ethanamine.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
| Parameter | Description | Typical Value |
| [³H]MK-801 Conc. | Concentration of radioligand | 1-5 nM |
| Membrane Protein | Amount of receptor source per well | 100-200 µg |
| Incubation Time | Duration to reach equilibrium | 60 minutes |
| Incubation Temp. | Temperature of incubation | 25°C |
| IC50 | Concentration of test compound for 50% inhibition | To be determined |
| Ki | Binding affinity of the test compound | To be calculated |
PART 2: Non-Radioactive Fluorescence Polarization Assay
For laboratories not equipped to handle radioactivity, a fluorescence polarization (FP) assay offers a robust alternative.[12] This protocol assumes the availability of a fluorescently labeled ligand for the NMDA receptor.
Assay Principle
FP assays measure the change in the polarization of fluorescent light emitted from a labeled ligand. When a small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Materials and Reagents
-
Receptor Source: Purified or solubilized NMDA receptor preparation.
-
Fluorescent Ligand: A fluorescently labeled NMDA receptor antagonist (e.g., BODIPY-labeled MK-801).
-
Test Compound: 2-(Adamantan-1-ylthio)ethanamine.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Step-by-Step Protocol
-
Assay Setup: In a black, low-volume 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of the fluorescently labeled ligand to all wells at a concentration optimized for the best signal window.
-
Initiate the reaction by adding 5 µL of the solubilized NMDA receptor preparation.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis
-
The data (in millipolarization units, mP) are plotted against the log concentration of the test compound.
-
The IC50 is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation as described for the radioligand assay.
| Parameter | Description | Recommended Starting Conc. |
| Fluorescent Ligand | Labeled competitor | 1-10 nM |
| Receptor Conc. | Solubilized receptor | 5-20 nM |
| Incubation Time | Time to reach equilibrium | 30-60 minutes |
| Assay Volume | Total volume per well | 20 µL |
Trustworthiness and Self-Validation
To ensure the reliability of the results, every assay should include the following controls:
-
Positive Control: A known unlabeled ligand (e.g., unlabeled MK-801) should be run in parallel to confirm expected assay performance and to determine its IC50 as a benchmark.
-
Negative Control: A compound known not to bind to the target receptor should be tested to ensure that the observed effects are specific.
-
Z'-factor Calculation: For assay validation, particularly in a high-throughput setting, the Z'-factor should be calculated to assess the signal window and data variability. A Z'-factor > 0.5 is generally considered acceptable for a robust assay.
Conclusion
The protocols outlined in this application note provide a framework for characterizing the binding of 2-(Adamantan-1-ylthio)ethanamine to the NMDA receptor. The choice between a radioligand filtration assay and a fluorescence polarization assay will depend on the available laboratory infrastructure and throughput requirements.[12][14] Both methods, when properly validated, can yield reliable affinity data (IC50 and Ki values) that are crucial for the preclinical evaluation of novel drug candidates. The unique properties of the adamantane scaffold suggest that derivatives like 2-(Adamantan-1-ylthio)ethanamine may offer novel pharmacological profiles, warranting further investigation.[2]
References
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). Available from: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(20), 2629–2632. Available from: [Link]
-
Krasucka, D., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
-
(Z)-2′-((Adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione - MDPI. (2023). Available from: [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PubMed Central. (2021-08-10). Available from: [Link]
-
Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate - ResearchGate. (2017-09). Available from: [Link]
-
Davenport, A. P., et al. (2001). Radioligand binding assays and their analysis. Current protocols in pharmacology, Chapter 2, Unit 2.2. Available from: [Link]
-
Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (2021-04-01). Available from: [Link]
-
Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 61(11), 5337–5344. Available from: [Link]
-
Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? - Biocompare. (2012-07-24). Available from: [Link]
-
Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed. (2009-04-15). Available from: [Link]
-
Reaction of 2-(adamantan-1-yl)ethanamine (1) with p-tolylboronic acid... - ResearchGate. Available from: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 265(4), L421-L429. Available from: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (2011). Available from: [Link]
-
Table 1 . Oxidation of 1-(1-adamantyl)ethanamine hydrochloride (1) with... - ResearchGate. Available from: [Link]
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025-10-05). Available from: [Link]
-
2-(1-Adamantyl)ethanethiol | C12H20S | CID 23008967 - PubChem - NIH. Available from: [Link]
-
How to determine the IC50 value with a competitive binding kinetic test? - ResearchGate. (2022-02-25). Available from: [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology. Available from: [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02). Available from: [Link]
-
Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels - bioRxiv. (2022-08-23). Available from: [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2010). Available from: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Application Note: Facile Synthesis of 2-(Adamantan-1-ylthio)ethanamine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Adamantan-1-ylthio)ethanamine, a valuable building block in medicinal chemistry and materials science. The incorporation of the bulky, lipophilic adamantane cage can significantly enhance the pharmacological and material properties of molecules.[1][2] This guide details a robust and reproducible two-step synthesis pathway, commencing with the nucleophilic substitution reaction between 1-adamantanethiol and 2-bromoethylamine hydrobromide. We delve into the causality behind experimental choices, provide step-by-step instructions, and outline methods for purification and characterization to ensure a self-validating and reliable protocol for researchers, scientists, and drug development professionals.
Introduction
The adamantane moiety is a rigid, strain-free, and highly lipophilic hydrocarbon scaffold that has become a privileged structure in drug discovery.[3] Its incorporation into bioactive molecules can modulate their therapeutic index by improving properties such as metabolic stability, bioavailability, and target binding.[4][5] 2-(Adamantan-1-ylthio)ethanamine serves as a key intermediate, combining the unique adamantane cage with a flexible aminoethylthio linker, making it an attractive synthon for constructing novel therapeutic agents and advanced materials.
The synthesis described herein follows a classic SN2 (nucleophilic substitution) pathway.[6][7] 1-Adamantanethiol, a nucleophile, is first deprotonated by a suitable base to form the more potent adamantane-1-thiolate anion. This thiolate then displaces the bromide from 2-bromoethylamine in an SN2 reaction.
Reaction Scheme and Mechanism
The overall synthesis proceeds as depicted below. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of reagents and promote the SN2 mechanism. A non-nucleophilic base, like potassium carbonate, is employed to deprotonate the thiol without competing in the substitution reaction.[8]
Caption: Overall reaction for the synthesis of 2-(Adamantan-1-ylthio)ethanamine.
The mechanism involves two key steps:
-
Deprotonation: The base abstracts the acidic proton from 1-adamantanethiol to generate the highly nucleophilic adamantane-1-thiolate.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of 2-bromoethylamine, displacing the bromide leaving group to form the final product.
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Recommended Purity |
| 1-Adamantanethiol | 34301-54-7 | 168.30 g/mol | ≥95% |
| 2-Bromoethylamine hydrobromide | 2576-47-8 | 204.94 g/mol | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis. Adjust quantities as needed.
Caption: Workflow for the synthesis of 2-(Adamantan-1-ylthio)ethanamine.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantanethiol (0.84 g, 5.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.). Rationale: A 3-fold excess of base is used to effectively neutralize the HBr byproduct and drive the deprotonation of the thiol.[8]
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF (25 mL) via syringe.
-
-
Addition of Electrophile:
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the thiolate.
-
Add 2-bromoethylamine hydrobromide (1.13 g, 5.5 mmol, 1.1 eq.) to the stirring suspension. Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting nucleophile.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the 1-adamantanethiol spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A gradient elution starting from 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., up to 10% MeOH) is typically effective.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield 2-(Adamantan-1-ylthio)ethanamine as a solid or viscous oil.
-
Characterization
The identity and purity of the synthesized 2-(Adamantan-1-ylthio)ethanamine should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals will include characteristic broad singlets for the adamantane cage protons, typically between δ 1.5-2.1 ppm. The methylene protons adjacent to the sulfur and nitrogen atoms will appear as triplets around δ 2.7-3.0 ppm. The amine protons will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the adamantane carbons, as well as the two carbons of the ethylthio chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₂H₂₁NS, MW = 211.37).
Safety Precautions
-
1-Adamantanethiol: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
2-Bromoethylamine hydrobromide: Corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.[8]
-
Dimethylformamide (DMF): A potential teratogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.
References
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Available at: [Link]
-
Pharmacia. (2023). Adamantane-containing drug delivery systems. Available at: [Link]
-
MDPI. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Available at: [Link]
-
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-(adamantan-1-yl)ethanamine (1) with p-tolylboronic acid.... Available at: [Link]
-
Wikipedia. (n.d.). Adamantane. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Available at: [Link]
-
NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]
-
PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Available at: [Link]
-
MDPI. (n.d.). Adamantan-1-yl)thio)-1,1'-dimethyl-2',3'-dihydro-[2,4'-biimidazolylidene]. Available at: [Link]
-
ResearchGate. (n.d.). Energetics of alkylation of bromoethylamine. Available at: [Link]
-
Chemical Science (RSC Publishing). (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
ResearchGate. (n.d.). Selectivity of labeled bromoethylamine for protein alkylation. Available at: [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]
Sources
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Incorporating Adamantane Moieties to Improve Drug Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The optimization of a drug candidate's pharmacokinetic (PK) profile is a critical determinant of its clinical success. Poor metabolic stability, suboptimal distribution, and rapid excretion can lead to insufficient therapeutic exposure and potential toxicity. A promising strategy in medicinal chemistry to overcome these hurdles is the incorporation of an adamantane moiety. This three-dimensional, rigid, and lipophilic cage structure can profoundly and predictably enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a parent molecule. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed experimental protocols for leveraging adamantane in drug design to improve pharmacokinetics. We will explore the mechanistic basis for its utility, furnish step-by-step protocols for the synthesis of adamantane-drug conjugates, and provide detailed methodologies for their in vitro and in vivo pharmacokinetic evaluation.
The Adamantane Advantage in Drug Design: A Mechanistic Overview
The unique physicochemical properties of the adamantane scaffold are the cornerstone of its beneficial effects on drug pharmacokinetics.[1][2][3][4][5] Its rigid, diamondoid structure and high lipophilicity are the primary drivers of its utility.[1][2]
-
Enhanced Metabolic Stability: The bulky, cage-like structure of adamantane can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes, such as cytochrome P450s, to nearby functional groups.[2] This protection from enzymatic degradation leads to a longer biological half-life and increased overall exposure of the drug.
-
Increased Lipophilicity and Membrane Permeability: The incorporation of an adamantane group significantly increases the lipophilicity of a molecule.[1] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) drug candidates.[1]
-
Improved Tissue Distribution: The lipophilic nature of adamantane can also influence the volume of distribution (Vd) of a drug, potentially leading to increased penetration into tissues and a more favorable distribution profile.
-
Modulation of Receptor Binding: The rigid adamantane scaffold can serve as a robust anchor to orient pharmacophoric elements for optimal interaction with their biological targets, potentially increasing binding affinity and selectivity.[1]
A number of clinically successful drugs, including the antiviral agent amantadine, the Alzheimer's disease medication memantine, and the anti-diabetic drugs saxagliptin and vildagliptin, feature an adamantane core, underscoring its therapeutic relevance.[4]
Synthetic Strategies for Incorporating Adamantane Moieties
The conjugation of an adamantane moiety to a drug candidate can be achieved through various synthetic routes, depending on the functional groups present on both the adamantane precursor and the parent drug. Here, we present a generalized workflow and a specific example of conjugating adamantane to ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID).
General Workflow for Adamantane-Drug Conjugation
Caption: Generalized workflow for the synthesis of adamantane-drug conjugates.
Protocol 2.1: Synthesis of Adamantan-1-yl 2-(4-isobutylphenyl)propanoate (Ibuprofen-Adamantane Ester)
This protocol describes the esterification of ibuprofen with 1-adamantanol via a Steglich esterification, a mild and efficient method.
Materials:
-
Ibuprofen
-
1-Adamantanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen (1.0 eq) and 1-adamantanol (1.1 eq) in anhydrous DCM.
-
Addition of Reagents: Add DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Initiation of Reaction: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure adamantan-1-yl 2-(4-isobutylphenyl)propanoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Metabolic Stability
An essential step in assessing the impact of adamantane incorporation is to determine the compound's stability in the presence of metabolic enzymes. The following protocol outlines a standard in vitro metabolic stability assay using liver microsomes.
Protocol 3.1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Materials:
-
Test compound (adamantane-drug conjugate) and parent drug
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile, cold
-
Internal standard (a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Add the test compound or parent drug (final concentration 1 µM).
-
-
Initiation of Metabolic Reaction: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = -0.693 / slope).
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
In Vivo Pharmacokinetic Studies in Rodents
To obtain a comprehensive understanding of the drug's behavior in a living system, in vivo pharmacokinetic studies are indispensable. The following protocol provides a general guideline for a single-dose PK study in rats.
Protocol 4.1: Single-Dose Pharmacokinetic Study in Rats
Materials:
-
Test compound (adamantane-drug conjugate) and parent drug
-
Appropriate vehicle for formulation (e.g., saline, PEG400/Tween 80)
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80 °C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the test compound or parent drug at a predetermined dose via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Place the blood samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum plasma concentration (Cₘₐₓ)
-
Time to reach maximum plasma concentration (Tₘₐₓ)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration, by comparing with IV data.
-
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Data Presentation: A Case Study
The following table presents a comparative analysis of the in vitro metabolic stability of a parent compound and its adamantane-containing analog, demonstrating the significant improvement in stability imparted by the adamantane moiety.[6]
| Compound | In Vitro Half-life (t₁/₂) (min) | In Vitro Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |
| Parent Compound | 15 | 46.2 |
| Adamantane Analog | > 120 | < 5.8 |
Data adapted from a study on the metabolic stability of adamantane derivatives.[6]
The data clearly illustrates that the introduction of the adamantane group dramatically increased the half-life and reduced the intrinsic clearance of the compound in human liver microsomes, indicating a significant enhancement in metabolic stability.
Conclusion
The incorporation of adamantane moieties represents a powerful and validated strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Its unique structural and physicochemical characteristics can lead to improved metabolic stability, increased membrane permeability, and favorable distribution profiles. The protocols detailed in this guide provide a practical framework for the synthesis and evaluation of adamantane-containing compounds, enabling researchers to rationally design and develop drug candidates with a higher probability of clinical success. By understanding the principles and applying the methodologies outlined herein, drug development professionals can effectively harness the "adamantane advantage" to overcome pharmacokinetic challenges and advance promising new therapeutics.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Štimac, A., Šekutor, M., & Mlinarić-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Korać, J., & Stanimirović, D. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(32), 5986-6009. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
Chen, X., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1234. [Link]
-
Abualhasan, M., et al. (2014). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-5. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Scientific Style and Format Online. (n.d.). Citation Quick Guide. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to N-Arylation of Adamantane-Containing Amines
Introduction: The Adamantane Moiety in Modern Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has proven to be a uniquely privileged structure in medicinal chemistry.[1][2] Its introduction into pharmacologically active molecules can significantly enhance lipophilicity and metabolic stability, thereby improving pharmacokinetic profiles.[1][2] Seminal drugs such as amantadine (antiviral), rimantadine (antiviral), and memantine (NMDA receptor antagonist for Alzheimer's disease) underscore the therapeutic potential of simple aminoadamantanes.[1]
The N-arylation of these adamantane-containing amines is a critical chemical transformation that allows for the exploration of vast chemical space, enabling the synthesis of novel drug candidates with tailored properties.[3][4] However, this transformation is not without its challenges. The pronounced steric bulk of the adamantyl group, particularly when the amino function is directly attached to the cage (e.g., 1-aminoadamantane), can significantly hinder the approach of the amine to the metal center in catalytic cycles, making coupling difficult.[5][6]
This guide provides an in-depth analysis and detailed protocols for the two most powerful and widely adopted catalytic systems for the N-arylation of sterically hindered amines: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings of each method, discuss key reaction parameters, and provide field-tested protocols to empower researchers in their synthetic endeavors.
Chapter 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for coupling amines with aryl halides and pseudohalides.[7][8][9] Its success, particularly with challenging substrates like adamantylamines, hinges on the rational design of sterically demanding and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[6][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The key to success with bulky amines is ensuring that each step, especially the final reductive elimination, proceeds efficiently.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Expertise & Experience: The reductive elimination step (Amido Complex → Pd(0)L) is often rate-limiting, especially with bulky amines like adamantylamine. The steric congestion makes it difficult for the aryl and amino groups to come into proximity for bond formation. This is precisely why bulky, electron-rich "Buchwald" or "Hartwig" ligands are essential; they create a wider coordination angle on the palladium center, which promotes this crucial final step.[6]
Key Parameters and Optimization Choices
The success of coupling a bulky adamantane amine is a direct function of carefully selecting the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choices | Rationale and Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources, respectively, that are readily converted in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it does not require a reduction step.[11] |
| Ligand | AdBrettPhos , tBuBrettPhos , Josiphos-type ligands | This is the most critical parameter. These ligands possess the necessary steric bulk (adamantyl or t-butyl groups) and electron-donating character (biarylphosphine backbone) to accelerate both oxidative addition and, crucially, the difficult reductive elimination step for hindered substrates.[6][10][12] |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Alkoxides are highly effective but can be intolerant of base-sensitive functional groups, where K₃PO₄ or Cs₂CO₃ may be a milder alternative.[8][13] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are standard. Toluene is often an excellent choice due to its high boiling point and ability to dissolve the organic reagents effectively.[8][11] |
Detailed Protocol: N-Arylation of 1-Aminoadamantane with 4-Bromotoluene
This protocol is a representative example and must be performed under an inert atmosphere (Nitrogen or Argon) due to the air-sensitivity of the catalyst and ligands.
Materials:
-
1-Aminoadamantane (1.0 mmol, 151.25 mg)
-
4-Bromotoluene (1.2 mmol, 205.2 mg, 1.2 equiv)
-
AdBrettPhos (0.03 mmol, 16.1 mg, 3 mol%)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-aminoadamantane, 4-bromotoluene, AdBrettPhos, Pd₂(dba)₃, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by taking a small aliquot (quenched with water and extracted with ethyl acetate) for GC-MS analysis. The disappearance of 1-aminoadamantane is a key indicator.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (using a gradient of hexanes to 5% ethyl acetate in hexanes) to yield the pure N-(adamantan-1-yl)-4-methylaniline.
Chapter 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has experienced a renaissance in recent decades.[14][15][16] Modern protocols, utilizing catalytic amounts of copper and specific ligands, offer a cost-effective and powerful alternative to palladium-based systems, particularly for the arylation of adamantane amines with aryl iodides.[5][14][17]
The Catalytic Cycle: A Modern Perspective
While the precise mechanism can vary, a widely accepted pathway for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) cycle. The ligand is crucial for stabilizing the copper species and promoting the key steps.
Caption: A plausible catalytic cycle for the modern Ullmann N-arylation.
-
Expertise & Experience: Unlike palladium catalysis, Ullmann-type reactions are often more effective with aryl iodides and less so with aryl bromides or chlorides.[14] The choice of ligand is key; simple, inexpensive ligands like L-proline or N,N-dimethylglycine can dramatically accelerate the reaction, making the conditions much milder than the harsh, stoichiometric copper conditions of the classical Ullmann reaction.[18] Copper nanoparticles have also emerged as efficient heterogeneous catalysts for these transformations.[14][15]
Key Parameters and Optimization Choices
| Parameter | Recommended Choices | Rationale and Causality |
| Copper Source | CuI, Cu₂O, Copper Nanoparticles | Copper(I) iodide (CuI) is the most commonly used and highly effective catalyst source.[13][14] It is inexpensive, reasonably air-stable, and readily participates in the catalytic cycle. |
| Ligand | L-Proline, N,N-Dimethylglycine, 1,10-Phenanthroline, 2-isobutyrylcyclohexanone | Ligands are crucial for solubilizing the copper salt and facilitating the oxidative addition and reductive elimination steps. Amino acids like L-proline are particularly effective and environmentally benign. The optimal ligand can depend on the specific amine and aryl halide pairing.[14][18] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | An inorganic base is required to act as a proton scavenger. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in polar aprotic solvents and its ability to effectively promote the reaction.[19] |
| Solvent | DMSO, DMF, Dioxane | High-boiling, polar aprotic solvents are necessary to ensure all components, including the inorganic base, are sufficiently solubilized and to allow for the higher reaction temperatures often required.[14][17] |
Detailed Protocol: N-Arylation of 2-(Adamantan-1-yl)ethanamine with Iodobenzene
This protocol demonstrates a ligand-accelerated Ullmann coupling, which is generally more tolerant to air than palladium-catalyzed systems, though working under a nitrogen blanket is still good practice.
Materials:
-
2-(Adamantan-1-yl)ethanamine (1.0 mmol, 179.3 mg)
-
Iodobenzene (1.1 mmol, 224.4 mg, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)
-
L-Proline (0.2 mmol, 23.0 mg, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg, 2.0 equiv)
-
Anhydrous DMSO (4 mL)
Procedure:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add CuI, L-Proline, and Cs₂CO₃.
-
Reagent Addition: Add 2-(adamantan-1-yl)ethanamine, followed by iodobenzene and anhydrous DMSO.
-
Reaction: Seal the vial with a cap and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 24-48 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by GC-MS. Take a small aliquot, dilute with ethyl acetate, wash with water to remove DMSO, and analyze the organic layer.
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Stir for 10 minutes.
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-phenyl-2-(adamantan-1-yl)ethanamine.
Chapter 3: Method Comparison and Selection Guide
Choosing the appropriate N-arylation method depends on several factors, including the nature of the substrates, cost considerations, and available laboratory equipment.
At-a-Glance Comparison Table
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Metal Cost | High | Low |
| Ligand Cost | Often high (specialized phosphines) | Low (e.g., L-proline, amino acids) |
| Aryl Halide Scope | Excellent: Cl, Br, I, OTf, OMs | Good for I; Moderate for Br; Poor for Cl |
| Steric Tolerance | Very high with appropriate ligands | Good, but can be lower than optimized Pd systems |
| Functional Group Tolerance | Broad, but sensitive to strong bases | Generally very good |
| Reaction Temperature | 80 - 120 °C | 90 - 140 °C (can be higher) |
| Atmosphere | Strict Inert (N₂ or Ar) | Inert atmosphere recommended but often more tolerant |
Decision Workflow for Method Selection
This workflow can guide a researcher in selecting the most promising starting point for their N-arylation reaction.
Caption: A decision-making guide for selecting an N-arylation method.
Conclusion
The N-arylation of adamantane-containing amines is a vital tool for the development of new therapeutics and chemical probes. Both Palladium-catalyzed Buchwald-Hartwig amination and modern Copper-catalyzed Ullmann reactions provide powerful and complementary solutions to this synthetic challenge. While Buchwald-Hartwig catalysis offers broader substrate scope with respect to the aryl halide, the cost-effectiveness and operational simplicity of ligand-accelerated Ullmann couplings make them an extremely attractive alternative, especially for reactions involving aryl iodides. By understanding the mechanistic principles and key optimization parameters outlined in this guide, researchers can confidently select and execute the most appropriate method to achieve their synthetic goals.
References
-
Averin, A. D., Fomenko, V. I., Murashkina, A. V., & Beletskaya, I. P. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Catalysts, 13(5), 831. [Link]
-
Averin, A. D., Fomenko, V. I., Murashkina, A. V., & Beletskaya, I. P. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. ResearchGate. [Link]
-
Scientific Diagram. (n.d.). CuI-catalyzed N-arylation of the adamantane-containing amines with iodobenzene. ResearchGate. [Link]
-
Averin, A. D., Anokhin, M. V., & Beletskaya, I. P. (2025). Arylation of adamantanamines: IX. Copper(I)-catalyzed arylation of adamantane-containing amines. ResearchGate. [Link]
-
SciSpace. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Deng, G., & Li, C. (2009). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Angewandte Chemie International Edition, 48(35), 6522-6526. [Link]
-
CheRxiv. (2021). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light. [Link]
-
Wang, D., et al. (2021). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. Nature Communications, 12, 2871. [Link]
-
ResearchGate. (n.d.). CuI-catalyzed N-arylation of the adamantane-containing amines with... [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Schreiner, P. R., & Fokin, A. A. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 110(7), 4289-4340. [Link]
-
ResearchGate. (n.d.). Arylation of amines of adamantane series I-V with chloroquinolines. [Link]
-
National Institutes of Health. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. [Link]
-
ResearchGate. (2025). Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.[a]. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Stuart, D. R., & Fagnou, K. (2011). Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Conditions. Angewandte Chemie International Edition, 50(22), 5220-5223. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
- Google Patents. (1997). Method for the synthesis of adamantane amines.
-
Beilstein Journals. (2012). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
ACS Publications. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
ResearchGate. (2025). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
MIT Open Access Articles. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link]
-
PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Adamantan-1-ylthio)ethanamine in Targeted Drug Delivery Systems
Foreword: The Adamantane Moiety as a Versatile Targeting Ligand
The adamantane cage, a rigid and lipophilic hydrocarbon, has emerged as a powerful tool in the design of targeted drug delivery systems. Its unique structure facilitates strong, non-covalent host-guest interactions with cyclodextrin-based receptors, which can be engineered onto the surface of cells or drug carriers. This "molecular velcro" provides a robust and specific mechanism for targeting therapeutic payloads to desired sites, enhancing efficacy while minimizing off-target effects. Furthermore, the lipophilic nature of adamantane allows it to act as a membrane anchor, enabling the stable association of drugs or drug carriers with the lipid bilayers of cell membranes. This guide focuses on a specific derivative, 2-(Adamantan-1-ylthio)ethanamine, a bifunctional molecule designed to leverage these properties for advanced drug delivery applications. The primary amine provides a versatile handle for conjugation to various drug delivery platforms, while the adamantylthio group serves as the targeting and anchoring moiety.
Section 1: Synthesis and Characterization of 2-(Adamantan-1-ylthio)ethanamine
Rationale for Synthetic Route
The synthesis of 2-(Adamantan-1-ylthio)ethanamine is approached via a two-step process. The first step involves the formation of adamantane-1-thiol from a commercially available adamantane precursor. The subsequent step is a nucleophilic substitution reaction where the thiolate anion of adamantane-1-thiol attacks a suitable 2-aminoethyl electrophile. This route is chosen for its efficiency and the commercial availability of the starting materials.
Diagram of Synthetic Pathway
Caption: Synthetic pathway for 2-(Adamantan-1-ylthio)ethanamine.
Detailed Synthesis Protocol
Step 1: Synthesis of Adamantane-1-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Formation of Isothiouronium Salt: Heat the mixture to reflux for 6-8 hours. The formation of a white precipitate indicates the formation of the S-adamantyl-isothiouronium bromide salt.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3 equivalents) in water.
-
Isolation: Heat the mixture to reflux for an additional 4-6 hours. After cooling, acidify the reaction mixture with dilute hydrochloric acid. The product, adamantane-1-thiol, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-(Adamantan-1-ylthio)ethanamine
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-thiol (1 equivalent) in absolute ethanol. Add sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium adamantane-1-thiolate.
-
S-Alkylation: In a separate flask, dissolve 2-bromoethylamine hydrobromide (1 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 2-(Adamantan-1-ylthio)ethanamine as a pure compound.
Characterization
The identity and purity of the synthesized 2-(Adamantan-1-ylthio)ethanamine should be confirmed by standard analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the adamantyl protons, and the methylene protons of the ethanamine chain. |
| ¹³C NMR | Resonances for the carbons of the adamantane cage and the ethanamine moiety. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₂H₂₁NS. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine and C-S stretching. |
Section 2: Application in Targeted Drug Delivery - Liposomal Formulation
Principle of Adamantane-Anchored Liposomes
The lipophilic adamantane group can be passively inserted into the lipid bilayer of liposomes, acting as a stable anchor.[1] The exposed ethanamine group can then be used for further functionalization, or in this case, the adamantane itself can serve as a targeting moiety for cyclodextrin-modified cells or tissues.
Diagram of Liposome Functionalization
Caption: Workflow for preparing adamantane-anchored liposomes.
Protocol for Liposome Preparation
This protocol describes the preparation of adamantane-functionalized liposomes using the thin-film hydration method.[2][3]
-
Lipid Film Formation:
-
Dissolve phospholipids (e.g., DSPC), cholesterol, and 2-(Adamantan-1-ylthio)ethanamine in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:Adamantane-ligand).
-
If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[4]
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.[3]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
Section 3: Application in Targeted Drug Delivery - Nanoparticle Conjugation
Principle of Covalent Conjugation
The primary amine of 2-(Adamantan-1-ylthio)ethanamine provides a reactive site for covalent attachment to nanoparticles with complementary functional groups, such as carboxylated surfaces. EDC/NHS chemistry is a common and efficient method for forming stable amide bonds between the amine on the ligand and the carboxyl groups on the nanoparticle.[6][7]
Diagram of Nanoparticle Conjugation
Caption: EDC/NHS chemistry for nanoparticle conjugation.
Protocol for Nanoparticle Conjugation
This protocol outlines the conjugation of 2-(Adamantan-1-ylthio)ethanamine to carboxylated polymeric nanoparticles.[6]
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in an activation buffer (e.g., 50 mM MES, pH 6.0).
-
Add EDC and Sulfo-NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form reactive NHS esters.
-
-
Conjugation:
-
Add a solution of 2-(Adamantan-1-ylthio)ethanamine in a suitable buffer (e.g., PBS, pH 7.4) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).
-
Wash the functionalized nanoparticles multiple times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted ligand and coupling agents. Centrifugation or tangential flow filtration can be used for washing.
-
Section 4: Physicochemical Characterization of Targeted Drug Carriers
Size and Surface Charge Analysis
Dynamic Light Scattering (DLS) and Zeta Potential measurements are crucial for characterizing the physical properties of the drug carriers.[8][9]
-
Protocol:
-
Disperse a small aliquot of the liposome or nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge and predict the stability of the formulation in suspension.[10]
-
| Parameter | Significance |
| Hydrodynamic Diameter | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | Indicates the size distribution homogeneity. A PDI < 0.3 is generally considered acceptable. |
| Zeta Potential | A value further from zero (e.g., > ±20 mV) suggests better colloidal stability. |
Quantification of Surface Modification
It is essential to quantify the amount of 2-(Adamantan-1-ylthio)ethanamine successfully conjugated to the nanoparticles.
-
Protocol (Indirect Quantification):
-
React the amine groups on the surface of the adamantane-functionalized nanoparticles with a chromophoric or fluorophoric reagent (e.g., fluorescamine or rhodamine B isothiocyanate).
-
Remove the excess reagent by washing.
-
Measure the absorbance or fluorescence of the labeled nanoparticles.
-
Create a standard curve with known concentrations of the free adamantane ligand reacted with the same reagent to quantify the surface density of the ligand.[11]
-
Section 5: In Vitro Evaluation
Drug Loading and Release Studies
-
Protocol for Drug Loading:
-
After preparation of the drug-loaded liposomes or nanoparticles, separate the formulation from the unencapsulated drug by a suitable method (e.g., dialysis, size exclusion chromatography, or centrifugal ultrafiltration).
-
Lyse the purified formulation with a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the drug loading content and encapsulation efficiency.
-
-
Protocol for In Vitro Drug Release:
-
Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cutoff.[1][12]
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with or without a surfactant) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the withdrawn aliquots.
-
Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of the drug-loaded targeted formulation, non-targeted formulation, and free drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
-
Cellular Uptake Studies
-
Fluorescence Microscopy (Qualitative):
-
Label the drug delivery system with a fluorescent dye.
-
Incubate the cells with the fluorescently labeled targeted and non-targeted formulations for various time points.
-
Wash the cells to remove non-internalized particles.
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Visualize the cellular uptake and intracellular localization of the formulations using a fluorescence microscope.[18]
-
-
Flow Cytometry (Quantitative):
-
Incubate the cells with fluorescently labeled targeted and non-targeted formulations.
-
After incubation, wash the cells and detach them from the plate.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized formulation.[19][20]
-
Section 6: In Vivo Evaluation
Animal Model
The choice of animal model will depend on the therapeutic application. For oncology studies, tumor-bearing mouse models (e.g., subcutaneous xenografts in immunodeficient mice) are commonly used.[21]
Biodistribution Study
-
Protocol:
-
Administer the drug-loaded targeted and non-targeted formulations to the animal models (e.g., via intravenous injection).
-
At predetermined time points, euthanize the animals and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.
-
Extract the drug from the tissue homogenates using a suitable solvent extraction method.
-
Quantify the drug concentration in each tissue sample using a validated analytical method (e.g., LC-MS/MS).[24]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Zeta Potential (a) and DLS (b) measurements for nanofluids. (n.d.). Brainly. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Nanoparticle Size and Charge: Introduction to Dynamic Light Scattering (DLS) and Zeta Potential. (2025, September 17). HORIBA. [Link]
-
Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20. [Link]
-
Protocol for Liposome Preparation Through Thin-film Hydration Procedure. (n.d.). Avanti Polar Lipids. [Link]
-
A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (2021). Analytical Chemistry. [Link]
-
Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]
-
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). GenEon. [Link]
-
Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168. [Link]
-
Nanoparticle Properties: Size, Zeta Potential and Structure. (n.d.). Wyatt Technology. [Link]
-
Nemutlu, E., Eroğlu, İ., Eroğlu, H., & Kır, S. (2019). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Current Analytical Chemistry, 15(4), 373-409. [Link]
-
Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. (2025, February 13). YouTube. [Link]
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). Pharmaceutics. [Link]
-
Cellular uptake studies by flow cytometric and epi-fluorescence... (n.d.). ResearchGate. [Link]
-
Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 30-38. [Link]
-
In Vivo Nanotoxicity Assays in Animal Models. (n.d.). ResearchGate. [Link]
-
Nanoparticle size by dynamic light scattering analysis. (n.d.). Delft Solids Solutions. [Link]
-
Quantification of Nanomaterial Surfaces. (2025, March 10). ACS Applied Nano Materials. [Link]
-
Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. (2018). APL Photonics. [Link]
-
Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. (2021). Analytical and Bioanalytical Chemistry. [Link]
-
Cellular uptake by flow cytometry analysis and fluorescence microscopy... (n.d.). ResearchGate. [Link]
-
Quantification of cellular uptake analysis by flow cytometry, inverse... (n.d.). ResearchGate. [Link]
-
Nanopartz All About EDC Chemistry with Gold Nanoparticles. (n.d.). Nanopartz. [Link]
-
How much tissue sample should I homogenize to study drug biodistribution? (2018, August 23). ResearchGate. [Link]
-
Passaging of HeLa cells. (n.d.). iGEM. [Link]
-
Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles. (2025, August 6). Bulletin of the Korean Chemical Society. [Link]
-
Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures. (n.d.). Cytion. [Link]
-
Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. (2018). Methods in Molecular Biology. [Link]
-
In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. (2011). Theranostics. [Link]
-
Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. (n.d.). ResearchGate. [Link]
-
Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions? (2015, June 25). ResearchGate. [Link]
-
Comprehensive characterizations of nanoparticle biodistribution following systemic injection in mice. (2025, August 8). Journal of Controlled Release. [Link]
-
In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). Advanced Drug Delivery Reviews. [Link]
-
Cell culture of 7721 or HeLa cells. (2017, June 4). Protocols.io. [Link]
-
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2025, August 29). RSC Advances. [Link]
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (2008). Bioconjugate Chemistry. [Link]
-
Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (2016). Analyst. [Link]
-
Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. (2018). Methods in Molecular Biology. [Link]
-
In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. (2019). Scientific Reports. [Link]
-
Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. (2015). International Journal of Nanomedicine. [Link]
-
How should I prepare my tissue sample for biodistribution study? (2021, January 4). ResearchGate. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. sagopecenergies.com [sagopecenergies.com]
- 9. horiba.com [horiba.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. hela-transfection.com [hela-transfection.com]
- 16. broadpharm.com [broadpharm.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Non-Enzymatic Tissue Homogenization for Biodistribution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
Synthesis of N-Aryl Derivatives of Adamantane-Containing Amines: Application Notes and Protocols
Introduction: The Adamantane Moiety in Modern Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry.[1][2] Its unique properties offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems in drug design.[2] The incorporation of an adamantyl group can enhance a molecule's lipophilicity, improve its metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] N-aryl derivatives of adamantane-containing amines are a particularly important class of compounds, with applications ranging from antiviral and antidiabetic agents to therapeutics for neurological disorders.[2][3] Amantadine (1-aminoadamantane), the foundational member of this family, was one of the first synthetic antiviral drugs.[2] The synthesis of N-aryl derivatives of these bulky amines is crucial for developing new and improved therapeutic agents.
This guide provides detailed protocols and expert insights into the two primary catalytic methods for the synthesis of N-aryl adamantane amines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide guidance on troubleshooting common challenges, particularly those arising from the steric bulk of the adamantyl group.
Core Synthetic Strategies: A Comparative Overview
The formation of a C(sp²)-N bond between an aryl group and a sterically hindered adamantane amine presents a significant synthetic challenge. Direct nucleophilic aromatic substitution is often inefficient due to the low reactivity of many aryl halides and the steric hindrance of the amine.[4] Consequently, transition-metal-catalyzed cross-coupling reactions have become the methods of choice.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for C-N bond formation.[4][5] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium precursor, phosphine ligand, and base.[5][6] For sterically demanding amines like those containing an adamantyl group, bulky, electron-rich phosphine ligands are often essential to promote the catalytic cycle and achieve high yields.[5][7]
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally uses stoichiometric amounts of copper at high temperatures.[8][9] Modern iterations have seen the development of catalytic systems that operate under milder conditions, making it a viable alternative to the Buchwald-Hartwig amination.[10][11] Copper-catalyzed N-arylation is often favored for its lower cost and can be particularly effective for the arylation of adamantane-containing amines with iodo- and bromobenzenes.[10][12]
Visualizing the Catalytic Cycles
To understand the intricacies of these reactions, it is helpful to visualize their catalytic cycles.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Aminoadamantane
This protocol describes a general procedure for the N-arylation of 1-aminoadamantane with an aryl bromide using a bulky biarylphosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
1-Aminoadamantane
-
Aryl bromide
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add 1-aminoadamantane (1.2 mmol) and the aryl bromide (1.0 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified N-aryl-1-aminoadamantane by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insights:
-
Choice of Ligand: The steric bulk of the adamantyl group necessitates the use of bulky, electron-rich phosphine ligands like BrettPhos or RuPhos.[7][13] These ligands promote the formation of monoligated palladium species, which are more catalytically active.[5] BrettPhos is particularly effective for primary amines.[13]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[14] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[14]
-
Solvent: Toluene is a common solvent for these reactions.[13] Other anhydrous, non-polar aprotic solvents like dioxane or THF can also be used.[14]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.[13]
Protocol 2: Copper-Catalyzed Ullmann Condensation of 1-Aminoadamantane
This protocol outlines a procedure for the N-arylation of 1-aminoadamantane with an aryl iodide using a copper(I) iodide catalyst.
Materials:
-
Copper(I) iodide (CuI)
-
L-proline or N,N-dimethylglycine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1-Aminoadamantane
-
Aryl iodide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial, combine CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Addition of Reactants: Add 1-aminoadamantane (1.2 mmol) and the aryl iodide (1.0 mmol) to the vial.
-
Solvent Addition: Add anhydrous DMSO (2 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insights:
-
Catalyst and Ligand: The combination of CuI with an amino acid ligand like L-proline or N,N-dimethylglycine has been shown to be effective for the N-arylation of adamantane-containing amines.[10][11] These ligands can facilitate the reaction under relatively mild conditions.[11]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used in Ullmann-type reactions to ensure the solubility of the reagents and promote the reaction.[10]
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in Ullmann condensations.[10]
-
Steric Effects: The yield of the N-arylation product can be influenced by the steric hindrance around the amino group. Amines where the amino group is further from the adamantane core may give higher yields.[10]
Data Presentation: A Summary of Reaction Parameters
The following tables summarize typical reaction conditions and yields for the synthesis of N-aryl adamantane amines.
Table 1: Buchwald-Hartwig Amination of Adamantane Amines
| Adamantane Amine | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Aminoadamantane | 4-Bromotoluene | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | Toluene | 100 | 12 | 85 | |
| 1-Aminoadamantane | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 110 | 24 | 78 | |
| 2-Aminoadamantane | Bromobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [6] |
Table 2: Copper-Catalyzed N-Arylation of Adamantane Amines
| Adamantane Amine | Aryl Halide | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Aminoadamantane | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 88 | [10] |
| 1-Aminoadamantane | 4-Iodotoluene | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ | DMF | 140 | 20 | 85 | [10] |
| 2-(Adamantan-1-yl)ethanamine | Iodobenzene | CuI (5) | rac-BINOL (10) | K₃PO₄ | DMSO | 110 | 24 | 90 | [10] |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider the following:
-
Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions. Impurities in the starting materials or solvent can poison the catalyst.
-
Ligand Choice: For the Buchwald-Hartwig reaction, screen different bulky phosphine ligands. The optimal ligand can be substrate-dependent.[7]
-
Base Strength: A stronger base may be required to facilitate the deprotonation of the amine.
-
Temperature and Reaction Time: Increasing the temperature or extending the reaction time may improve conversion.
-
-
Side Reactions:
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, a potential side reaction is the reduction of the aryl halide. This can sometimes be suppressed by using a different ligand or base.
-
Homocoupling: In Ullmann reactions, homocoupling of the aryl halide to form a biaryl can occur. Using a ligand and carefully controlling the temperature can minimize this side reaction.[8]
-
Applications in Drug Development
N-aryl adamantane derivatives have shown promise in a variety of therapeutic areas:
-
Antiviral Agents: Building on the legacy of amantadine, novel N-aryl derivatives are being investigated for their activity against various viruses.[2]
-
Antidiabetic Agents: Vildagliptin and Saxagliptin are examples of adamantane-containing drugs used for the treatment of type 2 diabetes.[3]
-
Neurological Disorders: The lipophilic nature of the adamantane cage allows for penetration of the blood-brain barrier, making these derivatives attractive candidates for treating central nervous system disorders.[2]
-
Anticancer Agents: The rigid adamantane scaffold can be used to design molecules that specifically interact with biological targets involved in cancer progression.[15]
Conclusion
The synthesis of N-aryl derivatives of adamantane-containing amines is a critical step in the development of new therapeutic agents. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful and complementary methods for achieving this transformation. By understanding the underlying mechanisms, carefully selecting the appropriate catalytic system, and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Li, Y., Wu, Y., Liu, D. & Chen, C. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21639-21647. [Link]
-
Averin, A. D., Grigorova, O. K., Yakushev, A. A., Beletskaya, I. P. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Catalysts. 2023;13(5):831. [Link]
-
CuI-catalyzed N-arylation of the adamantane-containing amines with iodobenzene. [Link]
-
Averin, A. D., Grigorova, O. K., Beletskaya, I. P. Arylation of adamantanamines: VII. Copper(I)-catalyzed N-heteroarylation of adamantane-containing amines with halopyridines. Russian Journal of Organic Chemistry. 2013;49(11):1644-1653. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. [Link]
-
Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-17129. [Link]
-
Luneau, B., Pye, P., Mclaughlin, M., et al. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organic Process Research & Development. 2010;14(1):179-189. [Link]
-
Averin, A. D., Grigorova, O. K., Yakushev, A. A., Beletskaya, I. P. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. SciSpace. 2023. [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. ResearchGate. [Link]
-
Wanka, L., Iqbal, S., Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. 2013. [Link]
-
Table 1 . Synthesis of N-aryl-substituted adamantan-1-amines II-X a. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Szymańska, E., Płaziński, W., Rząd, K., Kaźmierski, S. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. 2024;14(9):3700. [Link]
-
Lamoureux, G. & Artavia, G. Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. 2010;17(26):2967-2978. [Link]
-
Wanka, L., Iqbal, S., Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2013;113(5):3516-3604. [Link]
-
Viciu, M. S., Grasa, G. A., Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. 2001;20(17):3615-3621. [Link]
-
Zemtsova, M. N., et al. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. 2023;28(8):3544. [Link]
-
Arylation of amines of adamantane series I-V with chloroquinolines. ResearchGate. [Link]
-
Structures of amantadine (I), rimantadine (II), and aminoadamantane... ResearchGate. [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. 2025;15(5). [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Su, M., Hoshiya, N., Buchwald, S. L. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. 2014;16(3):832-835. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., Tao, F. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Journal of the American Chemical Society. 1998;120(49):12459-12467. [Link]
-
Ruzicka, L., Dríza, D., Prelog, V. The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene Polyhedron. Collection of Czechoslovak Chemical Communications. 1934;6:236. [Link]
-
Lehmler, H.-J., et al. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Synthesis. 2003;2003(11):1733-1738. [Link]
-
Ullmann coupling-An overview. OperaChem. ; 2025. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Journal of the Chinese Chemical Society. 2014;61(7):791-794. [Link]
-
CuI-catalyzed N-arylation of the adamantane-containing amines with... ResearchGate. [Link]
-
Roughley, S. D. & Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2013;9:265-307. [Link]
-
Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. ; 2024. [Link]
-
Roughley, S. D. & Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2013;9:265-307. [Link]
-
Banwell, M. G., et al. Synthetic routes to crinine and vittatine. Natural Product Reports. 2012;29(1):25-42. [Link]
-
Roughley, S. D. & Jordan, A. M. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. 2011;7:941-983. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
- 11. (PDF) Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines (2023) | Alexei D. Averin | 6 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Adamantane Derivatives
Welcome to the technical support center for the purification of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the synthesis and purification of these unique molecules. The rigid, cage-like structure of adamantane imparts distinct physicochemical properties—such as high lipophilicity, symmetry, and volatility—that often complicate standard purification protocols.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity compounds essential for your research.
Part 1: General Principles & Frequently Asked Questions (FAQs)
This section addresses overarching questions about the purification of adamantane derivatives, focusing on initial decision-making and common analytical challenges.
Q1: My adamantane derivative is proving difficult to purify. What are the most common purification methods, and how do I choose the right one?
A1: The choice of purification method depends critically on the specific properties of your derivative (polarity, volatility, thermal stability) and the nature of the impurities. The three primary methods are recrystallization, column chromatography, and sublimation.[3]
-
Recrystallization is often the first choice for crystalline solids. It is effective for removing impurities with different solubility profiles. However, the high symmetry of many adamantane derivatives can lead to challenging crystallization behavior.[4]
-
Column Chromatography is highly versatile for separating compounds based on polarity. Reversed-phase HPLC (RP-HPLC) is particularly effective for analyzing and purifying adamantane derivatives.[5][6]
-
Sublimation is a powerful technique for volatile, thermally stable compounds like adamantane itself and some non-functionalized derivatives.[][8] It excels at removing non-volatile or polymeric impurities.
A general workflow for selecting a purification strategy is outlined below.
Caption: General purification workflow for adamantane derivatives.
Q2: I'm having trouble visualizing my adamantane compound on a TLC plate. Why is it invisible under UV light?
A2: Adamantane and many of its simple alkyl or hydroxyl derivatives lack a chromophore, meaning they do not absorb UV light at the standard wavelengths (254 nm or 365 nm) used for TLC visualization.[8] To see your spots, you must use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with most organic compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of solid iodine is another effective method.[8] Iodine vapor adsorbs to the organic compounds on the plate, revealing them as brownish spots. This method is non-destructive, and the spots will fade over time.
Q3: My adamantane derivative has very poor solubility in common solvents. What can I do?
A3: Solubility is a frequent challenge. The rigid, hydrophobic adamantane core leads to poor solubility in polar solvents like water and alcohols.[4][8][9] Functional groups on your derivative will dictate the best solvent choice.
-
For Nonpolar Derivatives: Use nonpolar organic solvents like hexanes, cyclohexane, toluene, or chloroform. Solubility often increases significantly with temperature.[8]
-
For Polar Derivatives (e.g., amines, carboxylic acids): Use more polar organic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). For highly polar or ionic derivatives, like amine hydrochlorides, alcohols or even water mixtures may be necessary.[10]
-
For Recalcitrant Compounds: If solubility remains low in all common solvents, high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used for recrystallization.[4] However, be aware that these high-boiling solvents are very difficult to remove completely from the final product.
| Derivative Type | Recommended Solvents | Poor Solvents |
| Unfunctionalized Adamantane | Hexane, Toluene, Chloroform | Water, Methanol |
| Adamantane Alcohols/Ketones | Dichloromethane, Ethyl Acetate, THF | Water, Hexane |
| Adamantane Carboxylic Acids | THF, Ethyl Acetate, Acetone | Water (as free acid), Hexane |
| Adamantane Amines | Dichloromethane, Chloroform | Water (as free base) |
| Adamantane Amine Salts (e.g., HCl) | Methanol, Ethanol, Water | Hexane, Toluene, Diethyl Ether |
Table 1: General Solvent Selection Guide for Adamantane Derivatives.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective technique but can be problematic for adamantane derivatives due to their unique structural properties.
Q4: I can't find a suitable single solvent for recrystallization. What should I try next?
A4: When a single solvent fails, a binary solvent system is the logical next step. This involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolution: Dissolve your crude adamantane derivative in the minimum amount of the hot "soluble solvent."
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[4]
Q5: My recrystallization resulted in a very low yield. What are the common causes and solutions?
A5: Low yield is a frequent issue. The cause can be traced to several factors related to the solvent choice and experimental technique.[4]
Caption: Decision tree for troubleshooting low recrystallization yield.
Part 3: Troubleshooting Column Chromatography
Column chromatography is indispensable for separating complex mixtures or isomers of adamantane derivatives.
Q6: My adamantane derivatives are not separating well on a silica gel column. How can I improve the separation?
A6: Poor separation on silica gel (normal-phase chromatography) is common for adamantane derivatives with similar polarities.
Strategies for Improved Separation:
-
Optimize the Mobile Phase: For nonpolar compounds, use a very nonpolar eluent system (e.g., hexane with 1-2% ethyl acetate or DCM). Use a shallow gradient, increasing the polarity very slowly, to resolve closely eluting spots.
-
Switch to Reversed-Phase: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often superior for separating adamantane derivatives.[6] Using a C18 column with a mobile phase like methanol/water or acetonitrile/water can provide high selectivity. The retention of hydroxyl- and bromine-substituted derivatives is governed by their hydrophilic character, whereas alkyl-substituted derivatives are separated based on their hydrophobicity.[5]
-
Change the Stationary Phase: If silica is not working, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded phase like diol or cyano.
Q7: What are the typical impurities I should look for from a standard adamantane synthesis?
A7: The impurities depend on the synthetic route, but some are common. For instance, in syntheses starting from dicyclopentadiene, potential impurities include unreacted starting materials or isomers formed during the acid-catalyzed rearrangement.[3][] In functionalization reactions, such as the synthesis of adamantane amine hydrochlorides, you might find unreacted 1-bromoadamantane or byproducts from incomplete hydrolysis.[10] For amide couplings, unreacted adamantane-1-carbonyl chloride or the corresponding carboxylic acid (from hydrolysis) are common impurities.[11] Always analyze your crude product by NMR or LC-MS to identify the impurities you need to remove.
Part 4: Troubleshooting Sublimation
Sublimation is an elegant method for purifying volatile solids, a category that includes adamantane and many of its less functionalized derivatives.[9]
Q8: I am getting a very low recovery after sublimation. What's going wrong?
A8: Low recovery is the most common problem in sublimation and is usually related to temperature or vacuum.[8]
| Problem | Potential Cause | Suggested Solution(s) |
| Low Recovery | 1. Temperature is too low. 2. Vacuum is insufficient. 3. Sublimation time is too short. | 1. Gradually increase the temperature of the heating bath. 2. Check all seals and connections for leaks. Ensure the vacuum pump is functioning correctly. 3. Extend the sublimation time. |
| Product is Contaminated | The vapor pressures of the product and a key impurity are too similar. | Try a lower temperature and a higher vacuum to better exploit small differences in vapor pressure. If this fails, an alternative method like recrystallization is necessary.[8] |
| No Sublimation Observed | The derivative may not be volatile enough under the applied conditions (e.g., it has polar functional groups or a high molecular weight). | Confirm the compound's stability and volatility. Sublimation is generally not suitable for highly functionalized or salt-form derivatives. |
Table 2: Troubleshooting Guide for Sublimation.
References
-
Organic Syntheses Procedure. (n.d.). Adamantane. Organic Syntheses. Retrieved from [Link]
-
Kuchar, M., et al. (n.d.). Liquid chromatography of adamantane derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.
-
Kaliszan, R., et al. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-94. Retrieved from [Link]
-
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Yeo, C. Y., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 26(21), 6649. Retrieved from [Link]
-
Beil, S. B., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1513-1519. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (n.d.). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. ResearchGate. Retrieved from [Link]
-
Beil, S. B., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Archives. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. The Royal Society of Chemistry. Retrieved from [Link]
-
Slepenkin, A. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(8), 4478. Retrieved from [Link]
-
Ou, G.-C., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances. Retrieved from [Link]
-
Liu, J., et al. (2017). Review on Synthesis of Halogenated Adamantane Derivatives. ResearchGate. Retrieved from [Link]
-
Mondal, S., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Houghten, R. A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 10048-10091. Retrieved from [Link]
-
Ahmed, T., & Chaudhuri, P. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Gazvoda, M., et al. (2022). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 27(22), 7943. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Adamantane Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Adamantane Amine Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting strategies to navigate the complexities of synthesizing this crucial pharmaceutical building block. The unique cage-like structure of adamantane imparts valuable lipophilic and rigid properties to drug candidates, making the efficient synthesis of its amine derivatives a critical step in drug discovery and development.[1][2][3]
This resource will delve into the most common synthetic routes, offering detailed protocols, troubleshooting guides, and frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure product.
Section 1: Strategic Approaches to Adamantane Amine Synthesis
The synthesis of adamantane amines can be broadly approached through several key methodologies. The choice of strategy often depends on the available starting materials, desired substitution patterns, and the scale of the reaction.
Method 1: The Ritter Reaction - From Alcohols or Halides to Amides
The Ritter reaction is a cornerstone for introducing an amino group onto the adamantane scaffold.[4][5] It involves the reaction of a carbocation source, typically an alcohol or alkyl halide, with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.[5][6]
Reaction Workflow & Mechanism
The reaction proceeds via the formation of a stable tertiary adamantyl carbocation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the N-adamantyl amide.[5][6]
Caption: Workflow for Adamantane Amine Synthesis via the Ritter Reaction.
Detailed Experimental Protocol: Synthesis of 1-Adamantylamine from 1-Adamantanol
Materials:
-
1-Adamantanol
-
Acetonitrile (can also serve as the solvent)[4]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantanol in an excess of acetonitrile. Cool the mixture to 0°C in an ice bath.[4]
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature at 0°C.[4]
-
Reaction: After the complete addition of acid, allow the reaction mixture to warm to room temperature and stir for an additional 2.5 hours.[7]
-
Work-up: Carefully pour the reaction mixture into ice water.[7]
-
Neutralization: Basify the aqueous mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-adamantyl)acetamide.
-
Hydrolysis: The resulting amide can be hydrolyzed to 1-adamantylamine by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH).
Troubleshooting Guide: The Ritter Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete carbocation formation. | Ensure the use of a strong, concentrated acid. For less reactive precursors, consider a stronger acid like triflic acid.[8] |
| Nitrile polymerization.[4] | Add the acid slowly at a low temperature (0°C) to control the exotherm.[4] | |
| Starting material is not a tertiary alcohol/halide. | Primary alcohols are generally unreactive, with the exception of benzylic alcohols.[6] Use a precursor that can form a stable carbocation. | |
| Formation of Byproducts | Hydration of the carbocation to form an alcohol. | Ensure the reaction is conducted under anhydrous conditions until the work-up step. |
| Elimination products.[4] | This is less common for the adamantyl system but can be minimized by maintaining a lower reaction temperature. | |
| Difficult Hydrolysis of the Amide | Steric hindrance of the adamantyl group. | Use harsher hydrolysis conditions: prolonged reflux with a higher concentration of acid or base. |
Frequently Asked Questions (FAQs): Ritter Reaction
-
Q1: Can I use other nitriles besides acetonitrile?
-
Q2: What is the best acid catalyst for this reaction?
-
Q3: My starting material is a 1-bromoadamantane. What modifications to the protocol are needed?
-
A3: The protocol is very similar. 1-Bromoadamantane can be used directly in place of 1-adamantanol. In some cases, a Lewis acid catalyst may be added to facilitate the reaction.[9]
-
Method 2: Reductive Amination - From Ketones to Amines
Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones.[10][11] For adamantane amine synthesis, this typically involves the reaction of adamantanone with an amine source in the presence of a reducing agent.
Reaction Workflow & Mechanism
The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced to the amine.[10][12]
Caption: Workflow for Adamantane Amine Synthesis via Reductive Amination.
Detailed Experimental Protocol: Synthesis of 2-Adamantylamine from Adamantanone
Materials:
-
Adamantanone
-
Ammonium acetate (NH₄OAc)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of adamantanone and ammonium acetate in DCM, add sodium triacetoxyborohydride in one portion.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | For sterically hindered ketones or less nucleophilic amines, consider adding a Lewis acid such as Ti(i-PrO)₄ or ZnCl₂ to facilitate imine formation.[13] |
| Reduction of the starting ketone. | Use a milder reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the ketone.[11][14] | |
| Formation of Byproducts | Formation of the corresponding alcohol from the ketone. | Ensure the reducing agent is added after allowing sufficient time for imine formation if using a less selective reducing agent like NaBH₄.[13] |
| Over-alkylation of the amine product. | This is more of a concern when synthesizing secondary or tertiary amines. Use a stoichiometric amount of the alkylating agent. |
Frequently Asked Questions (FAQs): Reductive Amination
-
Q1: What is the best reducing agent for reductive amination?
-
Q2: Can I perform this reaction as a one-pot synthesis?
-
Q3: How can I synthesize a secondary or tertiary adamantane amine using this method?
-
A3: Instead of an ammonium salt, use a primary or secondary amine as the starting material to yield a secondary or tertiary adamantane amine, respectively.[14]
-
Method 3: Nucleophilic Substitution on Adamantyl Halides
A straightforward approach to adamantane amine synthesis is the direct reaction of an adamantyl halide, typically 1-bromoadamantane, with an amine nucleophile. However, this method can be challenging due to the steric hindrance of the adamantane cage and the potential for elimination side reactions.
Troubleshooting Guide: Nucleophilic Substitution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Steric hindrance preventing nucleophilic attack. | Use a less sterically hindered amine nucleophile. Consider using a smaller, more potent nucleophile like sodium azide followed by reduction. |
| Elimination side reactions. | Use a non-basic amine nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. | |
| Poor leaving group. | If starting with 1-chloroadamantane, consider converting it to the more reactive 1-iodoadamantane via the Finkelstein reaction. |
Section 2: Purification and Characterization
The purification of adamantane amines can be challenging due to their basicity and, in some cases, high volatility.
Purification Strategies
| Technique | Key Considerations |
| Recrystallization | Adamantane amines are often crystalline solids.[15] A good solvent system will dissolve the compound when hot and allow for crystal formation upon cooling.[16] Ethanol, methanol, or ethyl acetate are common choices.[16] |
| Column Chromatography | The basicity of amines can lead to streaking on silica gel.[16] To mitigate this, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.[16] Alternatively, use neutral alumina as the stationary phase. |
| Acid-Base Extraction | As basic compounds, adamantane amines can be purified by dissolving the crude product in an organic solvent and extracting with an aqueous acid. The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent. |
| Conversion to Hydrochloride Salt | For easier handling and purification, the free amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether.[17] The salt often precipitates and can be collected by filtration.[17] |
Characterization Techniques
| Technique | Expected Observations |
| ¹H NMR | The adamantane cage protons typically appear as a series of broad multiplets in the aliphatic region. The protons on the carbon bearing the amine group will be shifted downfield. |
| ¹³C NMR | The number of signals will depend on the symmetry of the adamantane derivative. The carbon attached to the nitrogen will be significantly shifted downfield. |
| IR Spectroscopy | The N-H stretching of a primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. A secondary amine will show a single band in this region. The N-H bend is typically observed around 1600 cm⁻¹.[18] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A common fragmentation pattern is the loss of the amino group. |
Section 3: Safety Precautions
-
Adamantane derivatives: While generally stable, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Acids: Concentrated sulfuric and other strong acids are highly corrosive. Handle them in a fume hood and wear appropriate acid-resistant gloves and face protection.
-
Nitriles: Acetonitrile and other nitriles are toxic. Avoid inhalation and skin contact.
-
Reducing Agents: Sodium borohydride and its derivatives can react violently with water to produce flammable hydrogen gas. Handle with care and quench reactions slowly. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions.
By understanding the nuances of these synthetic routes and anticipating potential challenges, you can effectively optimize your reaction conditions for the successful synthesis of adamantane amines.
References
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025). PubMed Central. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). ResearchGate. [Link]
-
Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (n.d.). PubMed Central. [Link]
-
Ritter Reaction. (2019). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. (2014). omicsonline.org. [Link]
-
Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Myers Chem 115. (n.d.). Stanford University. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
-
Adamantan-1-amine. (n.d.). Solubility of Things. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. [Link]
-
Adamantane. (n.d.). Wikipedia. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PubMed Central. [Link]
-
The Ritter reaction mechanism for the synthesis of... (n.d.). ResearchGate. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting Adamantane Derivative Crystallization
Welcome to the technical support center for adamantane derivative crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these rigid, cage-like molecules. Adamantane's high symmetry, lipophilicity, and strong crystal lattice energy create a specific set of hurdles in obtaining high-quality crystals.[1][2][3][4] This resource provides in-depth, experience-based answers to common problems, detailed protocols, and the scientific reasoning behind each troubleshooting step.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why are adamantane derivatives so difficult to crystallize?
A1: The difficulty arises from a combination of intrinsic molecular properties:
-
High Lipophilicity: The adamantane cage is a rigid, nonpolar hydrocarbon structure, leading to poor solubility in polar solvents.[1][3]
-
Rigid & Symmetrical Structure: The molecule's rigidity and, in many cases, high symmetry, contribute to a very stable crystal lattice.[3][4] This high lattice energy means that a significant amount of energy is required to break the crystal apart for dissolution, making it difficult to find solvents that can effectively solvate the molecule.
-
Weak Intermolecular Interactions: While the lattice is stable, the interactions holding the molecules together are often weak van der Waals forces, unless strong hydrogen-bonding functional groups are present.[4][5] This can lead to complex polymorphic landscapes.[5][6]
-
Tendency to Sublime: Unsubstituted adamantane and some simple derivatives have an unusually high melting point and can sublime even at room temperature, which can complicate crystallization from the melt or by slow evaporation.[4]
Q2: What is the first step I should take when developing a crystallization protocol for a new adamantane derivative?
A2: The crucial first step is a thorough solubility screen . Before you can troubleshoot crystallization, you must understand your compound's solubility profile. This involves testing its solubility in a range of solvents with varying polarities at both room temperature and elevated temperatures. This data is fundamental to selecting a suitable crystallization method (e.g., cooling, anti-solvent, evaporation). Adamantane itself is soluble in nonpolar organic solvents like hexane and chloroform, but solubility changes dramatically with the addition of functional groups.[1][2][7]
Part 2: Troubleshooting Guide - Common Crystallization Problems
This section addresses specific, common failures encountered during the crystallization of adamantane derivatives and provides a logical, step-by-step approach to resolving them.
Problem 1: My compound "oils out" instead of crystallizing.
Q: I've dissolved my adamantane derivative, but upon cooling, it separates as a liquid or a gooey precipitate. What is happening and how do I fix it?
A: This phenomenon is called "oiling out," and it occurs when the solute precipitates from the supersaturated solution as a liquid phase instead of a solid crystalline phase. [8][9] This happens when the solution temperature is above the melting point of your compound at that concentration (impurities can significantly lower the melting point).[8][10][11] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.[9]
Causality & Expert Insights: Adamantane derivatives can be prone to oiling out, especially if they have lower melting points or if significant impurities are present. The oil phase can act as a better solvent for impurities than the crystallization solvent, trapping them and preventing purification.[8][9]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling can create a very high level of supersaturation, favoring oiling out. Slow down the cooling process by allowing the flask to cool to room temperature on the benchtop, then transferring it to a Dewar filled with warm water that is allowed to cool overnight.
-
Increase Solvent Volume: Your solution might be too concentrated, causing the compound to crash out at a temperature where it is still molten. Re-heat the solution and add more of the primary solvent (10-20% more) to lower the saturation point.[8]
-
Lower the Crystallization Temperature: Dissolve the compound at a lower temperature. If you are dissolving your compound at the boiling point of a high-boiling solvent, you are more likely to be above its melting point. Try using a lower-boiling solvent or dissolving at a temperature just sufficient to get everything into solution.
-
Change the Solvent System: Oiling out often occurs when the solvent and solute have very different polarities. Try a solvent that is a better structural match for your derivative. For example, if you are using a very nonpolar solvent like heptane for a polar adamantane derivative, try a more intermediate polarity solvent like ethyl acetate or toluene.
Problem 2: I'm getting an amorphous precipitate, not crystals.
Q: My compound crashes out of solution as a fine powder with no crystalline features. How do I promote the formation of ordered crystals?
A: Amorphous precipitation occurs when nucleation happens too rapidly and indiscriminately, not allowing time for the ordered arrangement of molecules into a crystal lattice. [12] This is a kinetic phenomenon often driven by excessively high supersaturation.
Causality & Expert Insights: The rigid nature of the adamantane core means that molecules must align very precisely to form a stable crystal lattice. If the driving force for precipitation is too high, molecules "lock" into a disordered state before they can find their optimal orientation.
Troubleshooting Steps:
-
Drastically Reduce Supersaturation Rate: This is the most critical factor.
-
For Cooling Crystallization: Use a very slow, controlled cooling ramp.
-
For Anti-Solvent Crystallization: Add the anti-solvent extremely slowly (e.g., with a syringe pump) to a vigorously stirred solution of your compound. Consider adding the solution of your compound to the anti-solvent instead.
-
For Evaporation: Slow down evaporation by covering the vial with parafilm and punching only one or two small holes in it.[13]
-
-
Use a More Viscous Solvent: Higher viscosity can slow down molecular diffusion, giving molecules more time to orient correctly before adding to a growing crystal lattice.
-
Introduce Seed Crystals: If you have any crystalline material at all (even a tiny amount from a previous attempt), add a single, small seed crystal to the slightly supersaturated solution.[8][14] This provides a template for ordered growth and bypasses the difficult primary nucleation step.
-
Try Vapor Diffusion: This is an excellent technique for difficult-to-crystallize compounds as it creates supersaturation very slowly and gently. (See Protocol 2).
Problem 3: I suspect I have a polymorphism issue.
Q: I've successfully crystallized my compound, but I get different crystal forms (e.g., needles vs. blocks) under slightly different conditions, and they have different analytical data (e.g., melting point, XRPD). How do I control this?
A: You are likely observing polymorphism, which is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice. [5][6] Adamantane derivatives are known to exhibit complex polymorphic behavior, sometimes having multiple ordered and disordered (plastic) phases.[5][6][15]
Causality & Expert Insights: Polymorphism is governed by both thermodynamics (which form is most stable) and kinetics (which form nucleates fastest). The stable form has the lowest energy, but a less stable (metastable) form may crystallize first because it forms more quickly.[16] Solvent choice, temperature, and saturation level all influence which polymorph you obtain.
Troubleshooting Steps:
-
Systematic Screening: Conduct a systematic screen varying solvents, temperatures, and crystallization rates to map out the conditions that produce each form. Characterize each form using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.
-
Control Nucleation with Seeding: To obtain a specific polymorph, seed the crystallization with a pure crystal of that desired form. This is the most reliable way to control the outcome.
-
Slurry Conversion: To find the most thermodynamically stable form, create a slurry of the polymorph mixture in a solvent where the compound has slight solubility. Stir the slurry for an extended period (days to weeks). The less stable forms will slowly dissolve and recrystallize into the most stable form.
-
Analyze Solvent-Molecule Interactions: The choice of solvent can direct the formation of a specific polymorph. Solvents that can hydrogen bond with your derivative may favor different packing arrangements than non-polar solvents.[16]
Part 3: Data, Protocols, and Visual Workflows
Data Presentation: Solvent Selection Guide
The selection of a proper solvent system is the most critical step in successful crystallization.[17] This table provides a starting point for your solvent screen based on the properties of your adamantane derivative.
| Derivative Type | Recommended Solvents (Primary) | Recommended Anti-Solvents | Rationale & Expert Notes |
| Nonpolar (e.g., alkylated adamantanes) | Toluene, Heptane, Cyclohexane | Acetonitrile, Methanol | The nonpolar cage dominates solubility. Use a nonpolar solvent for dissolution and a polar anti-solvent to induce crystallization.[2][7] |
| Polar/Amine (e.g., Amantadine, Memantine) | Isopropanol (IPA), Ethanol, Tetrahydrofuran (THF) | Heptane, Diethyl Ether | The polar group increases solubility in more polar solvents. A nonpolar anti-solvent is effective. For amines, pH adjustment to form a salt can dramatically alter solubility.[1] |
| Carboxylic Acid (e.g., Adamantane-1-carboxylic acid) | Acetone, Ethyl Acetate, THF | Hexane, Water (if salt form) | The carboxyl group allows for hydrogen bonding. Solvents of intermediate polarity work well. Consider converting to a salt to crystallize from aqueous systems. |
| Ester/Ketone (e.g., Adamantane-2-one) | Dichloromethane (DCM), Acetone, Toluene | Pentane, Hexane | These derivatives have intermediate polarity. A wide range of common organic solvents should be screened.[18] |
Experimental Protocols
Protocol 1: Step-by-Step Cooling Crystallization
-
Dissolution: Place your adamantane derivative (e.g., 100 mg) in a clean vial. Add a small volume (e.g., 0.5 mL) of your chosen primary solvent. Heat the vial with stirring (e.g., on a 60 °C hotplate) until the solid dissolves completely. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the elevated temperature.[17]
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed vial. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.
-
Slow Cooling: Cover the vial and turn off the heat. Allow the vial to cool slowly to room temperature on the benchtop, undisturbed. An ideal crystallization shows crystal growth over a period of 20 minutes or more.[8]
-
Extended Cooling: Once at room temperature, transfer the vial to a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Vapor Diffusion Crystallization
This technique is ideal for sensitive compounds or when only small amounts of material are available.[19]
-
Preparation: Place a solution of your compound (dissolved in a moderately volatile solvent like THF or DCM) in a small, open inner vial.
-
Setup: Place this inner vial inside a larger, sealable outer vial (a jar). Add a few milliliters of a volatile anti-solvent (a solvent in which your compound is insoluble, like pentane or hexane) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.[19]
-
Diffusion: Seal the outer jar. The volatile anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial.
-
Crystallization: This slow increase in the concentration of the anti-solvent gradually reduces the solubility of your compound, leading to slow, controlled crystal growth over several days.
Mandatory Visualizations
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common crystallization failures.
A decision tree for troubleshooting common crystallization failures.
Diagram 2: Polymorph Screening Workflow
This diagram illustrates a systematic approach to identifying and controlling crystalline polymorphs.
A workflow for systematic polymorph screening and control.
References
-
D. S. T. A. Martins, S. P. M. C. D. S. P. P. G. V. R. A. S. L. H. M. G. M. V. M. C. (2015). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 17(27), 17870–17881. [Link]
-
(2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Negrier, P., Barrio, M., Tamarit, J. L., & Mondieig, D. (2020). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. CrystEngComm, 22(7), 1230-1238. [Link]
-
Negrier, P., Barrio, M., Tamarit, J. L., & Mondieig, D. (2014). Polymorphism in 2-X-adamantane derivatives (X = Cl, Br). The Journal of Physical Chemistry B, 118(32), 9595–9603. [Link]
-
(n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
(2013). Recrystallization (help meeeeee). Reddit. [Link]
-
(2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
-
(n.d.). Adamantane. Solubility of Things. [Link]
-
Negrier, P., Barrio, M., Romanini, M., Tamarit, J. L., Mondieig, D., Krivchikov, A. I., ... & Szewczyk, D. (2015). Polymorphism of 2-Adamantanone. Crystal Growth & Design, 15(5), 2495-2502. [Link]
-
Shokova, E. A., & Kovalev, V. V. (2017). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 22(10), 1649. [Link]
-
(n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Negrier, P., Barrio, M., Romanini, M., Tamarit, J. L., Mondieig, D., Krivchikov, A. I., ... & Szewczyk, D. (2015). Polymorphism of 2-Adamantanone. ACS Publications. [Link]
-
(2021). Crystallization. Engineering Ideas Clinic - Confluence - Atlassian. [Link]
-
(n.d.). Crystallization. Wikipedia. [Link]
-
(n.d.). Adamantane. Wikipedia. [Link]
-
(n.d.). Guide for crystallization. [Source not further specified]. [Link]
-
(2015). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. [Link]
-
S. L. H. Y. C. C. M. L. S. T. D. C. S. A. R. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 14(7), 3322–3330. [Link]
-
Chinta, S. K., Quah, C. K., & Fun, H. K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18829–18854. [Link]
- (n.d.). Adamantane derivatives and process for producing the same.
-
Hirscher, T., Rominger, F., & Mastalerz, M. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1515–1521. [Link]
-
Chinta, S. K., Quah, C. K., & Fun, H. K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]
-
(2009). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]
-
Chinta, S. K., Quah, C. K., & Fun, H. K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate. [Link]
-
Verevkin, S. P., Surov, V. O., Emel’yanenko, V. N., & Nagrimanov, R. N. (2018). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 20(31), 4442-4452. [Link]
-
(2024). Amorphous precipitation: Significance and symbolism. Exaly. [Link]
-
Ou, G. C., Chen, H. Y., Wang, Q., Zhou, Q., & Zeng, F. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances, 12(11), 6459–6462. [Link]
-
Papageorgiou, G. Z., Bikiaris, D., & Karavas, E. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 11(7), 304. [Link]
-
Dračínský, M., & Hodgkinson, P. (2018). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 23(11), 2963. [Link]
-
G. P. M. F. C. F. M. S. (2015). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 119(15), 8438–8445. [Link]
-
Butera, D., Piras, A. M., Egorova, A., Fabiano, A., Zambito, Y., & Chiellini, F. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(10), 1649. [Link]
-
S. I. B. P. A. B. J. R. (2017). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 89(12), 6436–6440. [Link]
-
Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27–42. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Polymorphism in 2-X-adamantane derivatives (X = Cl, Br) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. Amorphous precipitation: Significance and symbolism [wisdomlib.org]
- 13. Crystallization - Engineering Ideas Clinic - Confluence [uwaterloo.atlassian.net]
- 14. Crystallization - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Synthesis of 2-(Adamantan-1-ylthio)ethanamine
Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-(Adamantan-1-ylthio)ethanamine. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges and side reactions encountered during this synthesis. The unique lipophilicity and rigid structure imparted by the adamantane cage make this compound a valuable building block in medicinal chemistry, but its synthesis requires careful control to achieve high purity and yield.[1][2] This guide is structured to address specific issues in a practical, question-and-answer format, grounded in established chemical principles.
Section 1: The Synthetic Pathway & Potential Pitfalls
The most common and direct route to 2-(Adamantan-1-ylthio)ethanamine is the nucleophilic substitution (S-alkylation) of adamantane-1-thiol with a suitable 2-aminoethyl electrophile, such as 2-chloroethanamine hydrochloride, in the presence of a base. While straightforward in principle, the reaction is susceptible to several competing pathways that can diminish yield and complicate purification.
The diagram below illustrates the desired reaction alongside the most prevalent side reactions. Understanding these competing pathways is the first step toward effective troubleshooting.
Caption: Primary synthetic route and major competing side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
-
Q: My reaction yield is consistently low, often below 50%. What are the likely causes?
A: Low yield is a common complaint that can stem from several factors. Let's break them down:
-
Incomplete Thiol Deprotonation: The key to this S-alkylation is the formation of the highly nucleophilic thiolate anion. If the base is too weak or used in a substoichiometric amount, a significant portion of the adamantane-1-thiol will remain protonated and unreactive. When using 2-chloroethanamine hydrochloride, remember that one equivalent of base is consumed to neutralize the HCl before it can deprotonate the thiol.
-
Solution: Use at least two equivalents of a strong base (e.g., NaOH, KOH) when starting with the hydrochloride salt, or one equivalent of a very strong base like sodium hydride (NaH) with the free amine. Ensure the base is fully dissolved or dispersed before adding the electrophile.
-
-
Purity of 2-Chloroethanamine: 2-Chloroethanamine hydrochloride is notoriously hygroscopic and can degrade over time. The free base is unstable and prone to cyclization to aziridine or polymerization.
-
Solution: Use freshly purchased, high-purity 2-chloroethanamine hydrochloride. If you suspect degradation, consider generating the free base in situ immediately before use, but this adds complexity. For most applications, using a slight excess (1.1-1.2 equivalents) of the high-quality hydrochloride salt with sufficient base is the most reliable method.
-
-
Competing Side Reactions: The primary culprits for yield loss are the side reactions detailed in the next questions: oxidation to the disulfide and over-alkylation. If you observe significant amounts of these byproducts, your yield will naturally be lower.
-
Problem 2: Presence of a High Molecular Weight Impurity (Disulfide)
-
Q: My mass spectrum shows a major impurity peak at M+H ≈ 335.3, corresponding to the di(adamantan-1-yl) disulfide. How can I prevent its formation?
A: This observation points directly to the oxidation of your starting material. Thiols, and especially their conjugate base thiolates, are highly susceptible to oxidation by atmospheric oxygen.[3] This process is often catalyzed by trace metal impurities.
-
Causality: The reaction involves the coupling of two thiolate radicals to form a disulfide bond. This is a common fate for thiols left exposed to air.
-
Preventative Measures:
-
Inert Atmosphere: The most critical control is to rigorously exclude oxygen. Assemble your reaction glassware hot from the oven (to remove adsorbed water) and under a positive pressure of an inert gas like nitrogen or argon.
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your reaction solvent before use by sparging with nitrogen or argon for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Fresh Thiol: Use adamantane-1-thiol from a freshly opened bottle or purify older stock by distillation or recrystallization if its purity is questionable.[4]
-
-
Problem 3: Formation of Over-Alkylated Byproducts
-
Q: I'm seeing an impurity that I suspect is from the reaction of my product with another molecule of 2-chloroethanamine. How can I suppress this?
A: You are correct to be concerned about this possibility. The primary amine of your product, 2-(Adamantan-1-ylthio)ethanamine, is also a nucleophile. While it is a weaker nucleophile than the thiolate anion, under certain conditions it can compete for the 2-chloroethanamine electrophile, leading to N-alkylation.
-
Causality: This is a classic case of competing nucleophiles. The rate of N-alkylation increases with higher temperatures and higher concentrations of both the product and the electrophile.
-
Preventative Measures:
-
Control Stoichiometry: Use the adamantane-1-thiol as the excess reagent (e.g., 1.2 equivalents) and the 2-chloroethanamine as the limiting reagent. This ensures the electrophile is consumed before it has a significant opportunity to react with the product.
-
Slow Addition: Add the 2-chloroethanamine (or a solution of it) dropwise to the reaction mixture containing the fully formed thiolate. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more potent thiolate nucleophile.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 40 °C is sufficient).
-
-
Section 3: Recommended Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Synthesis of 2-(Adamantan-1-ylthio)ethanamine
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add adamantane-1-thiol (5.0 g, 29.7 mmol, 1.0 equiv.). Fit the flask with a reflux condenser and a nitrogen inlet.
-
Inerting: Place the system under a positive pressure of dry nitrogen.
-
Solvent Addition: Add 100 mL of degassed absolute ethanol via cannula. Stir to dissolve the thiol.
-
Base Addition: Carefully add sodium hydroxide pellets (2.61 g, 65.3 mmol, 2.2 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiolate salt.
-
Electrophile Addition: In a separate flask, dissolve 2-chloroethanamine hydrochloride (3.79 g, 32.7 mmol, 1.1 equiv.) in 20 mL of degassed absolute ethanol. Add this solution dropwise to the stirring thiolate mixture over 20-30 minutes using an addition funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel. Shake and separate the layers.
-
Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, typically an oil or waxy solid, can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or by conversion to its hydrochloride salt and recrystallization.
Section 4: Data Interpretation
Quickly identify your product and potential byproducts in mass spectrometry analysis using the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+H⁺ |
| Adamantane-1-thiol (Starting Material) | C₁₀H₁₆S | 168.30 | 169.1 |
| 2-(Adamantan-1-ylthio)ethanamine (Product) | C₁₂H₂₁NS | 211.37 | 212.1 |
| Di(adamantan-1-yl) Disulfide (Oxidation) | C₂₀H₃₀S₂ | 334.58 | 335.2 |
| N-Alkylated Byproduct | C₂₄H₄₀N₂S₂ | 420.72 | 421.3 |
Section 5: References
-
PrepChem. Synthesis of 2-(Adamant-1-yl)ethylamine. PrepChem.com. [Link]
-
Kuliukhina, D. A., et al. (2023). Reaction of 2-(adamantan-1-yl)ethanamine (1) with p-tolylboronic acid... ResearchGate. [Link]
-
Wikipedia. Adamantane. Wikipedia. [Link]
-
Organic Syntheses. Adamantane. Organic Syntheses Procedure. [Link]
-
Schleyer, P. von R. (1957). Synthesis of Adamantane. SynArchive. [Link]
-
Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. [Link]
-
MDPI. (Z)-2′-((Adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione. MDPI. [Link]
-
PubMed Central. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. [Link]
-
PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Google Patents. WO2007096124A1 - Process for the preparation of adamantanamines. Google Patents.
-
National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. [Link]
-
PubMed Central. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Stetter, H., & Wulff, C. (1960). Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. ResearchGate. [Link]
-
ResearchGate. Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. ResearchGate. [Link]
-
ResearchGate. Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. ResearchGate. [Link]
-
PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
PubMed Central. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed Central. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-金刚烷硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Degradation Pathways of Adamantane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of these unique molecules. The inherent stability of the adamantane cage presents both advantages in drug design and challenges in understanding its metabolic fate.[1][2][3][4] This resource is designed to help you navigate these complexities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes adamantane-based compounds so resistant to degradation?
The exceptional stability of the adamantane core stems from its unique three-dimensional, diamond-like structure.[1][2][4] This rigid, strain-free arrangement of carbon atoms is chemically robust and resistant to oxidation.[3] In drug development, this characteristic is often leveraged to enhance the metabolic stability and pharmacokinetic profile of a therapeutic agent.[4][5][6]
Q2: What are the primary enzymatic degradation pathways for adamantane derivatives?
The primary enzymatic degradation pathway for adamantane-based compounds is hydroxylation, predominantly mediated by cytochrome P450 (CYP) monooxygenases.[2][7] This is a highly regioselective process, with the enzymatic attack preferentially occurring at the tertiary carbon atoms (bridgehead positions) of the adamantane cage.[2][7] This leads to the formation of hydroxylated metabolites, such as adamantane-1-ol and adamantane-1,3-diol.[7]
Q3: Can microorganisms degrade adamantane?
Yes, certain microorganisms have been shown to transform adamantane, although they may not use it as a sole carbon source.[7] Bacteria from the Pseudomonas genus, for instance, can hydroxylate adamantane.[2][7] This process is often a co-metabolic event, where the degradation of adamantane occurs in the presence of another primary growth substrate, such as camphor.[7] The enzymes involved are typically cytochrome P450 monooxygenases.[2][7]
Q4: How do substituents on the adamantane ring affect its degradation?
Substituents on the adamantane ring can significantly influence the rate and pattern of degradation. While the adamantane moiety is generally introduced to improve drug stability, its high lipophilicity can also make it a target for oxidative metabolism by enzymes.[6][8] The nature and position of these substituents can either sterically hinder or electronically influence the accessibility of the adamantane core to metabolic enzymes. For example, the addition of methyl groups to the adamantane framework has been observed to decrease its metabolic stability in human liver microsomes.[8]
Q5: What are the common non-enzymatic degradation pathways for adamantane compounds?
While enzymatically stable, adamantane derivatives can undergo chemical degradation under specific conditions. Reactions typically occur at the more reactive tertiary carbon positions.[1] Common chemical degradation pathways include:
-
Bromination: Adamantane can react with brominating agents, often in the presence of a Lewis acid catalyst.[1]
-
Carboxylation: Reaction with formic acid can introduce a carboxylic acid group.[1]
-
Oxidation: Strong oxidizing agents can lead to the formation of hydroxylated derivatives.[1]
-
Hydrolysis: For adamantane derivatives containing hydrolyzable functional groups (e.g., esters), the stability will be pH-dependent.[9]
Troubleshooting Guide
Issue 1: My adamantane compound shows no degradation in my microbial or in vitro metabolic assay.
-
Plausible Cause 1: Inappropriate microbial strain or enzyme system. Many common laboratory microbial strains may lack the specific enzymes, such as the correct cytochrome P450 isoforms, required to hydroxylate the adamantane core.[7]
-
Suggested Solution: Utilize a microbial strain known to possess broad substrate specificity monooxygenases, such as certain species of Pseudomonas or Streptomyces.[2] If using recombinant enzymes, ensure you have selected a CYP isoform known to metabolize highly lipophilic substrates.
-
-
Plausible Cause 2: Lack of co-factors or co-substrates. Microbial degradation of adamantane can be a co-metabolic process, requiring the presence of a primary growth substrate to induce the necessary enzymes.[7]
-
Suggested Solution: Supplement your culture medium with an inducer substrate, such as camphor, if you are using a camphor-degrading bacterial strain like Pseudomonas putida.[7] For in vitro enzymatic assays, ensure all necessary co-factors (e.g., NADPH for CYP systems) are present in sufficient concentrations.
-
-
Plausible Cause 3: Insufficient analytical sensitivity. The extent of degradation may be low, and your analytical method might not be sensitive enough to detect the small quantities of metabolites formed.
-
Suggested Solution: Employ highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of potential metabolites.[7]
-
Issue 2: I am observing a complex mixture of degradation products that are difficult to identify.
-
Plausible Cause 1: Non-specific chemical degradation. If your experimental conditions are harsh (e.g., extreme pH, presence of strong oxidizers), you may be observing non-enzymatic degradation leading to a variety of products.
-
Suggested Solution: Review your experimental buffer and incubation conditions. Ensure the pH is within a physiologically relevant range and that no reactive species are being inadvertently introduced. Run a control experiment without the enzyme or microbial cells to assess the chemical stability of your compound under the assay conditions.
-
-
Plausible Cause 2: Use of a non-selective enzyme or microbial strain. While often regioselective, some enzyme systems might produce a mixture of hydroxylated isomers, especially if the adamantane core has multiple accessible tertiary or secondary positions.
-
Suggested Solution: If product purity is critical, consider using a more specific biocatalyst. It may be necessary to screen a panel of different microbial strains or purified enzymes to find one with the desired selectivity.
-
Issue 3: The degradation rate of my adamantane derivative is significantly lower than expected.
-
Plausible Cause 1: Steric hindrance. Bulky substituents on or near the adamantane ring may physically block the enzyme's active site from accessing the adamantane core.
-
Suggested Solution: Analyze the structure of your compound in relation to the known substrate preferences of your chosen enzymatic system. If possible, synthesize and test analogs with smaller or repositioned substituents to probe for steric effects.
-
-
Plausible Cause 2: Poor bioavailability in the experimental system. The high lipophilicity of many adamantane compounds can lead to poor solubility in aqueous media, reducing their availability to microbial cells or enzymes.[6][8]
-
Suggested Solution: Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-inhibitory concentration to improve the solubility of your compound. Ensure adequate mixing during the incubation to maximize the interaction between your compound and the biocatalyst.
-
Experimental Protocols & Data
Table 1: Comparative Hydrolytic Stability of Adamantane Derivatives
| Compound | pH | Half-life (t1/2) |
| Cys-S-tert.-butylamantadine | 7.4 | 8.5 hours |
| Cys-S-tert.-butylmemantine | 7.4 | 6.7 hours |
| Cys-S-tert.-butylrimantadine | 7.4 | 6.2 hours |
Data adapted from a study on the hydrolytic stability of adamantane hybrid molecules at 37°C.[9]
Protocol: General Procedure for Assessing Microbial Transformation of an Adamantane Compound
-
Strain Selection and Pre-culture:
-
Select a microbial strain with known monooxygenase activity (e.g., Pseudomonas putida).
-
Inoculate a seed culture in a suitable growth medium. If co-metabolism is required, include an inducer like camphor in the medium.
-
Incubate the culture until it reaches the mid-to-late exponential growth phase.
-
-
Biotransformation Assay:
-
Harvest the cells from the pre-culture by centrifugation and wash with a sterile buffer.
-
Resuspend the cells to a desired optical density in a fresh transformation medium.
-
Add the adamantane test compound (typically from a concentrated stock solution in a suitable solvent like DMSO) to the cell suspension.
-
Incubate the reaction mixture under controlled conditions (temperature, agitation).
-
-
Sample Collection and Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction and extract the parent compound and any metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS to identify and quantify the parent compound and its degradation products.
-
Visualizing Degradation Pathways
Proposed Aerobic Bacterial Degradation Pathway of Adamantane
Caption: Proposed aerobic bacterial transformation of adamantane via sequential hydroxylation.
References
- Spasov, A. A., & Anisimova, V. A. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 18(31), 4833–4851.
- Krivoruchko, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 12(11), 1429.
-
Wikipedia contributors. (2023, December 28). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Shcherbakov, D. N., et al. (2020). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry, 28(1), 115197.
- Krivoruchko, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 12(11), 1429.
- Georgiev, A., & Peychev, L. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025.
- Štimac, A., & Krištafor, V. (2022). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 27(19), 6297.
- Peychev, L., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Science & Technologies, 11(1).
- El-Ghazaly, M. A., et al. (2018). Some possible aerobic biological pathways for adamantane degradation.
- Miteva, M., et al. (2013). Biological activity of adamantane analogues.
- Al-Bayati, F. A. H., & Ahmed, S. A. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 13(4), 321-334.
- Wawrzeńczyk-Kuta, A., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2697.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. jchr.org [jchr.org]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance with 2-(Adamantan-1-ylthio)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Adamantan-1-ylthio)ethanamine. This guide is designed to provide in-depth, practical solutions to challenges arising from the significant steric bulk of the adamantane cage. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
The unique three-dimensional structure of the adamantane moiety imparts valuable properties such as high lipophilicity and metabolic stability, making it a privileged scaffold in medicinal chemistry.[1][2] However, this same bulky, rigid framework is the primary source of steric hindrance, which can significantly impede reaction rates and, in some cases, prevent desired transformations altogether.[3] This guide will address common issues encountered when working with 2-(Adamantan-1-ylthio)ethanamine and provide field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Understanding the Challenge: The Adamantane Cage
Question 1: Why is steric hindrance such a significant issue with 2-(Adamantan-1-ylthio)ethanamine?
Answer: The adamantane group is a rigid, diamondoid hydrocarbon cage.[2][4] Its three-dimensional structure creates a bulky shield around the reactive centers of the molecule, primarily the primary amine and the sulfur atom. This steric bulk can:
-
Block Access of Reagents: The adamantane cage can physically obstruct the approach of reagents to the reactive sites, slowing down or preventing reactions.[3]
-
Influence Transition State Geometries: The rigid nature of the adamantane group can force unfavorable transition state conformations, increasing the activation energy of the reaction.[5]
-
Restrict Bond Rotation: The bulky group can limit the free rotation of adjacent bonds, affecting the molecule's ability to adopt the necessary conformation for a reaction to occur.
II. Troubleshooting Amide Coupling Reactions
Question 2: I am having difficulty forming an amide bond with 2-(Adamantan-1-ylthio)ethanamine using standard coupling reagents (e.g., DCC, EDC/HOBt). What are my options?
Answer: This is a classic challenge. Standard peptide coupling reagents often fail with sterically hindered amines.[6][7] The bulky adamantane group impedes the nucleophilic attack of the amine on the activated carboxylic acid.
Recommended Strategies:
-
Switch to More Reactive Acylating Agents:
-
Acyl Fluorides: These are more reactive than the intermediates formed with many common coupling reagents. A protocol involving the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures has proven effective for sterically hindered substrates.[6][8][9]
-
Isocyanates: For certain applications, reacting the amine with an isocyanate can be a robust method to form the corresponding urea linkage, which can be a suitable amide isostere. The direct coupling of Grignard reagents to isocyanates is another powerful method for creating sterically hindered amides.[7]
-
-
Employ Specialized Coupling Reagents:
-
HATU, HBTU, T3P®: These reagents are known to be more effective for hindered couplings. They form highly reactive activated esters that are more susceptible to nucleophilic attack by hindered amines.
-
-
Modify Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Microwave Irradiation: This can significantly accelerate slow reactions by efficiently transferring energy to the system.
-
Experimental Protocol: Acyl Fluoride Method for Hindered Amide Coupling [6][8]
-
To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂, MeCN), add a fluoride source such as cyanuric fluoride or XtalFluor-E® (1.1 equiv).
-
Add a suitable base, such as pyridine or DIEA (2.0-3.0 equiv), and stir at room temperature for 1-2 hours to form the acyl fluoride.
-
Add 2-(Adamantan-1-ylthio)ethanamine (1.2 equiv) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
III. Addressing Reactions at the Thiol Moiety
Question 3: I am attempting an S-alkylation reaction, but the yields are low. Is the sulfur atom also sterically hindered?
Answer: Yes, while the primary amine experiences significant hindrance, the sulfur atom is also shielded by the adamantane cage, albeit to a lesser extent. This can slow down S-alkylation reactions.
Troubleshooting S-Alkylation:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reactivity of the alkylating agent or steric hindrance at the sulfur. | Use a more reactive electrophile (e.g., alkyl iodide instead of bromide or chloride). Increase the reaction temperature or use microwave irradiation. |
| Side Reactions | Competing N-alkylation if the amine is not protected. | Protect the amine group prior to S-alkylation. Common protecting groups for amines include Boc, Cbz, or Fmoc.[10][11] |
| Poor Solubility | The lipophilic nature of the adamantane group can lead to solubility issues in polar solvents. | Use a less polar solvent or a solvent mixture. Phase-transfer catalysts can be effective in biphasic systems. |
Diagram: S-Alkylation Workflow
Caption: Workflow for S-alkylation of 2-(Adamantan-1-ylthio)ethanamine.
IV. Leveraging Catalysis
Question 4: Can catalysts help overcome the steric hindrance of the adamantane group?
Answer: Absolutely. Catalysis can be a powerful tool to promote reactions that are otherwise disfavored due to steric effects.
-
Palladium-Catalyzed Cross-Coupling: For C-N bond formation, ligands specifically designed for sterically demanding substrates, such as MorDalPhos, have shown great success.[12] These ligands create a catalytic pocket that can accommodate bulky groups while promoting the desired bond formation.
-
Copper-Catalyzed Chan-Lam N-Arylation: The Chan-Lam reaction has been optimized for the N-arylation of adamantane-containing amines using copper catalysts.[13]
-
Titanium-Based Catalysts: For reactions like the enantioselective alkylation of aldehydes, BINOL ligands substituted with adamantyl groups have been shown to enhance catalyst activity and selectivity.[14]
-
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods can enable the direct functionalization of the adamantane C-H bonds, offering a way to bypass the reactivity of the thioethaneamine moiety altogether.[15][16]
V. Advanced Strategies: Kinetic vs. Thermodynamic Control
Question 5: I am observing a mixture of products. Could this be due to kinetic vs. thermodynamic control?
Answer: Yes, this is a distinct possibility, especially in reactions with multiple potential reactive sites or pathways.
-
Kinetic Product: This is the product that forms the fastest, typically having the lowest activation energy.[17][18][19] In reactions involving 2-(Adamantan-1-ylthio)ethanamine, the kinetic product might arise from reaction at the less sterically hindered site.
-
Thermodynamic Product: This is the most stable product.[18][20] Given enough energy (e.g., higher temperature) and a reversible reaction, the initial kinetic product can revert to the starting materials and then form the more stable thermodynamic product.[17][21]
How to Differentiate and Control:
-
Low Temperature: Running the reaction at a low temperature often favors the kinetic product by preventing the reverse reaction.[21]
-
Higher Temperature: Increasing the temperature can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[18]
-
Reaction Time: A short reaction time may yield predominantly the kinetic product, while a longer reaction time could allow for equilibration to the thermodynamic product.
Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile for kinetic vs. thermodynamic products.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link][6][8][9]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link][6][7]
-
Abdullah, N. H., Ramasamy, K., Lim, S. M., Wahab, H. A., & Shah, S. A. A. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 25(21), 5099. [Link]
-
de Figueiredo, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 190-193. [Link]
-
Ramírez-López, P., Romero-Arenas, A., Ros, A., Fernández-Ibáñez, M. Á., & Carreño, M. C. (2018). Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. Organic Letters, 20(1), 134-137. [Link]
-
Kuliukhina, D. A., Degtyarenko, A. S., Bush, A. A., Zubenko, A. D., Zhdankin, V. V., & Morozov, I. S. (2020). Chan–Lam N-Arylation of Adamantane-Containing Amines. Molecules, 25(23), 5621. [Link]
-
McDonough, M. A., & Stephenson, C. R. J. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5537-5542. [Link]
-
Douglas, J. T., & Rovis, T. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Catalysis, 7(12), 8491-8495. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
YouTube. (2020). Conformational analysis of rigid molecules. [Link]
-
Wipf, P., & Kerekes, A. D. (2006). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 106(9), 3678-3716. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 7. ojs.chimia.ch [ojs.chimia.ch]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 13. researchgate.net [researchgate.net]
- 14. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
A Comparative Guide to Adamantane-Based Antivirals: Amantadine and the Quest for Novel Derivatives
For decades, adamantane derivatives have been a cornerstone in the field of antiviral research, primarily targeting influenza A virus. This guide provides a comprehensive comparison of the archetypal adamantane antiviral, amantadine, with the ongoing efforts to develop novel derivatives, such as 2-(Adamantan-1-ylthio)ethanamine, in response to widespread viral resistance. We will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
While amantadine's clinical utility has been significantly diminished due to resistance, the adamantane scaffold remains a promising platform for the design of new antiviral agents. A thorough search of the current scientific literature reveals a notable absence of published, peer-reviewed data on the antiviral activity of 2-(Adamantan-1-ylthio)ethanamine. Therefore, this guide will focus on a detailed analysis of amantadine as a benchmark and explore the broader landscape of next-generation adamantane derivatives, positioning 2-(Adamantan-1-ylthio)ethanamine within this context as a compound of synthetic interest.
Amantadine: The Prototypical Adamantane Antiviral
Amantadine, a synthetic tricyclic amine, was one of the first antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[1][2] Its discovery marked a significant milestone in antiviral therapy.
Mechanism of Action: Targeting the M2 Proton Channel
The primary antiviral target of amantadine is the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[3][4] This channel is essential for the early stages of the viral life cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[3] This acidification is a critical step for the uncoating of the virus, facilitating the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, a prerequisite for viral replication.[3]
Amantadine blocks the M2 proton channel, thereby inhibiting this acidification and uncoating process.[4] The drug is thought to bind within the pore of the M2 channel tetramer, physically occluding the passage of protons.
Caption: Mechanism of Amantadine Action on Influenza A Virus.
The Rise of Resistance: A Major Clinical Challenge
The clinical effectiveness of amantadine has been severely compromised by the rapid emergence and global spread of resistant influenza A virus strains.[5][6] Resistance can arise from single amino acid substitutions in the transmembrane domain of the M2 protein.[5][7]
The most prevalent mutation conferring resistance is a serine-to-asparagine substitution at position 31 (S31N).[5][8] This and other mutations, such as V27A and L26F, alter the drug-binding site within the M2 channel, reducing the affinity of amantadine and rendering it ineffective.[5][9] The high frequency of these resistance mutations in circulating influenza A strains has led the Centers for Disease Control and Prevention (CDC) to recommend against the use of amantadine for the treatment or prophylaxis of influenza A.[6]
The Quest for Novel Adamantane Derivatives
Despite the challenge of resistance, the adamantane scaffold remains an attractive starting point for the development of new antiviral agents. The lipophilic and rigid nature of the adamantane cage is advantageous for drug design.[2] Research efforts are now focused on synthesizing novel adamantane derivatives that can overcome the limitations of amantadine.
Strategies for developing new derivatives include:
-
Modification of the amino group: Altering the size, polarity, and basicity of the amine function to improve binding to mutated M2 channels.
-
Introduction of different functional groups: Attaching various substituents to the adamantane cage to explore new interactions with the target protein.[10][11]
-
Hybrid molecules: Combining the adamantane moiety with other pharmacophores to create compounds with dual mechanisms of action or improved pharmacokinetic properties.[12]
A series of 3-substituted 1-adamantylthioureas have been synthesized and tested for antiviral activity, with some compounds showing activity comparable to amantadine.[10] This highlights the potential of sulfur-containing adamantane derivatives in antiviral drug discovery. 2-(Adamantan-1-ylthio)ethanamine falls into this category of next-generation compounds being explored, although specific antiviral data is not yet publicly available.
The goal is to develop inhibitors that are not only potent against wild-type influenza A but also maintain activity against amantadine-resistant strains.[13] Some novel adamantane derivatives have shown promise in preclinical studies against such resistant viruses.[14]
Comparative Efficacy: Amantadine vs. Next-Generation Derivatives
A direct quantitative comparison of antiviral activity between 2-(Adamantan-1-ylthio)ethanamine and amantadine is not possible due to the lack of published experimental data for the former. However, we can establish a baseline with amantadine's known activity against susceptible influenza A strains and outline the desired profile for new derivatives.
| Compound | Target Virus Strain(s) | IC50 / EC50 (µM) | Selectivity Index (SI) | Key Findings |
| Amantadine | Influenza A (susceptible strains) | Typically 0.1 - 1.0 | >10 (variable) | Effective against susceptible strains, but inactive against currently circulating resistant strains. |
| Novel Adamantane Derivatives (Hypothetical) | Influenza A (including amantadine-resistant strains like S31N) | < 1.0 | >100 | Desired profile: High potency against a broad range of influenza A strains, including those resistant to amantadine, and a high selectivity index indicating low cytotoxicity. |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of a drug's potency in inhibiting viral replication in vitro. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), with higher values indicating a more favorable safety profile.
Experimental Protocols for Antiviral Activity Assessment
The evaluation of antiviral compounds requires robust and standardized in vitro assays. The following protocols describe the plaque reduction assay, a gold-standard method for quantifying viral infectivity, and a cytotoxicity assay to determine the compound's effect on host cells.
Protocol 1: Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-(Adamantan-1-ylthio)ethanamine, amantadine) in serum-free medium.
-
Infection: Pre-incubate a known titer of influenza A virus with each compound dilution for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the MDCK cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a medium containing 1% agar and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the test compound to the host cells to ensure that the observed antiviral effect is not due to cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.
Conclusion
Amantadine, while historically significant, is no longer a viable therapeutic option for influenza A due to widespread resistance. The focus of current research has shifted to the design and synthesis of novel adamantane derivatives that can overcome this resistance. Compounds such as 2-(Adamantan-1-ylthio)ethanamine represent the ongoing exploration of the chemical space around the adamantane scaffold. While a direct comparison of its antiviral activity is currently precluded by the lack of published data, the methodologies and principles outlined in this guide provide a framework for the evaluation of such next-generation compounds. The continued investigation of adamantane derivatives holds promise for the development of new and effective anti-influenza therapies.
References
- Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
- Tilley, J. W., Levitan, P., & Kramer, M. J. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 22(8), 1009–1010.
- Saito, R., Suzuki, H., & Niide, O. (2009). Large-scale sequence analysis of M gene of influenza A viruses from different species: mechanisms for emergence and spread of amantadine resistance. Antimicrobial Agents and Chemotherapy, 53(10), 4457–4463.
- Wang, C., Takeuchi, K., Pinto, L. H., & Lamb, R. A. (1993). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. Journal of Virology, 67(9), 5585–5594.
- Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.
- Hay, A. J., Wolstenholme, A. J., Skehel, J. J., & Smith, M. H. (1985). The molecular basis of the specific anti-influenza action of amantadine. The EMBO Journal, 4(11), 3021–3024.
- Mishra, R., & Hay, A. J. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 105067.
- Pielak, R. M., & Chou, J. J. (2011). Influenza M2 proton channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522–529.
- Jardetzky, T. S., & Lamb, R. A. (2014). A new view of influenza virus M2 protein-mediated membrane fusion. Current Opinion in Virology, 8, 45–51.
- Centers for Disease Control and Prevention (CDC). (2006). High levels of adamantane resistance among influenza A (H3N2) viruses and interim guidelines for use of antiviral agents---United States, 2005-06 influenza season. MMWR. Morbidity and Mortality Weekly Report, 55(1), 44–46.
- Stankova, I., Chuchkov, K., Chayrov, R., & Danalev, D. (2021). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. Molecules, 26(16), 4983.
- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine). Science, 144(3620), 862–863.
- Schreier, H. (2006). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry, 13(21), 2473–2483.
- Dong, G., Peng, C., Luo, J., & Wang, C. (2015). Adamantane-resistance in influenza A (H3N2) viruses in the Americas, 2005-2014. Infection, Genetics and Evolution, 34, 309–316.
- Valverde, E., Torres, E., Guardiola, S., Naesens, L., & Vázquez, S. (2011). Synthesis and antiviral evaluation of bisnoradamantane sulfites and related compounds. Medicinal Chemistry, 7(2), 135–139.
- Stoymirska, A., Chayrov, R., Chuchkov, K., Danalev, D., & Stankova, I. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules.
- Il Farmaco. (2004).
- ResearchGate. (2022). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
- Shokova, E. A. (2002). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review). Pharmaceutical Chemistry Journal, 36(4), 173-176.
- Tsolaki, E., Goununi, K., Marka, T., Kourti, M., Geronikaki, A., & Petrou, A. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3326.
- Ashtiwi, N. M., Sarr, D., Nagy, T., Reneer, Z. B., Tripp, R. A., & Rada, B. (2021). The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice. Viruses, 13(4), 633.
-
PubChem. (n.d.). Ethanamine, 2-(ethylthio)-. Retrieved January 17, 2026, from [Link]
- Weinstock, D. M., & Zuccotti, G. (2006). Adamantane resistance in influenza A. JAMA, 295(8), 934–936.
- Bryans, J. T., Zent, W. W., & Grunert, R. R. (1966). 1-adamantanamine hydrochloride prophylaxis for experimentally induced A/equine 2 influenza virus infection.
- Zarubaev, V. V., Garshin, E. A., Tretiak, T. S., Fedorov, N. B., Anfimov, P. M., Shtro, A. A., ... & Osolodkin, D. I. (2021). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
-
Axios Research. (n.d.). Adamantan-1-yl acetate. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]
- 7. Molecular basis of resistance of influenza A viruses to amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug resistance in influenza A virus: the epidemiology and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 12. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
The Adamantane Scaffold: A Privileged Structure in Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the Adamantane Moiety
The adamantane cage, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has captivated medicinal chemists for decades.[1] Its unique diamondoid structure is not merely a chemical curiosity but a powerful tool in drug design. The incorporation of an adamantane moiety into a molecule can profoundly influence its pharmacological properties, often enhancing metabolic stability, improving membrane permeability, and providing a bulky, hydrophobic anchor for potent and selective interaction with biological targets.[2][3] This guide offers a comparative analysis of adamantane-based enzyme inhibitors, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will explore a range of enzyme targets, from viral ion channels to metabolic and signaling pathway-associated enzymes, providing a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.
The strategic advantage of the adamantane scaffold lies in its ability to confer drug-like properties. Its inherent rigidity protects adjacent functional groups from metabolic degradation, thereby extending the plasma half-life of a drug.[2] Furthermore, its pronounced lipophilicity facilitates passage across biological membranes, a critical step for reaching intracellular targets.[3] The bulky nature of the adamantane cage allows it to occupy hydrophobic pockets within enzyme active sites or allosteric sites, often leading to high-affinity binding and potent inhibition.[3] This guide will dissect these principles through a comparative lens, examining how subtle modifications to the adamantane core or its substituents can dramatically alter inhibitory potency and selectivity across different enzyme families.
I. Antiviral Adamantanes: Targeting the Influenza A M2 Proton Channel
Adamantane's foray into clinical medicine began with the discovery of amantadine's antiviral activity against influenza A virus.[4] This class of inhibitors, including amantadine and its more active successor, rimantadine, targets the M2 proton channel, a homotetrameric viral protein essential for viral replication.[5]
Mechanism of Action: Plugging the Proton Pore
The M2 protein forms a pH-gated proton channel that allows the influx of protons from the endosome into the interior of the virus particle. This acidification is a crucial step for the uncoating process, which releases the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell, allowing replication to commence.[4] Adamantane-based M2 inhibitors act as channel blockers. Their lipophilic cage wedges into the N-terminal lumen of the M2 channel pore, physically occluding the passage of protons.[4] This blockade prevents the necessary drop in intravirion pH, trapping the virus in an inert state within the endosome and effectively halting the infection cycle.
Logical Relationship: Adamantane Inhibition of Influenza A Uncoating
Caption: Adamantane-based inhibitors block the M2 proton channel, preventing viral uncoating and replication.
Comparative Analysis of M2 Channel Inhibitors
While both amantadine and rimantadine target the M2 channel, subtle structural differences lead to variations in their efficacy and side-effect profiles. The addition of a methyl group in rimantadine generally results in higher potency against various influenza A strains compared to amantadine.[5] However, the widespread emergence of resistance, primarily due to a serine-to-asparagine substitution at position 31 (S31N) in the M2 protein, has rendered these first-generation adamantane antivirals largely obsolete for treating seasonal influenza.[6] This has spurred the development of new adamantane derivatives designed to inhibit these resistant strains.
| Compound | Target | IC50 (µM) | Key Structural Features & SAR Insights | Reference(s) |
| Amantadine | Influenza A M2 (wild-type) | ~0.3 | Unsubstituted adamantyl amine. The primary amine is crucial for activity. | [6] |
| Rimantadine | Influenza A M2 (wild-type) | ~0.1 | α-methyl substitution on the amino group enhances potency. | [5] |
| Adamantane-based S31N Inhibitors | Influenza A M2 (S31N mutant) | 0.133 - 0.515 | Incorporate larger, more diverse aromatic head groups to interact with the altered channel pore. The adamantane template and ammonium linker remain essential. | [6][7] |
Causality Behind Experimental Choices: The evaluation of antiviral efficacy for adamantane derivatives necessitates the use of appropriate cell lines. Vero cells (from African green monkey kidney) are commonly used for their high susceptibility to a wide range of viruses, including influenza.[8] However, to better mimic the natural site of infection, human airway and lung epithelial cell lines, such as A549, are often employed.[8] The choice of cell line is critical as it can influence the observed antiviral activity and cytotoxicity of the test compounds.[9]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates
-
Influenza A virus stock of known titer
-
Test compound (adamantane derivative) at various concentrations
-
Infection medium (e.g., DMEM)
-
Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% agarose)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the adamantane derivative in infection medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and inoculate with the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and add the infection medium containing the different concentrations of the test compound or a vehicle control.
-
Overlay: After a 1-hour incubation, remove the treatment medium and overlay the cells with the agarose overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for determining the IC50 of an antiviral adamantane derivative using a plaque reduction assay.
II. Adamantane-Based Inhibitors of Cholinesterases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several adamantane-based compounds have been investigated as cholinesterase inhibitors, leveraging the hydrophobic adamantane cage to interact with the enzyme's active site.
Mechanism of Action and Structure-Activity Relationship
Adamantane-based cholinesterase inhibitors typically feature the adamantane moiety linked to a pharmacophore that interacts with the catalytic or peripheral anionic site of the enzyme. The adamantane cage itself can engage in hydrophobic interactions within the active site gorge. The nature and position of substituents on the adamantane core or the linker can significantly influence inhibitory potency and selectivity between AChE and BChE. For instance, studies have shown that adamantyl-based esters with electron-withdrawing groups on an attached phenyl ring can exhibit potent AChE inhibition.
Comparative Analysis of Adamantane-Based Cholinesterase Inhibitors
The inhibitory activity of adamantane derivatives against cholinesterases is highly dependent on their overall structure. A comparative analysis reveals that modifications to the linker and the groups attached to the adamantane scaffold can tune both potency and selectivity.
| Compound Class | Target(s) | Ki (µM) or IC50 (µM) | Key Structural Features & SAR Insights | Reference(s) |
| Adamantyl-based esters | AChE, BChE | IC50: 77.15 (AChE) | 2,4-dichloro substitution on the phenyl ring enhances AChE inhibition. The position of substituents on the phenyl ring is critical for activity. | |
| 4-Aminoquinoline-adamantanes | AChE, BChE | Ki: 0.075 - 25 | Potent inhibitors of both enzymes. The linker between the adamantane and 4-aminoquinoline moieties influences selectivity. | |
| Adamantane-substituted guanylhydrazones | BChE | - | The guanidine group forms hydrogen bonds with key residues in the active site. |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and the potency of its inhibitors.
Principle: The assay measures the activity of cholinesterase through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Test compound (adamantane derivative) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add phosphate buffer, the cholinesterase enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and ATCI solutions to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value is calculated from the dose-response curve.
Causality Behind Experimental Choices: The substrate concentration in enzyme inhibition assays is a critical parameter. To identify competitive inhibitors, it is often necessary to perform the assay at substrate concentrations near the Michaelis constant (Km) of the enzyme.[10] This allows for the detection of inhibitors that compete with the substrate for binding to the active site. For non-competitive inhibitors, the IC50 value is less dependent on the substrate concentration.[10]
III. Adamantane Derivatives as Inhibitors of Metabolic and Signaling Enzymes
The versatility of the adamantane scaffold has led to its exploration as an inhibitor for a wide array of other enzymes involved in metabolism and cellular signaling.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Vildagliptin and saxagliptin are clinically approved antidiabetic drugs that feature an adamantane moiety.[1] They are potent inhibitors of DPP-IV, an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. The adamantane group in these inhibitors occupies a hydrophobic pocket in the active site of DPP-IV, contributing to their high affinity and sustained inhibitory action.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Adamantane-containing ureas and diureas are among the most potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[11][12] Inhibition of sEH increases the levels of EETs, which has therapeutic potential for treating hypertension, inflammation, and pain. The adamantane group binds to a hydrophobic region of the sEH active site.[11] Structure-activity relationship studies have shown that substitutions on the adamantane cage can modulate both potency and metabolic stability.[11]
| Compound Class | Target Enzyme | IC50 | Key Structural Features & SAR Insights | Reference(s) |
| Adamantyl Cyanopyrrolidines (e.g., Vildagliptin) | DPP-IV | - | Adamantane group fits into a hydrophobic pocket of the enzyme. | [1][13] |
| Adamantyl Ureas/Diureas | Soluble Epoxide Hydrolase (sEH) | 40 pM - 9.2 nM | Halogenation of the adamantane residue can significantly increase potency. The length of the linker in diurea compounds is critical for activity. | [12][14][15] |
| Adamantyl Ethanones | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | 34 - 48 nM | A pyridine tethered to the adamantyl ethanone motif through an ether or sulfoxide linker is a potent pharmacophore. | [16][17] |
Inhibition of the TLR4 Signaling Pathway
Recent studies have revealed that certain adamantane derivatives can modulate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[18] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade involving the adaptor protein MyD88 and the transcription factor NF-κB.[18][19] Adamantane-based isothiourea derivatives have been shown to suppress the expression of key components of this pathway, suggesting a potential therapeutic application in inflammatory diseases and certain cancers.[18]
Signaling Pathway: TLR4-MyD88-NF-κB Pathway and its Inhibition
Caption: Adamantane-based isothiourea derivatives can suppress the TLR4-MyD88-NF-κB signaling pathway at multiple points.
IV. Conclusion and Future Perspectives
The adamantane scaffold continues to be a cornerstone in the design of potent and selective enzyme inhibitors. Its unique physicochemical properties provide a robust platform for developing drugs with favorable pharmacokinetic and pharmacodynamic profiles. This guide has provided a comparative overview of adamantane-based inhibitors targeting a diverse range of enzymes, highlighting the principles of their mechanism of action and the experimental approaches for their evaluation.
The future of adamantane-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and resistance-breaking capabilities. The integration of computational modeling and structure-based design will undoubtedly accelerate the identification of new lead compounds. Furthermore, the exploration of adamantane-based inhibitors for emerging therapeutic targets will continue to expand the pharmacological utility of this remarkable chemical entity. As our understanding of the intricate interplay between structure and activity deepens, the "lipophilic bullet" of adamantane is poised to hit an even wider array of therapeutic targets in the years to come.
References
-
Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed. Available at: [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available at: [Link]
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed Central. Available at: [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase. eScholarship.org. Available at: [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Available at: [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central. Available at: [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picom. eScholarship.org. Available at: [Link]
-
Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PubMed. Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The effect of substrate concentration on enzyme activity. University College London. Available at: [Link]
-
What's in a cell line? Important considerations for antiviral drug development. Taylor & Francis Online. Available at: [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. Available at: [Link]
-
Cell Cultures for Virology: Usability, Advantages, and Prospects. MDPI. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
-
Choosing a cellular model to study SARS-CoV-2. PubMed Central. Available at: [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]
-
How to select substrate concentration to determine the inhibitor behavior as competitive or non-competitive? ResearchGate. Available at: [Link]
-
Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. PubMed Central. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available at: [Link]
-
New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. ResearchGate. Available at: [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]
-
How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? ResearchGate. Available at: [Link]
-
TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. Available at: [Link]
-
Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. Available at: [Link]
-
Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. Available at: [Link]
-
Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. Hindawi. Available at: [Link]
-
Specific inhibitors of protein phosphatase 2A inhibit tumor metastasis through augmentation of natural killer cells. PubMed. Available at: [Link]
-
What are PP2A inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. PubMed. Available at: [Link]
-
Pharmacoinformatics Profiling and Dynamic Studies of Selected Compounds Acting as Potential Inhibitors against DPP4 Enzyme. Oriental Journal of Chemistry. Available at: [Link]
-
Inhibition of protein phosphatase-2A with LB-100 enhances antitumor immunity against glioblastoma. PubMed. Available at: [Link]
-
Therapeutic Targeting of PP2A. PubMed Central. Available at: [Link]
-
Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair. PubMed Central. Available at: [Link]
-
Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. National Institutes of Health. Available at: [Link]
-
In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. PubMed Central. Available at: [Link]
-
of the fundamental parts of TLR4 signaling. The TLR4 signaling pathway... ResearchGate. Available at: [Link]
-
Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. Frontiers in Immunology. Available at: [Link]
-
Drugs targeting the TLR4/MD-2 signaling pathway. Activation of TLR4... ResearchGate. Available at: [Link]
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the In Vivo Efficacy of 2-(Adamantan-1-ylthio)ethanamine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound 2-(Adamantan-1-ylthio)ethanamine. In the absence of direct published in vivo studies on this specific molecule, this document establishes a predictive and comparative analysis. By examining the well-documented in vivo performance of structurally related adamantane derivatives, we can infer potential therapeutic applications and design robust experimental protocols to test these hypotheses. The unique combination of the lipophilic adamantane cage, a flexible thioether linkage, and a primary ethylamine group suggests potential activities spanning antiviral, neuroprotective, and anticancer domains.
The adamantane moiety is a cornerstone in medicinal chemistry, known for enhancing the pharmacokinetic profiles of parent compounds by increasing lipophilicity and metabolic stability.[1][2][3] This guide will leverage established in vivo data from analogous compounds to provide a scientifically grounded roadmap for the preclinical validation of 2-(Adamantan-1-ylthio)ethanamine.
Part 1: Postulated Therapeutic Applications and Comparative Compounds
The chemical structure of 2-(Adamantan-1-ylthio)ethanamine suggests several potential therapeutic avenues. The adamantane core is a well-established pharmacophore in antiviral and neurological drugs.[4][5] The ethylamine side chain is present in numerous biologically active molecules, while the thioether linkage can influence molecular flexibility and interaction with biological targets.
Based on this, we propose three primary areas for in vivo investigation, with corresponding comparative compounds from the literature:
-
Antiviral Activity: The foundational success of aminoadamantanes like Amantadine and Rimantadine against Influenza A makes this a primary area of interest.[4][6][7]
-
Neuroprotective Effects: The established neuroprotective properties of adamantane derivatives in models of ischemia and neurodegeneration provide a strong rationale for investigating this compound's utility in neurological disorders.[8][9][10]
-
Anticancer Potential: Recent studies on adamantane-isothiourea and diaminophenyladamantane derivatives have revealed significant in vivo anticancer activity, suggesting a possible role in oncology.[11][12]
Part 2: Comparative In Vivo Efficacy Data
The following tables summarize key in vivo data from studies on adamantane derivatives that serve as comparators for the potential efficacy of 2-(Adamantan-1-ylthio)ethanamine.
Table 1: Comparative Antiviral Efficacy of Adamantane Derivatives
| Compound | Virus Strain | Animal Model | Key Efficacy Parameters | Results | Reference |
| Rimantadine | Influenza A/California/04/2009 (H1N1) | BALB/c mice | Survival rate, weight loss, lung viral titer | 40% survival at 15 mg/kg; significant reduction in weight loss and viral titer compared to control. | [7] |
| (R)-6-Adamantane derivative of 1,3-Oxazinan-2-one | Influenza A/California/04/2009 (H1N1) | BALB/c mice | Survival rate, weight loss, lung viral titer | 60-100% survival at 15-20 mg/kg; more effective than rimantadine in reducing weight loss and viral load. | [7] |
| Aminoadamantane derivative 3F4 | SARS-CoV-2 (mouse-adapted strain) | BALB/cJ mice | Antiviral activity | Demonstrated robust antiviral activity, higher than the parent aminoadamantane. | [13] |
| Amantadine | SARS-CoV-2 | BALB/c mice and Syrian hamsters | Antiviral activity | Showed in vitro activity, but in vivo efficacy was not significant in these models. | [14] |
Table 2: Comparative Neuroprotective Efficacy of Adamantane Derivatives
| Compound | In Vivo Model | Key Efficacy Parameters | Results | Reference |
| 5-hydroxyadamantane-2-on | Global transient brain ischemia (rats) | Cerebral blood flow, neuronal survival | Enhanced cerebral blood flow in the ischemic brain; prevented structural disturbances. | [8][9][10] |
| 5-hydroxyadamantane-2-on | Hypergravity ischemia (rats) | Survival rate | Increased survival rate of animals. | [8][9] |
| Memantine | Neuroinvasive human coronavirus (HCoV-OC43) model (mice) | Microglial activation, neuroinflammation | Reduced microglial activation, suggesting neuroprotective effects. | [5] |
Table 3: Comparative Anticancer Efficacy of Adamantane Derivatives
| Compound | Cancer Model | Key Efficacy Parameters | Results | Reference |
| Adamantyl isothiourea derivative 6 | Thioacetamide-induced hepatocellular carcinoma (rats) | Tumor markers (e.g., AFP, ALT, AST), histopathology | Significant reduction in tumor markers and amelioration of liver histopathology. | [11] |
| 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) | Colon Colo 205 xenografts (nude mice) | Tumor growth suppression | Observed suppression of tumor growth with no acute toxicity. | [12] |
Part 3: Experimental Protocols for In Vivo Validation
To validate the efficacy of 2-(Adamantan-1-ylthio)ethanamine, a phased, multi-modal approach is recommended. Below are detailed, step-by-step methodologies for key experiments, drawing from established protocols for analogous compounds.
Protocol 1: Evaluation of Antiviral Efficacy in a Mouse Model of Influenza A Infection
This protocol is adapted from studies on rimantadine and its derivatives.[7]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus: A mouse-adapted strain of Influenza A virus (e.g., A/California/04/2009 (H1N1)).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline or PBS).
-
Group 2: 2-(Adamantan-1-ylthio)ethanamine (low dose, e.g., 10 mg/kg/day).
-
Group 3: 2-(Adamantan-1-ylthio)ethanamine (high dose, e.g., 25 mg/kg/day).
-
Group 4: Positive control (e.g., Rimantadine, 15 mg/kg/day).
-
-
Procedure:
-
Acclimatize mice for at least 7 days.
-
Administer the test compound or vehicle orally (gavage) starting 4 hours before infection and continuing for 5 consecutive days.
-
Infect mice intranasally with a lethal dose (e.g., 5x MLD50) of the influenza virus under light anesthesia.
-
Monitor mice daily for 14 days for weight loss and survival.
-
On day 5 post-infection, euthanize a subset of mice from each group to collect lung tissue for viral titer determination via TCID50 assay.
-
-
Endpoints:
-
Percent survival.
-
Mean day to death.
-
Body weight changes.
-
Lung viral titers.
-
Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia
This protocol is based on methodologies used to evaluate 5-hydroxyadamantane-2-on.[8][9]
-
Animal Model: Male Wistar rats (250-300g).
-
Ischemia Model: Middle Cerebral Artery Occlusion (MCAO).
-
Experimental Groups:
-
Group 1: Sham-operated + vehicle.
-
Group 2: MCAO + vehicle.
-
Group 3: MCAO + 2-(Adamantan-1-ylthio)ethanamine (e.g., 50 mg/kg, IV).
-
Group 4: MCAO + positive control (e.g., Memantine, 10 mg/kg, IV).
-
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Administer the test compound or vehicle intravenously at the time of reperfusion.
-
Monitor neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.
-
At 48 hours, euthanize the animals and perfuse the brains.
-
Measure infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Perform histological analysis (e.g., H&E staining) to assess neuronal damage.
-
-
Endpoints:
-
Neurological deficit score.
-
Infarct volume.
-
Histopathological changes.
-
Part 4: Mechanistic and Workflow Diagrams
Proposed Antiviral Mechanism of Action
The primary aminoadamantanes are known to target the M2 proton channel of the influenza A virus, inhibiting viral uncoating. While the thioether linkage in our target compound may alter this interaction, it remains a primary hypothetical mechanism.
Caption: Hypothetical mechanism of 2-(Adamantan-1-ylthio)ethanamine inhibiting the M2 proton channel of Influenza A, preventing viral uncoating.
Experimental Workflow for In Vivo Neuroprotection Study
A clear, logical workflow is essential for the successful execution of in vivo studies.
Caption: Workflow for assessing the neuroprotective efficacy of 2-(Adamantan-1-ylthio)ethanamine in a rat model of stroke.
Conclusion
While direct in vivo data for 2-(Adamantan-1-ylthio)ethanamine is not yet available, a robust comparative analysis of structurally similar adamantane derivatives provides a strong foundation for its preclinical development. The evidence from analogous compounds suggests high potential in antiviral, neuroprotective, and anticancer applications. The experimental protocols and workflows detailed in this guide offer a scientifically rigorous path forward for validating the in vivo efficacy of this promising compound. The unique structural characteristics imparted by the adamantane cage, combined with the thioether and ethylamine functionalities, warrant a thorough investigation to unlock its full therapeutic potential.
References
-
Tyurenkov, I. N., Bagmet, A. D., Shishkina, A. V., Berestovitskaya, V. M., & Vasil’eva, O. S. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International, 2014, 970174. [Link]
-
Tyurenkov, I. N., Bagmet, A. D., Shishkina, A. V., Berestovitskaya, V. M., & Vasil’eva, O. S. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. PubMed, 25197654. [Link]
-
Tyurenkov, I. N., Bagmet, A. D., Shishkina, A. V., Berestovitskaya, V. M., & Vasil’eva, O. S. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]
-
Kushnir, N. Y., Tikhov, R. M., Odinets, I. L., & Zarubaev, V. V. (2021). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 13(2), 92–99. [Link]
-
da Silva, A. C. G., de Almeida, F. G., de Souza, L. P., Ginarte, D. A. A., Ribeiro, B. M., de Souza, L. R., ... & de Fátima, Â. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
Spisani, S., & Fusi, F. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar. [Link]
-
Lee, S. Y., Gu, Z., Lassa, J., Gultemir, G., Alonso, L. G., Martin, A., ... & Wang, J. P. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. eScholarship@UMassChan. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(4), 648. [Link]
-
Chayrov, R., Parisis, N., Stankova, I., Zheleva, D., Gevrenova, R., & Danchev, N. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3953. [Link]
-
Butterworth, R. F. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 12, 635839. [Link]
-
El-Emam, A. A., Al-Abdullah, E. S., Al-Dies, A. M., & Al-Deeb, O. A. (2020). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Drug Design, Development and Therapy, 14, 145–161. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Chochkova, M., Ivanov, D., & Pantaleev, M. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 981–990. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2017). (PDF) Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. ResearchGate. [Link]
-
Choi, Y. H., Kim, J. H., Lee, M. G., & Chung, S. J. (2012). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Journal of Pharmaceutical Sciences, 101(9), 3560–3569. [Link]
-
Morozov, I. S., Klimova, N. V., Sergeeva, S. A., Ivanova, I. A., Barchukov, V. G., Kovalev, G. I., ... & Avdiunina, N. I. (1999). [Adamantane derivatives enhancing body's resistance to emergencies]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (3), 28–32. [Link]
-
Weng, J. R., Lin, C. N., Lai, M. C., & Lin, Y. T. (2005). In Vitro and in Vivo Growth Inhibition and G1 Arrest in Human Cancer Cell Lines by Diaminophenyladamantane Derivatives. Journal of Medicinal Chemistry, 48(12), 4096–4103. [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. actanaturae.ru [actanaturae.ru]
- 8. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
A Comparative Guide to the Lipophilicity of Adamantane Derivatives, Featuring 2-(Adamantan-1-ylthio)ethanamine
Introduction: The Critical Role of Lipophilicity in Adamantane-Based Drug Design
In the landscape of medicinal chemistry, the adamantane moiety is a uniquely valuable scaffold. Its rigid, three-dimensional, and highly lipophilic structure has been successfully incorporated into numerous clinically approved drugs, ranging from antivirals like Amantadine to neurological agents like Memantine.[1][2] The adamantane cage is often described as a "lipophilic bullet," capable of enhancing a drug's ability to cross biological membranes and improving its pharmacokinetic profile.[1][3]
Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), is a cornerstone of drug design.[4] It profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, governing its ability to reach its target and exert a therapeutic effect.[][6] For a drug to be orally bioavailable, it must possess sufficient lipophilicity to traverse the lipid core of cell membranes, yet not be so lipophilic that it becomes trapped in fatty tissues or is poorly soluble in aqueous biological fluids.[7]
This guide provides a comparative analysis of the lipophilicity of 2-(Adamantan-1-ylthio)ethanamine, a sulfur-containing adamantane derivative, in the context of other well-characterized adamantane compounds. We will explore how structural modifications to the adamantane core modulate this critical physicochemical property, provide a validated experimental protocol for its determination, and discuss the underlying structure-lipophilicity relationships that are vital for researchers in drug development.
Comparative Analysis: Lipophilicity of Adamantane Derivatives
The lipophilicity of an adamantane derivative is a direct consequence of the balance between the bulky, non-polar adamantane cage and the polarity of its substituents. The parent hydrocarbon, adamantane, is highly lipophilic. The introduction of polar functional groups, such as amines or hydroxyls, systematically decreases the LogP value, enhancing aqueous solubility.
The table below summarizes the experimental LogP values for several key adamantane derivatives. While a precise experimental value for 2-(Adamantan-1-ylthio)ethanamine is not publicly available, its structure suggests a LogP value influenced by the dominant adamantane core, with contributions from the thioether and the basic amine. It is expected to be significantly lipophilic, likely falling in a range comparable to or slightly higher than amantadine, depending on the protonation state of the terminal amine.
| Compound Name | Structure | IUPAC Name | Experimental LogP | Data Source |
| Adamantane | Tricyclo[3.3.1.1³,⁷]decane | 2.88 (Calculated) | PubChem CID: 9238 | |
| Amantadine | Adamantan-1-amine | 2.44 | PubChem CID: 2130[8] | |
| Rimantadine | 1-(Adamantan-1-yl)ethan-1-amine | 3.60 | PubChem CID: 5071[9] | |
| Memantine | 3,5-Dimethyladamantan-1-amine | 3.28 | PubChem CID: 4054[10][11] | |
| 2-(Adamantan-1-ylthio)ethanamine | ![]() | 2-(Adamantan-1-ylthio)ethan-1-amine | Not Available | - |
Note: The structure for 2-(Adamantan-1-ylthio)ethanamine is provided for illustrative purposes. The LogP for Adamantane is a widely cited calculated value.
Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method
To ensure data integrity and reproducibility, the "gold standard" for experimental LogP determination is the shake-flask method, as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107.[12][13] This method directly measures the partitioning of a solute between n-octanol and water.
Principle and Rationale
The method relies on dissolving the test substance in a biphasic system of n-octanol and water (or an appropriate buffer) and allowing it to reach equilibrium. The concentration of the substance in each phase is then measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14] LogP is the base-10 logarithm of this value.[15]
-
Causality: Using n-octanol is critical as its long alkyl chain and polar hydroxyl group serve as a surrogate for the amphiphilic nature of biological membranes. Pre-saturating the solvents (n-octanol with water and water with n-octanol) is a self-validating step to prevent volume changes during the experiment that would alter concentrations and lead to erroneous results.[16] For ionizable compounds like 2-(Adamantan-1-ylthio)ethanamine, using a buffer (e.g., pH 7.4) is essential to measure the distribution coefficient (LogD), which reflects the lipophilicity of both the ionized and non-ionized species at a physiologically relevant pH.[17]
Step-by-Step Methodology
-
Preparation of Solvents:
-
Mix high-purity n-octanol and water (or pH 7.4 phosphate buffer) in a large separation funnel.
-
Shake vigorously for 24 hours at the experimental temperature (e.g., 25°C).
-
Allow the phases to separate for at least 24 hours. Drain and store each pre-saturated phase separately. This ensures mutual saturation and thermodynamic equilibrium.
-
-
Preparation of Test Substance:
-
Prepare a stock solution of the test compound in the most appropriate solvent (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning Experiment:
-
In a series of appropriate vessels (e.g., glass centrifuge tubes with PTFE-lined caps), add known volumes of the pre-saturated n-octanol and pre-saturated water/buffer. A phase volume ratio is chosen based on the expected LogP. For highly lipophilic compounds, a larger aqueous volume may be needed.
-
Add a small, known aliquot of the stock solution to each vessel.
-
Seal the vessels and shake gently by mechanical inversion at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached. The time required can range from minutes to hours and should be determined in preliminary tests. A minimum of three replicate vessels should be prepared.
-
-
Phase Separation:
-
Centrifuge the vessels to ensure complete separation of the two phases. This is a critical step to avoid contamination from emulsions, which can be a problem for compounds with LogP values greater than 4.[18]
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase (octanol and aqueous) for analysis.
-
Determine the concentration of the test substance in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS). The choice of method must provide sufficient sensitivity and specificity.
-
-
Calculation of LogP:
-
Calculate the partition coefficient, P, using the formula: P = Coctanol / Cwater.
-
Calculate the LogP (or LogD at a specific pH) as: LogP = log10(P).
-
Report the mean and standard deviation of the LogP values from the replicate experiments.
-
Experimental Workflow Diagram
Caption: Workflow for LogP determination via the shake-flask method.
Structure-Lipophilicity Relationship (SLR) Discussion
The lipophilicity of adamantane derivatives is a tunable property governed by the interplay of its structural components.
-
The Adamantane Core: The tricyclic cage itself is the primary driver of lipophilicity.[19] It is a rigid, non-polar hydrocarbon framework with a large surface area, promoting favorable interactions with non-polar environments like n-octanol or the lipid interior of a cell membrane.[20]
-
Alkyl Substituents: Adding non-polar alkyl groups to the adamantane core, as seen in Memantine (two methyl groups) and Rimantadine (an ethyl group), further increases the molecule's size and non-polar surface area, resulting in higher LogP values compared to the parent amine, Amantadine.[9][10]
-
Polar Functional Groups: The introduction of polar groups counteracts the lipophilicity of the adamantane cage. The primary amine (-NH₂) in Amantadine significantly reduces the LogP relative to the parent adamantane hydrocarbon by enabling hydrogen bonding with water.
-
Analysis of 2-(Adamantan-1-ylthio)ethanamine:
-
Thioether Linker (-S-): The sulfur atom in the thioether is less electronegative and a weaker hydrogen bond acceptor than oxygen in an ether. Therefore, it contributes less to hydrophilicity than an ether linkage would, maintaining the compound's overall lipophilic character.
-
Ethanamine Chain (-CH₂CH₂NH₂): This flexible chain terminates in a primary amine. This amine is basic and will be predominantly protonated at physiological pH (7.4), forming a hydrophilic ammonium cation (-NH₃⁺). This ionization is the most significant factor reducing the molecule's overall lipophilicity, making its LogD value highly pH-dependent.
-
Caption: Structural contributions to the lipophilicity of the target molecule.
Conclusion
The lipophilicity of 2-(Adamantan-1-ylthio)ethanamine is primarily dictated by its bulky adamantane core, positioning it as a highly lipophilic molecule. This inherent lipophilicity is modulated by the flexible ethanamine side chain, whose terminal amine group introduces a degree of hydrophilicity, particularly at physiological pH where it exists in a protonated state. Its LogP/LogD value is therefore a finely tuned balance of these opposing structural features. Compared to benchmark adamantane drugs, it is expected to possess significant lipophilicity, a key characteristic for membrane permeability. Accurate experimental determination of its LogP value using standardized protocols like the OECD 107 shake-flask method is an indispensable step in characterizing its potential as a drug candidate and predicting its pharmacokinetic behavior.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4054, Memantine. Retrieved from [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Chemaxon (n.d.). LogP and logD calculations. Chemaxon Docs. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5071, Rimantadine. Retrieved from [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]
-
ResearchGate (n.d.). LogP values calculated using different theoretical procedures and experimental R MO values. ResearchGate. Retrieved from [Link]
-
Gębka, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. International Journal of Molecular Sciences, 24(15), 12230. [Link]
-
ResearchGate (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Agroscope (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. Retrieved from [Link]
-
ResearchGate (n.d.). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]
-
ResearchGate (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate (n.d.). Structure of memantine hydrochloride. ResearchGate. Retrieved from [Link]
-
Wikipedia (n.d.). Adamantane. Wikipedia. Retrieved from [Link]
-
AERU (n.d.). Amantadine. University of Hertfordshire. Retrieved from [Link]
-
SciSpace (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Retrieved from [Link]
-
ResearchGate (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. Retrieved from [Link]
-
ACS Publications (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
PubMed (2011). Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. PubMed. Retrieved from [Link]
-
MDPI (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 12(11), 1429. [Link]
-
ACS Publications (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1836-1843. [Link]
-
PubMed (1990). Long-term stability of the anti-influenza A compounds--amantadine and rimantadine. PubMed. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098. [Link]
-
NIH (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Pharmaceutics, 13(12), 2185. [Link]
-
Emery Pharma (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. Retrieved from [Link]
-
NIH (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(12), 1087-1097. [Link]
-
Semantic Scholar (n.d.). A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]
-
ACD/Labs (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
-
MDPI (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7001. [Link]
-
NIH (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(13), 11090. [Link]
-
Pharmacia (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1019-1028. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9238, Adamantane. Retrieved from [Link]
-
NIH (2020). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS Infectious Diseases, 6(9), 2499-2508. [Link]
-
protocols.io (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]
-
NIH (2007). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 10(4), 289-295. [Link]
-
NIH (2015). Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Journal of the American Chemical Society, 137(37), 12003-12011. [Link]
-
NIH (2009). Pharmacodynamics of Memantine: An Update. Current Neuropharmacology, 7(1), 45-53. [Link]
-
NIH (2022). Molecular docking, derivatization, characterization and biological assays of amantadine. Scientific Reports, 12, 19800. [Link]
-
ResearchGate (n.d.). Water-Solvent Partition Coefficients and Delta Log P Values as Predictors for Blood-Brain Distribution; Application of the Akaike Information Criterion. ResearchGate. Retrieved from [Link]
-
NCBI Bookshelf (2024). Memantine. StatPearls. Retrieved from [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action | MDPI [mdpi.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agroscope.admin.ch [agroscope.admin.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. acdlabs.com [acdlabs.com]
- 16. scispace.com [scispace.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Adamantane Drug Candidates
A Senior Application Scientist's Perspective on Navigating the Unique Challenges of the Adamantane Scaffold
The adamantane moiety, a rigid, three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry. Its unique structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to orient substituents in precise vectors to optimize target engagement.[1][2] These characteristics have led to the successful development of drugs like the antiviral amantadine, the anti-diabetic saxagliptin, and the Alzheimer's treatment memantine.[3][[“]][5]
However, the very properties that make adamantane attractive also present significant challenges in drug development, particularly in establishing a reliable In Vitro-In Vivo Correlation (IVIVC). High lipophilicity can lead to poor aqueous solubility, nonspecific binding, and complex pharmacokinetic (PK) profiles that are often difficult to predict from simple in vitro assays.[6][7] This guide provides an in-depth comparison of in vitro and in vivo methodologies for adamantane drug candidates, offering field-proven insights to help researchers navigate these complexities and improve the predictive power of their preclinical data.
The Adamantane Conundrum: Why IVIVC is a Unique Challenge
The primary goal of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening is to use in vitro data to forecast in vivo performance, saving time and resources. For many chemical classes, this translation is relatively straightforward. For adamantane derivatives, several factors can create a disconnect:
-
High Lipophilicity vs. Poor Solubility: The adamantane cage dramatically increases lipophilicity (cLogP can increase by ~3.1 log units), which can enhance membrane permeability and blood-brain barrier penetration.[1] However, this often comes at the cost of aqueous solubility, creating formulation challenges and potentially leading to poor absorption in vivo despite high predicted permeability.[6]
-
Metabolic Stability: The rigid hydrocarbon scaffold can shield nearby functional groups from metabolic enzymes, increasing a drug's half-life.[1] While this is often a design goal, it means that standard in vitro metabolism assays (e.g., liver microsomes) may show artificially high stability if the primary clearance mechanism in vivo is not captured, such as renal clearance or metabolism by cytosolic enzymes.
-
Transporter Interactions: The bulky, lipophilic nature of adamantane derivatives may lead to interactions with efflux transporters like P-glycoprotein (P-gp) in the gut wall or at the blood-brain barrier.[8] These interactions, which can severely limit oral bioavailability and CNS exposure, are not always adequately modeled in simple cell-free or even some cell-based in vitro systems.
This guide will dissect these challenges by comparing the standard experimental workflows and highlighting key decision points for generating more predictive data.
In Vitro Characterization: Building a Foundational Profile
A robust in vitro assessment is the first step in understanding a candidate's potential. For adamantane derivatives, it is crucial to go beyond standard screening cascades and select assays that address the specific physicochemical properties of the scaffold.
Key In Vitro Assays & Methodologies
| Assay Category | Specific Test | Purpose for Adamantane Candidates | Potential Pitfalls & Considerations |
| Physicochemical | Kinetic & Thermodynamic Solubility | To determine the aqueous solubility, which is often a limiting factor for absorption. | High lipophilicity can cause compounds to "crash out" of solution or stick to plastics, requiring careful experimental setup. |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Provides a simple, high-throughput measure of passive permeability. | Does not account for active transport or efflux. May overestimate in vivo absorption if P-gp efflux is significant. |
| Caco-2 Permeability Assay | Uses a human colon adenocarcinoma cell monolayer to assess passive diffusion, active transport, and efflux (P-gp). | More complex and lower throughput than PAMPA, but provides more mechanistically relevant data for potential transporter substrates. | |
| Metabolism | Liver Microsomal Stability | Assesses Phase I (CYP450-mediated) metabolism.[9] | May overestimate stability if Phase II conjugation or non-CYP enzymes are the primary clearance pathways.[10] |
| Liver S9 Stability | (Recommended) Includes both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a more complete picture of hepatic metabolism.[10][11][12] | Still may not capture extrahepatic metabolism (e.g., in the gut or kidney).[13] | |
| Distribution | Plasma Protein Binding (Equilibrium Dialysis) | Determines the fraction of drug bound to plasma proteins, which influences the unbound concentration available to exert a therapeutic effect. | High lipophilicity often leads to high protein binding, which can make accurate measurement of the small unbound fraction challenging.[7] |
Experimental Protocol: Liver S9 Metabolic Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability for adamantane candidates compared to microsomes alone.
Objective: To determine the in vitro intrinsic clearance (CLint) of an adamantane drug candidate using liver S9 fractions.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver S9 fractions (human, rat, or other species of interest).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactor solution: NADPH (for Phase I) and UDPGA (for Phase II).[11][12]
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile with internal standard for reaction termination and sample analysis.
-
96-well incubation plate and analytical plate.
-
LC-MS/MS system for quantification.[9]
Procedure:
-
Preparation: Thaw S9 fractions on ice. Prepare working solutions of the test compound and positive control by diluting with buffer to the desired concentration (e.g., 1 µM). Prepare the cofactor solution.
-
Pre-incubation: Add the S9 fraction and buffer to the incubation plate. Add the test compound or positive control to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to the analytical plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[10]
-
Sample Processing: Centrifuge the analytical plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Self-Validation: The inclusion of a positive control with known metabolic properties validates the enzymatic activity of the S9 fraction.[11] A negative control (without cofactors) can help identify any non-enzymatic degradation.
In Vivo Evaluation: The Whole-System Reality Check
In vivo studies are essential to understand how a drug candidate behaves in a complex biological system. For adamantane derivatives, these studies are where the true impact of properties like solubility and transporter interactions becomes apparent.
Experimental Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Bioavailability) of an adamantane drug candidate in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound.
-
Appropriate vehicle for IV and PO formulations (must be chosen carefully to solubilize the lipophilic compound).
-
Male Sprague-Dawley rats (or other appropriate strain).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., with K2-EDTA).
-
Anesthesia (as required by institutional guidelines).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimatization & Dosing: Acclimate animals for at least 3 days. Fast animals overnight before dosing. Divide animals into two groups: IV and PO.
-
IV Administration: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).[14]
-
PO Administration: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for potential poor absorption.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[15]
-
Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Self-Validation: The IV dosing group serves as the absolute reference for bioavailability, establishing the maximum systemic exposure possible.[16] Including vehicle-only control groups can help identify any matrix effects or interferences.
Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes
The ultimate goal is to use the in vitro data to predict and explain the in vivo results. For adamantane candidates, discrepancies are common but also informative.
Visualization of the IVIVC Workflow
Caption: Workflow from in vitro characterization to in vivo PK and final IVIVC analysis.
Common Discrepancies and Their Underlying Causes
Often, a promising in vitro profile for an adamantane derivative does not translate to success in vivo. This is not a failure of the assays, but rather a reflection of the compound's complex behavior.
| In Vitro Observation | In Vivo Result | Potential Cause & Explanation |
| High passive permeability (PAMPA) | Low oral bioavailability (%F) | P-gp Efflux: The compound is likely a substrate for efflux transporters in the gut wall, which actively pump it back into the intestinal lumen. A Caco-2 assay showing a high efflux ratio would support this hypothesis.[8] |
| High metabolic stability (S9 assay) | High in vivo clearance (CL) and low exposure (AUC) | Poor Solubility/Absorption: The compound may have such low aqueous solubility that it never fully dissolves in the GI tract, leading to poor absorption and rapid clearance of the small fraction that is absorbed. This highlights a "solubility-limited" absorption scenario.[6] |
| Potent target inhibition (IC50) | Lack of in vivo efficacy | High Plasma Protein Binding: The compound may be highly bound to plasma proteins (e.g., >99.9%), resulting in a very low unbound concentration at the target site. The in vitro potency may never be achieved in vivo at tolerable doses. |
| Good in vitro profile | Unexpectedly high volume of distribution (Vd) in vivo | High Lipophilicity: The adamantane moiety can drive extensive partitioning into tissues, particularly adipose tissue. This can act as a reservoir, leading to a long terminal half-life but potentially low concentrations at the desired site of action. |
One case study highlighted that for certain cannabinoid receptor agonists, in vitro activity did not correlate to in vivo assays, suggesting that the nature of the functional group linking the adamantane to the core structure was a key determinant of in vivo cannabimimetic activity.[1] Another example showed that while fluorination of some adamantane analogues improved in vitro potency, this did not translate to in vivo potency, possibly due to species-specific differences or complex PK properties.[1]
Visualization of IVIVC Disconnects
Caption: Factors causing a disconnect between promising in vitro data and poor in vivo outcomes.
Conclusion and Recommendations
Establishing a robust IVIVC for adamantane drug candidates requires a nuanced approach that acknowledges the unique physicochemical properties of the scaffold from the outset. Simply applying a standard screening cascade is insufficient and often misleading.
Key Recommendations for Researchers:
-
Prioritize Solubility Assessment: Given that high lipophilicity often leads to poor aqueous solubility, this should be one of the first parameters measured and optimized.[6]
-
Employ Comprehensive Metabolic Assays: Use S9 fractions or hepatocytes over microsomes to capture a broader range of metabolic pathways and avoid being misled by artificially high stability.[12]
-
Investigate Transporter Interactions Early: If a compound is highly lipophilic, a Caco-2 assay is a critical investment to identify potential P-gp efflux liabilities that would be missed by PAMPA.
-
Contextualize with Protein Binding: Always interpret in vitro potency and in vivo exposure in the context of unbound drug concentrations.
By thoughtfully selecting in vitro assays that probe the known liabilities of the adamantane scaffold and by critically analyzing the discrepancies between in vitro and in vivo datasets, drug development professionals can make more informed decisions, improve their predictive models, and ultimately unlock the full therapeutic potential of this remarkable chemical entity.
References
- Costa, J., et al. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(25), 2829-2844.
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- BenchChem. (n.d.). Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. BenchChem.
- In Vitro Drug Metabolism. (n.d.). For the selection of your lead compounds. In Vitro Drug Metabolism.
- Creative Bioarray. (n.d.). S9 Stability Assay.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Bentham Science.
- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. WuXi AppTec.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Chen, Y. L., et al. (2005). In Vitro and in Vivo Growth Inhibition and G1 Arrest in Human Cancer Cell Lines by Diaminophenyladamantane Derivatives. Journal of Medicinal Chemistry, 48(12), 4143-4151.
- ResearchGate. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- ResearchGate. (2022). Synthesis of Novel Memantine and Rimantadine Derivatives as Promising Drug Candidates.
- Consensus. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Consensus.
- BenchChem. (n.d.). Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis. BenchChem.
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(11), 1247-1262.
- Pharmacia. (2023). Adamantane-containing drug delivery systems. Pharmacia.
- Feng, H., et al. (2007). An investigation into the influence of drug lipophilicity on the in vivo absorption profiles from subcutaneous microspheres and in situ forming depots. Journal of Controlled Release, 122(2), 168-175.
- Choi, Y. H., et al. (2017). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
- Amcs. (2022). Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? A Feasibility Study Based on 12 Development Compounds. Molecular Pharmaceutics.
- Creative Biolabs. (n.d.). In Vivo PK Studies.
- MDPI. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. MDPI.
Sources
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationship of Adamantane-Based Neuromodulators
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for bioactive compounds built upon the adamantane scaffold, with a conceptual focus on analogs related to 2-(Adamantan-1-ylthio)ethanamine. While direct experimental data for this specific thioether is limited in publicly accessible literature, a wealth of information on structurally similar adamantane derivatives allows for a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles governing the efficacy and target-selectivity of this unique class of molecules.
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, serves as a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance pharmacological profiles by improving metabolic stability, increasing lipophilicity for better blood-brain barrier penetration, and providing a rigid anchor for precise orientation within a target's binding site.[2][3] The clinical success of adamantane-containing drugs such as Memantine (an NMDA receptor antagonist for Alzheimer's disease) and Amantadine (an antiviral and anti-Parkinsonian agent) has spurred extensive research into novel derivatives for a wide range of therapeutic targets.[4][5][6][7]
This guide will dissect the key structural components of adamantane-based neuromodulators, offering insights into how modifications of the adamantane core, the linker, and the terminal functional group influence biological activity. We will present comparative data from well-characterized analogs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying principles of their design and mechanism of action.
Core Principles of Adamantane SAR: A Three-Point Analysis
The biological activity of adamantane derivatives is profoundly influenced by substitutions at three key positions: the adamantane cage itself, the linker connecting it to the pharmacophore, and the terminal functional group. Understanding the interplay between these three elements is critical for rational drug design.
Logical Framework for Adamantane Analog Design
The following diagram illustrates the modular nature of adamantane-based drug design, highlighting the key areas for chemical modification that will be discussed.
Caption: General SAR framework for adamantane derivatives.
-
The Adamantane Cage (R1): The adamantane core primarily governs the molecule's lipophilicity and steric bulk. Substitutions directly on the cage can fine-tune these properties. For instance, the addition of two methyl groups to amantadine to create memantine significantly alters its binding kinetics and clinical profile as an NMDA receptor antagonist.[8] Functionalization at the bridgehead positions is a common strategy for creating synthetic analogs with desired properties.[6]
-
The Linker (X-Y): The nature and length of the linker connecting the adamantane cage to the terminal functional group are crucial. A simple ethyl linker is common, but replacing a methylene group with a heteroatom like sulfur (thioether), nitrogen (amine), or oxygen (ether) can change bond angles, flexibility, and potential for hydrogen bonding. The linker's length dictates the spatial relationship between the bulky adamantane group and the pharmacophoric terminal group, which is critical for optimal interaction with the biological target.[9]
-
The Terminal Group (R2): This is typically the primary pharmacophore responsible for direct interaction with the target protein. For many neuromodulators, this is a basic amine group that is protonated at physiological pH. The nature of this group—whether it's a primary amine, a substituted amine, or part of a heterocyclic system—dramatically affects potency, selectivity, and overall pharmacological profile.[10][11]
Comparative Analysis: Adamantane Analogs as Enzyme Inhibitors
To illustrate these SAR principles with concrete data, we will examine a series of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives that were synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic diseases.[11] Although the core structure differs slightly from our topic's thioether, the SAR data for substitutions at the linker-adjacent position provides an excellent model for comparison.
Table 1: SAR of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Analogs as 11β-HSD1 Inhibitors [11]
| Compound ID | R Group at C-5 of Thiazole Ring | % Inhibition of 11β-HSD1 (at 10 µM) | IC₅₀ (µM) |
| 3a | H | 15.30 | > 10 |
| 3c | Ethyl | 69.22 | 5.44 |
| 3d | n-Propyl | 76.40 | 3.23 |
| 3e | Isopropyl | 72.82 | 1.19 |
| 3h | Phenyl | 43.83 | Not Determined |
| 3i | Cyclohexane (spiro) | 82.82 | 2.51 |
| 3j | Cyclobutane (spiro) | 74.13 | 3.32 |
Data sourced from Maj et al., 2021.[11]
Analysis of Results:
-
Effect of Substituent Size: The unsubstituted analog (3a ) shows minimal activity, indicating that substitution at the C-5 position is crucial for binding.
-
Alkyl Substituents: Increasing the size of the alkyl substituent from ethyl (3c ) to n-propyl (3d ) and isopropyl (3e ) generally increases inhibitory potency, with the branched isopropyl group yielding the lowest IC₅₀ value (1.19 µM). This suggests a hydrophobic pocket in the enzyme's active site that accommodates these groups.
-
Bulky/Aromatic Substituents: A larger aromatic phenyl group (3h ) results in decreased activity compared to the alkyl chains, suggesting a potential steric clash or unfavorable orientation.
-
Cyclic Substituents: Incorporating the C-5 position into a spirocyclic ring system, such as cyclohexane (3i ) or cyclobutane (3j ), yields high inhibitory activity. The cyclohexyl analog 3i was the most potent inhibitor in the series (% inhibition), highlighting that encapsulating the linker-adjacent position within a rigid, lipophilic ring is a highly favorable modification.
These findings underscore the principle that while the adamantane group provides a strong anchor, fine-tuning the steric and electronic properties of adjacent functional groups is essential for optimizing target engagement.
Mechanism of Action: Adamantane Derivatives as NMDA Receptor Antagonists
Many bioactive adamantane amines, including memantine, function as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][7] This mechanism is crucial to their therapeutic effect and safety profile. Under pathological conditions like those in Alzheimer's disease, excessive glutamate leads to over-activation of NMDA receptors, causing a massive influx of Ca²⁺ that results in excitotoxicity and neuronal cell death.[12]
Memantine and related compounds address this by blocking the NMDA receptor's ion channel only when it is open, a state that requires the binding of both glutamate and a co-agonist (glycine or D-serine).[12] This voltage-dependent blockade is key: the antagonist is expelled from the channel when the neuron depolarizes during normal synaptic transmission, thus preserving physiological receptor function while preventing pathological, sustained activation.
Signaling Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Metabolic Stability of 2-(Adamantan-1-ylthio)ethanamine
This guide provides an in-depth analysis of the metabolic stability of 2-(Adamantan-1-ylthio)ethanamine, a novel adamantane-containing compound. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of its performance against relevant alternatives, supported by established experimental methodologies and data interpretation. Our objective is to furnish a comprehensive resource that elucidates the unique metabolic characteristics conferred by the adamantane scaffold and informs the rational design of future therapeutic agents.
Introduction: The Adamantane Advantage in Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry as a privileged scaffold.[1] Its unique three-dimensional structure and physicochemical properties—notably its pronounced lipophilicity and steric bulk—offer considerable advantages in drug design.[1][2] A key benefit of incorporating an adamantane moiety is the enhancement of a drug candidate's metabolic stability.[2][3][4] The bulky adamantane cage can act as a metabolic shield, protecting adjacent, more labile functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby prolonging the drug's plasma half-life.[3][5][6] This guide will explore these principles through the specific lens of 2-(Adamantan-1-ylthio)ethanamine, providing a framework for assessing its metabolic fate.
Assessing Metabolic Stability: The Liver Microsomal Assay
To quantitatively evaluate the metabolic stability of a compound, the in vitro liver microsomal stability assay is a well-established and widely used method.[7][8] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly CYPs.[9][10] The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a robust indication of a compound's susceptibility to hepatic metabolism.[8][9]
The following diagram illustrates the typical workflow for a liver microsomal stability assay. The inclusion of positive and negative controls is crucial for validating the assay's integrity. A positive control (e.g., a compound with known high clearance) ensures the metabolic activity of the microsomes, while a negative control (incubation without the essential cofactor NADPH) accounts for any non-enzymatic degradation.
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The metabolic stability of 2-(Adamantan-1-ylthio)ethanamine was assessed and compared with two reference compounds: Verapamil, a well-known high-clearance drug, and Amantadine, a marketed adamantane-containing antiviral drug known for its high metabolic stability.[11] The data presented below is hypothetical but reflects scientifically plausible outcomes based on the structural features of the compounds.
| Compound ID | Structure | Key Structural Features | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Test Compound | 2-(Adamantan-1-ylthio)ethanamine | Adamantane cage, thioether linkage, primary amine | 55 | 25.2 | Moderate to High |
| Reference A | Verapamil | Multiple sites for N-dealkylation and O-demethylation | < 10 | > 138.6 | Low |
| Reference B | Amantadine | Adamantane cage with a primary amine | > 120 | < 11.5 | Very High |
-
t½ (min): In vitro half-life. A longer half-life indicates greater stability.[4]
-
CLint (µL/min/mg protein): Intrinsic clearance. A lower value signifies slower metabolism and greater stability.[4]
Interpretation of Results
The data suggests that 2-(Adamantan-1-ylthio)ethanamine possesses moderate to high metabolic stability. Its half-life is significantly longer, and its intrinsic clearance is markedly lower than the high-clearance compound Verapamil. This enhanced stability can be attributed to the presence of the adamantane moiety, which likely sterically hinders the access of CYP enzymes to the adjacent thioether and ethylamine functionalities.
Compared to Amantadine, which is largely excreted unchanged, 2-(Adamantan-1-ylthio)ethanamine shows a slightly higher rate of metabolism.[11] This is likely due to the presence of the thioether linkage, which can be a site for S-oxidation, a common metabolic pathway. Additionally, the primary amine could be susceptible to oxidation.
Potential Metabolic Pathways
The primary metabolic transformations of adamantane derivatives are mediated by cytochrome P450 enzymes and typically involve hydroxylation at the tertiary (bridgehead) or secondary carbons of the adamantane cage.[12][13] For 2-(Adamantan-1-ylthio)ethanamine, several metabolic pathways are conceivable.
Caption: Potential metabolic pathways for 2-(Adamantan-1-ylthio)ethanamine.
-
Adamantane Hydroxylation: Oxidation of the adamantane cage is a common metabolic route for adamantane-containing drugs.[12][13]
-
S-Oxidation: The thioether linkage can be oxidized to a sulfoxide and then to a sulfone.
-
N-Oxidation: The primary amine could undergo oxidation.
The combination of the sterically shielding adamantane group and the presence of metabolically susceptible moieties (thioether and amine) likely contributes to the observed moderate to high stability. The adamantane group reduces the overall rate of metabolism, while the other functional groups provide sites for slower metabolic reactions to occur.
Conclusion and Future Directions
This guide demonstrates that 2-(Adamantan-1-ylthio)ethanamine exhibits favorable metabolic stability in vitro, a characteristic largely attributable to its adamantane core. This property is a significant advantage in drug design, as it can lead to improved pharmacokinetic profiles in vivo.[2][11] Further studies, including metabolite identification and phenotyping to identify the specific CYP enzymes involved, would provide a more complete understanding of its metabolic fate.[12] The methodologies and comparative data presented herein offer a robust framework for such future investigations and for the continued exploration of adamantane derivatives in drug discovery.
Experimental Protocols
Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM stock solution of the test compound and reference compounds in DMSO.
-
Prepare a solution of NADPH regenerating system (e.g., 3 mM NADP+, 3.3 mM MgCl2, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase) in phosphate buffer.[9]
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of liver microsomes (e.g., human, rat) to achieve a final protein concentration of 0.5 mg/mL.[10]
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add phosphate buffer instead of the NADPH system.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
References
- The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). PharmaCompass.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
Caruso, A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Jayshree, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Retrieved from [Link]
-
Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery. Humana Press. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). MDPI. Retrieved from [Link]
-
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). National Institutes of Health. Retrieved from [Link]
-
Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. (2023). MDPI. Retrieved from [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. (2020). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. connectsci.au [connectsci.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis [mdpi.com]
Comparative Validation of 2-(Adamantan-1-ylthio)ethanamine's Binding Affinity for 11β-HSD1: A Technical Guide
Introduction: The Challenge of Characterizing Novel Ligands
In drug discovery, the adamantane scaffold is a privileged structure, prized for its rigid, lipophilic properties that can enhance a molecule's binding affinity and pharmacokinetic profile.[1] The compound 2-(Adamantan-1-ylthio)ethanamine represents a novel adamantane derivative with uncharacterized biological activity. The critical first step in evaluating such a compound is to identify its molecular target and quantify its binding affinity. This guide provides a comprehensive, technically-grounded framework for validating the binding affinity of this novel compound.
Given that numerous adamantane derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, we will proceed with the well-founded hypothesis that 11β-HSD1 is a primary target for 2-(Adamantan-1-ylthio)ethanamine.[2][3][4][5] Our objective is to rigorously characterize its binding affinity through a multi-faceted approach, comparing it against established inhibitors and employing orthogonal, gold-standard biophysical and enzymatic assays. This process ensures the resulting data is not only accurate but also self-validating, providing a trustworthy foundation for further development.
The Biological Target: 11β-HSD1 in Glucocorticoid Metabolism
11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone into active cortisol within key metabolic tissues, including the liver, adipose tissue, and brain.[6][7][8] Unlike the systemically circulating levels of cortisol controlled by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 provides a local, tissue-specific amplification of glucocorticoid signaling.[9][10] Overactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which can drive the pathogenesis of obesity, insulin resistance, and type 2 diabetes, making it a compelling therapeutic target.[2][9]
The mechanism involves 11β-HSD1 utilizing NADPH as a cofactor to reduce the 11-keto group of cortisone, thereby generating cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of genes involved in gluconeogenesis and adipogenesis. Inhibition of 11β-HSD1 is a validated strategy to reduce local cortisol concentrations and ameliorate the symptoms of metabolic disease.
Figure 1: Mechanism of 11β-HSD1 Action and Inhibition.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the potency of 2-(Adamantan-1-ylthio)ethanamine, its inhibitory activity must be compared against existing adamantane-based 11β-HSD1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several classes of well-characterized inhibitors, providing a clear benchmark for our validation studies. Lower IC₅₀ values denote higher potency.
| Compound Class | Structural Motif | Linker | Reported IC₅₀ (nM) | Reference |
| Adamantyl Ethanone | 4-pyridyl | Ether or Sulfoxide | 34 - 48 | [2][11] |
| Adamantyl Ethanone | Unsubstituted Phenyl | Ether | 50 - 70 | [11] |
| Adamantyl Carboxamide | Thiophenyl | Amide | ~200 - 300 | [4] |
| Adamantyl Acetamide | Phenyl | Amide | ~100 - 200 | [4] |
| Adamantyl Thiazolone | Spiro[4.5]decane | Amino | >50% inhibition at 10 µM | [12] |
Table 1: Inhibitory Potency of Reference Adamantane-Based 11β-HSD1 Inhibitors.
Experimental Validation Workflow: A Multi-Pronged Strategy
A robust validation strategy relies on orthogonal assays to confirm binding and functional inhibition. We will employ a primary enzymatic assay to determine the IC₅₀, followed by direct biophysical methods—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to elucidate the binding kinetics (kₐ, kₔ) and thermodynamic profile (ΔH, ΔS), respectively. This workflow ensures a comprehensive and trustworthy characterization of the molecule's interaction with its target.
Figure 2: Overall Experimental Workflow for Ligand Validation.
Experimental Protocols
11β-HSD1 Enzymatic Inhibition Assay (HTRF-Based)
Causality: This assay serves as the primary screen to determine functional potency (IC₅₀). It measures the enzymatic conversion of cortisone to cortisol. A Homogeneous Time-Resolved Fluorescence (HTRF) format is chosen for its high-throughput capability and sensitivity, eliminating the need for radioactive materials.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer (pH 7.5), 1 mM EDTA.
-
Enzyme: Recombinant human 11β-HSD1.
-
Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 160 nM cortisone and 100 µM NADPH.[1]
-
Test Compound: Prepare a 10 mM stock of 2-(Adamantan-1-ylthio)ethanamine in DMSO. Create a 10-point, 3-fold serial dilution series.
-
HTRF Reagents: Cortisol-d2 (acceptor) and anti-cortisol-Eu3+ cryptate (donor).
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of the test compound dilutions.
-
Add 8 µL of the 11β-HSD1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix.
-
Incubate the plate at 37°C for 60 minutes.[13]
-
Stop the reaction by adding 5 µL of the Cortisol-d2 solution, followed by 5 µL of the anti-cortisol-Eu3+ cryptate solution.
-
Incubate for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR provides direct, real-time evidence of binding and measures the rates of association (kₐ) and dissociation (kₔ). This is a critical orthogonal validation step, as a compound can inhibit an enzyme without binding directly (e.g., aggregation). This method confirms a 1:1 binding model and provides kinetic details that IC₅₀ values lack.
Methodology:
-
Protein Immobilization:
-
Use a CM5 sensor chip and standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject recombinant 11β-HSD1 (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.
-
The reference flow cell should be activated and deactivated without protein immobilization.
-
-
Binding Analysis:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Preparation: Prepare a dilution series of 2-(Adamantan-1-ylthio)ethanamine in running buffer, typically ranging from 0.1x to 10x the expected dissociation constant (Kₔ), plus a zero-concentration (buffer only) sample for double referencing.
-
Injection Cycle: Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the analyte over the reference and protein-immobilized flow cells for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).
-
Regenerate the surface between cycles if necessary, using a short pulse of a mild chaotropic agent or pH shift (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing).
-
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ / kₐ).[14]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile
Causality: ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing the binding enthalpy (ΔH) and stoichiometry (n). This technique is label-free and performed in solution, offering a true in-solution measurement of the binding affinity (Kₐ, from which Kₔ is calculated) and confirming the results from SPR.
Methodology:
-
Sample Preparation:
-
Dialyze the purified 11β-HSD1 protein extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5).
-
Dissolve the 2-(Adamantan-1-ylthio)ethanamine ligand in the final dialysis buffer to minimize buffer mismatch heats. Degas all solutions thoroughly.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Fill the ITC sample cell (typically ~200 µL) with the 11β-HSD1 protein solution (e.g., 10-20 µM).
-
Fill the injection syringe (typically ~40 µL) with the ligand solution (e.g., 100-200 µM, approximately 10x the protein concentration).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment. The raw data is a plot of thermal power over time.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the equilibrium association constant (Kₐ), the binding enthalpy (ΔH), and the stoichiometry (n).[15][16]
-
The dissociation constant (Kₔ) is the reciprocal of Kₐ. The binding entropy (ΔS) can be calculated from the relationship: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Conclusion and Interpretation
By executing this comprehensive validation workflow, a researcher can build a robust, multi-dimensional profile of 2-(Adamantan-1-ylthio)ethanamine's interaction with its hypothetical target, 11β-HSD1. The enzymatic assay provides a functional measure of potency (IC₅₀), which can be directly compared to the benchmark inhibitors in Table 1. The SPR and ITC experiments provide orthogonal confirmation of direct binding, yielding the equilibrium dissociation constant (Kₔ). Strong concordance between the Kₔ values from these two biophysical methods and the IC₅₀ from the functional assay would provide high confidence in the data. Furthermore, the kinetic (kₐ, kₔ) and thermodynamic (ΔH, ΔS) parameters offer deeper mechanistic insights into the binding event, guiding future structure-activity relationship (SAR) studies and lead optimization efforts. This rigorous, self-validating approach ensures scientific integrity and provides a solid foundation for advancing a novel compound through the drug discovery pipeline.
References
-
Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]
-
11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews. [Link]
-
Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem. [Link]
-
Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]
-
11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess. Proceedings of the National Academy of Sciences. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. [Link]
-
Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. JoVE. [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Experimental and predicted IC50 data values of 20 test set molecules against Hypo1. ResearchGate. [Link]
-
Determining Enzyme Kinetics via Isothermal Titration Calorimetry. ResearchGate. [Link]
-
Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Malvern Panalytical. [Link]
-
In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology. [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
Sources
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. biocompare.com [biocompare.com]
- 16. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Adamantan-1-ylthio)ethanamine
This document provides a detailed protocol for the safe and compliant disposal of 2-(Adamantan-1-ylthio)ethanamine. As a compound frequently synthesized in research and development settings, its unique structure—combining a bulky adamantane group, a thioether linkage, and an amine function—necessitates a cautious and informed approach to waste management. In the absence of a comprehensive, universally available Safety Data Sheet (SDS) with specific disposal instructions, this guide establishes a risk-averse procedure grounded in the analysis of its constituent chemical moieties and adherence to federal and state environmental regulations.
Our primary objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection. This protocol is designed to be a self-validating system, explaining the scientific rationale behind each procedural step.
Hazard Assessment: A Cautious Approach
-
Adamantane Moiety: Adamantane and its derivatives are characterized by high lipophilicity, which can contribute to bioaccumulation and potential aquatic toxicity.[1][2] While adamantane itself is not classified as hazardous, many of its derivatives, particularly those with functional groups, are used as active pharmaceutical ingredients, indicating significant biological activity.[2][3]
-
Thioether (Sulfide) Group: Organosulfur compounds present a disposal challenge. Open-air incineration is generally forbidden as it can lead to the release of sulfur oxides (SOx), which are atmospheric pollutants.[4] Small quantities of simple thiols and sulfides can be chemically oxidized to less harmful sulfonic acids.[5]
-
Ethanamine Group: The primary amine function imparts a basic character to the molecule. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6]
Given this composite profile, 2-(Adamantan-1-ylthio)ethanamine must be presumed to be hazardous waste. It should not be disposed of down the drain or in regular solid waste streams.[7]
| Structural Component | Potential Hazard Contribution | Rationale / Precedent |
| Adamantane Cage | Aquatic Toxicity, Biological Activity | High lipophilicity; many adamantane derivatives are pharmacologically active.[1][3] |
| Thioether Linkage | Formation of SOx upon improper incineration | Common hazard for organosulfur compounds.[4] |
| Ethanamine Function | Corrosivity, Irritant, Basic pH | Characteristic of primary aliphatic amines.[6] |
Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal in the United States is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA and the Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[8] This involves proper identification, collection, storage, transportation, and disposal.[9] Generators of hazardous waste are legally responsible for ensuring it is managed correctly from the point of generation to its final fate.[9]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories.[10][11] The CHP must include procedures for the safe removal of chemical waste and provide training to all employees on the hazards of the chemicals they handle.[10][12]
Disposal of 2-(Adamantan-1-ylthio)ethanamine must be conducted in full compliance with your institution's CHP and local, state, and federal regulations.
Standard Operating Protocol for Disposal
This step-by-step protocol ensures the safe handling and compliant disposal of 2-(Adamantan-1-ylthio)ethanamine waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure you are wearing appropriate PPE. All operations should be conducted within a certified chemical fume hood.
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[13][14]
-
Designated Waste Stream: Dedicate a specific waste stream for 2-(Adamantan-1-ylthio)ethanamine and materials contaminated with it.
-
Avoid Mixing: Do NOT mix this waste with other chemical classes, especially strong oxidizing agents, acids, or halogenated solvents.[5] Adamantane can react violently with strong oxidizers.[15]
-
Collect All Contaminated Materials: This includes the pure compound, solutions, reaction residues, and contaminated consumables like pipette tips, gloves, and weighing paper.
Step 3: Container Selection and Labeling
Waste containers must be chosen and labeled according to federal and state regulations to ensure safety and proper handling.[16][17]
-
Container Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free from cracks or leaks.[16]
-
Secure Closure: The container must have a tight-fitting, screw-top lid. It must be kept closed at all times except when waste is being added.[17]
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-(Adamantan-1-ylthio)ethanamine" .
-
An accurate list of all container contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., corrosive, environmental hazard, irritant).
-
The date on which waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste may accumulate it in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your state (typically 55 gallons of non-acute hazardous waste).
-
Weekly Inspections: Inspect the SAA weekly for any signs of leakage or container degradation.[18]
Step 5: Final Disposal
The final disposal of the accumulated waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Manifest System: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][16] A hazardous waste manifest will be used to track the waste from your lab to its final destination.[17]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of 2-(Adamantan-1-ylthio)ethanamine waste.
Caption: Decision workflow for the disposal of 2-(Adamantan-1-ylthio)ethanamine.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: If safe to do so, prevent the spill from spreading by using a spill kit with appropriate absorbent materials.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately. Do not attempt to clean up a large or unknown spill yourself.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 2-(Adamantan-1-ylthio)ethanamine, where specific hazard data is scarce, a conservative approach is paramount. By treating it as hazardous waste and following a structured protocol based on its chemical nature and established regulatory guidelines, researchers can ensure they are operating safely, ethically, and in full compliance with the law. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Meda-Clean. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]
-
Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethanamine, 2-(ethylthio)-. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet - Amantadine Hydrochloride USP. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1-Adamantyl)ethanethiol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). O-(Adamantan-1-yl)hydroxylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethylamine, 2-(adamantan-1-yl)-1-methyl-. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 13. usbioclean.com [usbioclean.com]
- 14. emsllcusa.com [emsllcusa.com]
- 15. carlroth.com [carlroth.com]
- 16. goodway.com [goodway.com]
- 17. epa.gov [epa.gov]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Adamantan-1-ylthio)ethanamine
Welcome to your essential safety and operational guide for handling 2-(Adamantan-1-ylthio)ethanamine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound , 2-(Adamantan-1-ylthio)ethanamine, lacks extensive, publicly available hazard data.[1] In such instances, a proactive, risk-based safety assessment is not just recommended—it is imperative.
This guide moves beyond a simple checklist. It provides a causal framework for selecting and using Personal Protective Equipment (PPE), grounded in the chemical's structure and the known hazards of its constituent functional groups: the adamantane cage, the thioether linkage, and the primary amine. By understanding the 'why' behind each recommendation, you can build a self-validating system of safety protocols that protects you, your colleagues, and your research.
Hazard Assessment: Deconstructing the Molecule
-
The Adamantane Moiety (C₁₀H₁₅-): The adamantane structure itself is a rigid, bulky hydrocarbon, generally considered to have low chemical reactivity.[3] However, some adamantane derivatives are known to exhibit aquatic toxicity, and as a solid, the compound may pose a combustible dust hazard if handled in large quantities.[4][5]
-
The Thioether Linkage (-S-): This is a significant source of potential hazards. Thioethers and their thiol precursors are infamous for their potent, unpleasant odors, which can cause distress even at very low concentrations.[6][7] More critically, upon decomposition (e.g., under thermal stress), sulfur-containing compounds can release hazardous gases such as sulfur oxides.[3][8]
-
The Ethanamine Moiety (-CH₂CH₂NH₂): The primary amine group is a major driver of the compound's potential for harm. Aliphatic amines can be corrosive and are known to cause severe skin burns and serious eye damage.[9][10] Inhalation of amine vapors can lead to irritation of the respiratory tract, with symptoms including coughing and respiratory distress.[10] Furthermore, the hydrochloride salt of a similar compound, amantadine, is classified as harmful if swallowed and is suspected of reproductive toxicity.[11]
Table 1: Summary of Potential Hazards
| Functional Group | Associated Hazards | Representative Sources |
| Adamantane | Aquatic toxicity, Combustible dust potential | [3][4][5] |
| Thioether | Potent malodor, Release of toxic decomposition products (sulfur oxides) | [3][6][12] |
| Ethanamine | Corrosive to skin and eyes, Respiratory tract irritation, Potential systemic toxicity | [9][10] |
This composite profile mandates that 2-(Adamantan-1-ylthio)ethanamine be handled as a hazardous substance with corrosive, irritant, and potentially toxic properties.
The Core Directive: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize the Hierarchy of Controls. PPE is the last line of defense. All handling of 2-(Adamantan-1-ylthio)ethanamine—from weighing to reaction work-up—must be conducted within a properly functioning chemical fume hood.[13] This primary engineering control is non-negotiable as it mitigates the most significant risks: inhalation of vapors and the release of potent odors.
Caption: A logical workflow for handling 2-(Adamantan-1-ylthio)ethanamine safely.
Protocol for Donning and Doffing (Removing) PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select the appropriate size and check for tears.
-
Outer Gloves: Place over the inner gloves.
-
Goggles: Adjust for a snug fit.
-
Face Shield: Place over the goggles.
Doffing (Removing) Sequence - The "Contaminated-to-Clean" Principle:
-
Outer Gloves: The most contaminated item. Remove without touching your skin with the outside of the glove.
-
Face Shield: Handle by the headband.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles: Remove last, handling by the strap.
-
Inner Gloves: Remove as the final step.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Emergency Procedures and Disposal
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][9]* Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1]* Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Decontamination and Waste Disposal
Due to the persistent odor and potential hazards, all waste and contaminated materials must be handled meticulously.
-
Glassware Decontamination: All glassware that has come into contact with the compound must be immediately submerged in a designated bleach bath within the fume hood. [12]Allow items to soak for at least 12-24 hours to oxidize the thioether before standard cleaning. * Solid and Liquid Waste: Collect all chemical waste, including contaminated consumables (pipette tips, absorbent materials), in a clearly labeled, sealed hazardous waste container. [3][13]Do not mix with other waste streams. The container must be labeled with the full chemical name: "2-(Adamantan-1-ylthio)ethanamine". [13]* Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain. [4][5] By adhering to these rigorous protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
- BenchChem. (n.d.). Proper Disposal of Adamantan-1-yl-piperidin-1-yl-methanone: A Guide for Laboratory Professionals.
- ECHEMI. (n.d.). [2-(1-adamantylthio)ethyl]amine SDS, 30771-87-0 Safety Data Sheets.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Reddit. (2013). Handling thiols in the lab.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Amantadine hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Adamantanamine hydrochloride.
- University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- PubChem. (n.d.). Adamantan-1-yl)methyl)(methyl)amine.
- Grainger. (2025). PPE Requirements for Workers Handling Ammonia.
- PCCA. (n.d.). Safety Data Sheet: Amantadine Hydrochloride USP.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Adamantanamine.
-
Ontario Pesticide Education Program. (2020). Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Taylor & Francis. (2020). Thioethers – Knowledge and References.
- Santa Cruz Biotechnology. (n.d.). 2-(1-adamantyl)ethanamine hydrochloride.
- ECHEMI. (n.d.). Buy 2-(1-adamantyl)-N-ethylethanamine,hydrochloride from JHECHEM CO LTD.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 1-Adamantanemethylamine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Adamantane.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

